Methyl 2-amino-4-(trifluoromethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZICUHOFOOPVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504027 | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61500-87-6 | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61500-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate
Introduction: The Unseen Architect in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic importance of fluorinated building blocks cannot be overstated. Among these, Methyl 2-amino-4-(trifluoromethyl)benzoate, identified by its CAS number 61500-87-6 , has emerged as a pivotal intermediate.[1][2][3][4] Its unique trifluoromethyl moiety imparts profound effects on the physicochemical and biological properties of parent molecules, making it a valuable asset for medicinal chemists.[5] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical applications, designed for researchers, scientists, and professionals in drug development.
The trifluoromethyl group is a bioisostere for chlorine and the methyl group, offering a unique combination of steric and electronic properties. Its high electronegativity and metabolic stability are key reasons for its prevalence in pharmaceuticals.[5] This stability often translates to longer drug half-lives and improved pharmacokinetic profiles. This guide will delve into the practical aspects of utilizing this compound, providing a foundation for its effective application in research and development.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61500-87-6 | [1][2][3][4] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][3] |
| Molecular Weight | 219.16 g/mol | [1][3] |
| Appearance | White to light yellow or light orange powder/crystal | [2] |
| Melting Point | 63-68 °C | |
| Purity | Typically >95% | [6] |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | [2] |
| InChI Key | DZICUHOFOOPVFM-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=C(N)C=C(C=C1)C(F)(F)F | [7] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This pathway involves the hydrolysis of the nitrile and reduction of the nitro group to form the key intermediate, 2-amino-4-(trifluoromethyl)benzoic acid, followed by esterification.
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic Acid
The initial step involves the conversion of a nitro-substituted precursor to the corresponding amine. A common and efficient method is the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)benzoic acid.
Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in an appropriate solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 bar). The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the palladium catalyst. The filtrate, containing the desired 2-amino-4-(trifluoromethyl)benzoic acid, is then concentrated under reduced pressure.
Step 2: Esterification to this compound
The final step is the esterification of the carboxylic acid group. Fischer esterification, using methanol in the presence of a strong acid catalyst, is a standard and effective method.
Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2-amino-4-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrochloric acid, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to determine the point of completion.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons will present as a broad singlet, and the methyl ester protons will be a sharp singlet around δ 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (219.16 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[8][9] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of the final drug candidates.[5]
Key Roles in Synthesis:
-
Scaffold for Heterocyclic Systems: The amino and ester functionalities provide reactive handles for the construction of various heterocyclic ring systems, which are common motifs in drug molecules.
-
Introduction of the Trifluoromethyl Group: This intermediate allows for the direct incorporation of a trifluoromethyl-substituted benzene ring into a larger molecule, a common strategy to improve metabolic stability and binding affinity.[5]
While specific, named drug candidates synthesized directly from this intermediate are not extensively documented in publicly available literature, its utility is evident in the synthesis of analogues of biologically active compounds. It serves as a key starting material for creating libraries of compounds for screening in drug discovery programs targeting a range of therapeutic areas, including oncology and inflammatory diseases.[8]
Caption: Role of this compound in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined properties, accessible synthesis, and the advantageous characteristics imparted by the trifluoromethyl group make it an indispensable intermediate in the quest for novel and more effective therapeutics. This guide has provided a comprehensive overview of its key technical aspects, empowering researchers to leverage its full potential in their drug discovery and development endeavors.
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A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-(trifluoromethyl)benzoate is a pivotal building block in the synthesis of pharmaceuticals and advanced materials. The strategic placement of the amino, methyl ester, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents. This guide provides an in-depth exploration of the scientifically robust and industrially viable synthetic routes to this compound. We will dissect the core chemical transformations, elucidate the underlying mechanisms, and present detailed, field-proven protocols. The narrative is grounded in principles of efficiency, scalability, and safety, aiming to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Strategic Importance and Synthetic Overview
The trifluoromethyl group (-CF3) is a privileged moiety in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] this compound, as a trifluoromethyl-substituted anthranilate, serves as a key precursor for a range of complex chemical architectures.[4][5]
The synthesis of this target molecule is not a trivial pursuit and relies on a logical sequence of well-established organic reactions. The most prevalent and practical strategies converge on a two-stage approach:
-
Stage 1: Construction of a Trifluoromethylated Nitroaromatic Core. This involves the synthesis of a suitable precursor, typically Methyl 2-nitro-4-(trifluoromethyl)benzoate.
-
Stage 2: Reduction of the Nitro Group. This final step converts the nitro-intermediate into the desired 2-amino product.
An alternative, closely related pathway involves the synthesis of 2-amino-4-(trifluoromethyl)benzoic acid, followed by esterification. This guide will detail both primary strategies, offering a comparative analysis to inform methodological selection.
Primary Synthetic Pathway: From Nitro-Ester Precursor
This route is often favored for its efficiency and control over regiochemistry. It begins with the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate, which is then reduced to the target amine.
Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate
The synthesis of this key intermediate can be approached from different starting materials. A common method involves the nitration of methyl 4-(trifluoromethyl)benzoate. However, this can lead to issues with regioselectivity.[6] A more controlled and higher-yielding approach starts from 2-nitro-4-(trifluoromethyl)benzonitrile.[6]
This process involves two key steps:
-
Hydrolysis of the Nitrile: The benzonitrile is hydrolyzed to the corresponding benzamide.
-
Alcoholysis of the Amide: The resulting amide is then converted to the methyl ester.
A patented method describes the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under either acid or base catalysis to yield 2-nitro-4-(trifluoromethyl)benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to produce Methyl 2-nitro-4-(trifluoromethyl)benzoate in high yield.[6] This method is advantageous due to its mild reaction conditions and simple work-up procedures, making it suitable for industrial-scale production.[6]
Diagram 1: Synthesis of the Nitro-Ester Intermediate
Caption: Simplified mechanism of the Fischer esterification reaction.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Protocol 1: Catalytic Hydrogenation of Methyl 2-nitro-4-(trifluoromethyl)benzoate
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-3 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Fischer Esterification of 2-amino-4-(trifluoromethyl)benzoic acid
-
Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at 0 °C. 2[7]. Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. M[7]onitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). 5[7]. Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired ester.
The synthesis of this compound is a well-established process that offers multiple strategic routes. The choice between the reduction of a nitro-ester precursor and the esterification of an amino-acid precursor will depend on factors such as the availability of starting materials, scalability requirements, and specific laboratory capabilities. Catalytic hydrogenation remains a highly efficient and clean method for the critical nitro reduction step, while Fischer esterification is a reliable method for the final ester formation. As the demand for complex fluorinated molecules in drug discovery continues to grow, the optimization of these synthetic routes for improved sustainability and cost-effectiveness will remain an active area of research.
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An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including an aminobenzoate scaffold and a trifluoromethyl group, make it a valuable intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a key building block in the development of novel therapeutics.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental procedures for their determination, and discusses the implications of these properties for its application in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties like molecular weight are calculated, others like melting point are experimentally determined and may have slight variations depending on the purity of the sample and the analytical method used.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | |
| CAS Number | 61500-87-6 | |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| Physical State | White to light yellow or light orange powder/crystal | |
| Melting Point | 61.0 to 65.0 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Methanol. Data in other common solvents like DMSO, chloroform, and acetone is not readily available but can be experimentally determined. | |
| Purity | Typically >98.0% (by GC) |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermal analysis technique used to determine the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC thermogram.
Experimental Workflow:
DSC Experimental Workflow Diagram
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a sample press to ensure a closed system and prevent any loss of sample due to sublimation.
-
Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder. The reference pan serves to cancel out the heat capacity of the aluminum pans.
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The inert atmosphere prevents oxidative degradation of the sample.
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
The melting point is determined as the temperature at the peak of the endothermic transition (the point of maximum heat absorption).
-
The onset temperature of the melting peak can also be reported.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of each atom's position in the molecule.
Experimental Workflow for NMR Sample Preparation and Analysis:
Sources
An In-Depth Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-(trifluoromethyl)benzoate is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifluoromethyl-substituted anthranilate scaffold provides a versatile platform for the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this intermediate highly valuable in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, along with detailed experimental protocols and spectroscopic data to support its application in research and development.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine atoms into drug candidates has become a prominent strategy in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The trifluoromethyl group (-CF₃), in particular, is a powerful bioisostere for various functional groups and can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This compound serves as a prime example of a fluorinated building block that has gained traction in drug discovery programs. Its utility stems from the presence of three key functional groups on a single aromatic ring: an amino group, a methyl ester, and a trifluoromethyl group. This arrangement allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide will delve into the technical details of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound is a substituted anthranilate, a class of compounds known for their applications in various fields, including the synthesis of pharmaceuticals and fragrances.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 61500-87-6 | [1][2] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][2][3] |
| Molecular Weight | 219.16 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder or crystals | |
| Melting Point | 61.0 to 65.0 °C | |
| Solubility | Soluble in methanol and other common organic solvents like ethyl acetate and dichloromethane. Poorly soluble in water. | [4] |
| Storage | Store at room temperature in a dry, dark place. | [5] |
Synthesis of this compound
There are two primary and reliable synthetic routes to this compound, starting from commercially available precursors. The choice of method often depends on the scale of the synthesis and the availability of specific reagents and equipment.
Route 1: Fischer Esterification of 2-amino-4-(trifluoromethyl)benzoic acid
This classic method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and a strong acid catalyst.
Figure 2: Workflow for Fischer Esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[6][7]
Causality Behind Experimental Choices: The use of excess methanol shifts the equilibrium of the esterification towards the product side, in accordance with Le Châtelier's principle.[7] Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst, preventing potential hydrolysis of the ester product during work-up and storage.
Route 2: Catalytic Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate
This route involves the reduction of a nitro group to an amine. This is a highly efficient and clean method, particularly when using catalytic hydrogenation. The precursor, Methyl 2-nitro-4-(trifluoromethyl)benzoate, can be synthesized from 2-nitro-4-(trifluoromethyl)benzonitrile.[8]
Figure 3: Workflow for Catalytic Reduction.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-16 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.[9]
Causality Behind Experimental Choices: Catalytic hydrogenation with palladium on carbon is a widely used and highly effective method for the reduction of aromatic nitro groups due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.[9] The use of a Celite® pad for filtration is essential to remove the fine, pyrophoric palladium catalyst safely and completely.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of this compound. The following data are predicted based on the analysis of closely related structures and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm), likely showing complex coupling patterns due to the substitution pattern. - Amine protons: A broad singlet (approx. 4.0-5.5 ppm), which is exchangeable with D₂O. - Methyl ester protons: A singlet at approximately 3.9 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester: A signal around 167 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. - Trifluoromethyl carbon: A quartet around 123 ppm with a large ¹JCF coupling constant. - Methyl ester carbon: A signal around 52 ppm. |
| ¹⁹F NMR | A singlet for the -CF₃ group, typically observed around -62 to -64 ppm (relative to CFCl₃). |
| FT-IR (KBr) | - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (ester): A strong absorption band around 1680-1710 cm⁻¹. - C-F stretching: Strong absorption bands in the region of 1100-1350 cm⁻¹. - Aromatic C-H and C=C stretching: Bands in their characteristic regions. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 219. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃, m/z = 188) and the carbomethoxy group (-COOCH₃, m/z = 160). |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.
-
Amine Group: The primary aromatic amine is a versatile handle for a variety of transformations. It can undergo acylation, alkylation, arylation, and diazotization followed by Sandmeyer-type reactions. It is particularly useful in the construction of nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, which are common scaffolds in medicinal chemistry.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The ester can also be reduced to a primary alcohol.
-
Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. The directing effects of the amino and ester groups will influence the regioselectivity of any such reactions.
Applications in the Synthesis of Bioactive Molecules:
This compound and its parent acid are valuable intermediates in the synthesis of a range of therapeutic agents. The trifluoromethylanthranilate core is found in molecules targeting various diseases.
-
Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature substituted aniline or related heterocyclic cores. The amino group of this compound can serve as a key nucleophile in the synthesis of these scaffolds.
-
Anticancer and Anti-inflammatory Agents: The general utility of this building block in the synthesis of compounds with potential anticancer and anti-inflammatory properties has been noted.[10]
-
Heterocyclic Chemistry: This intermediate is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems, which are often privileged scaffolds in drug discovery.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
Hazard Identification:
-
Causes skin irritation (H315).[5]
-
Causes serious eye irritation (H319).[5]
-
May cause respiratory irritation (H335).
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
In case of insufficient ventilation, wear suitable respiratory equipment.
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifluoromethyl-substituted anthranilate structure provides a valuable platform for the creation of complex and novel bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective utilization in the development of next-generation therapeutics. The provided experimental protocols and spectroscopic information serve as a practical resource for researchers and scientists working at the forefront of medicinal chemistry.
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IUPAC name for Methyl 2-amino-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring an aniline, a methyl ester, and a potent electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex, high-value molecules. The trifluoromethyl moiety, in particular, is a well-established bioisostere for improving metabolic stability, enhancing binding affinity, and modulating the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, presenting a robust synthetic pathway with mechanistic rationale, exploring its applications in modern drug discovery, and outlining critical safety protocols for its handling. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates in their synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its effective use in synthesis and research. This section consolidates the key physical and chemical identifiers for this compound.
Chemical Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | TCI Chemicals[3] |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | TCI Chemicals[3][4] |
| CAS Number | 61500-87-6 | TCI Chemicals, Biotuva[3][5][6] |
| Molecular Formula | C₉H₈F₃NO₂ | Biotuva, SCBT[5][6] |
| Molecular Weight | 219.16 g/mol | Biotuva, SCBT[5][6][7] |
| Appearance | White to light yellow or light orange powder/crystal | TCI Chemicals[3] |
| Melting Point | 61.0 - 65.0 °C | TCI Chemicals[3] |
| Purity | Typically >98.0% (by GC) | TCI Chemicals[3][8] |
| Storage | Room temperature; sealed in a dry, cool, dark place (<15°C recommended) | Sunway Pharm, TCI[7] |
Anticipated Spectroscopic Profile
While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features. This analysis is vital for reaction monitoring and final product confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets in the aromatic region (approx. 6.8-7.8 ppm), with their chemical shifts influenced by the electron-donating amine and the electron-withdrawing trifluoromethyl and ester groups. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. The methyl ester (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The ester carbonyl carbon will be significantly downfield (~167 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have chemical shifts determined by their substitution pattern.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected. Two sharp peaks around 3350-3450 cm⁻¹ would correspond to the N-H symmetric and asymmetric stretching of the primary amine. A strong absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. Aromatic C-H vibrations are expected above 3000 cm⁻¹.[9]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 219.05. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Mechanistic Considerations
This compound is not typically prepared in a single step but is rather the product of a multi-step synthetic sequence. A reliable pathway leverages commercially available starting materials and employs robust, scalable chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, more accessible precursors. The primary disconnections involve the reduction of a nitro group to an amine and an esterification reaction.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol
This protocol is adapted from established methodologies for the synthesis of aromatic amines and esters, such as those described in patent literature for related intermediates.[10] It offers a cost-effective and high-yielding route that avoids expensive catalysts and harsh conditions where possible.[10]
Step 1: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile to 2-Nitro-4-(trifluoromethyl)benzamide
-
To a stirred solution of 2-nitro-4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., tert-butanol), add concentrated sulfuric acid dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, causing the amide product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Expertise & Rationale: Acid-catalyzed hydrolysis is a classic method for converting nitriles to amides. Using a controlled addition of acid prevents runaway exothermic reactions and potential side reactions. Precipitation on ice provides a simple and effective initial purification.
Step 2: Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide to Methyl 2-nitro-4-(trifluoromethyl)benzoate
-
Suspend the crude 2-nitro-4-(trifluoromethyl)benzamide in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC/HPLC.
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-ester.
-
Expertise & Rationale: This is a Fischer-Speier esterification. Using methanol as the solvent drives the equilibrium towards the product side. The acidic catalyst protonates the amide, making it more susceptible to nucleophilic attack by methanol.
Step 3: Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate to this compound
-
Dissolve the crude nitro-ester in a solvent such as ethanol or ethyl acetate.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
If using SnCl₂, basify the mixture with NaOH or NaHCO₃ to precipitate tin salts and liberate the free amine.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude final product.
-
Expertise & Rationale: The reduction of an aromatic nitro group is a fundamental transformation. Catalytic hydrogenation is often preferred for its clean reaction profile ("green chemistry"), while the SnCl₂/HCl method is robust and effective for a wide range of substrates. The choice depends on available equipment and substrate compatibility.
Purification and Characterization Workflow
A systematic workflow is essential to ensure the final product meets the required purity standards for subsequent applications.
Caption: Workflow for the purification and characterization of the final product.
Applications in Drug Development
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its functional groups serve as handles for introducing molecular diversity, while the trifluoromethyl group imparts desirable pharmaceutical properties.
The Strategic Role of the Trifluoromethyl Group
The -CF₃ group is not a passive substituent; it actively modulates a molecule's properties in several ways beneficial for drug design:[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block oxidative metabolism at that site, thereby increasing the drug's half-life and bioavailability.[2]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[2]
-
Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF₃ group a powerful electron-withdrawing moiety. This can alter the electronics of the aromatic ring and influence hydrogen bonding or other non-covalent interactions with a target receptor, potentially increasing binding affinity and potency.[1][11]
Synthetic Utility and Further Transformations
The structure of this compound offers multiple reaction sites for building more complex molecules, making it a valuable building block in the synthesis of APIs.[1]
Caption: Key synthetic transformations accessible from the compound's functional groups.
This dual functionality allows for its incorporation into a wide array of molecular scaffolds, including those investigated for anti-inflammatory, anticancer, and antimicrobial activities.[1]
Environmental, Health, and Safety (EHS) Profile
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive toxicological profile for this compound is not available, data from related structures and supplier safety data sheets (SDS) provide a strong basis for safe handling procedures.
-
Hazard Identification: Based on analogous compounds, it should be treated as potentially harmful if swallowed (Acute Oral Toxicity, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[12][13] May cause respiratory irritation.[12][14]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[15]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[3][4][15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][15]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Conclusion
This compound stands out as a high-value intermediate in modern organic synthesis, particularly within the realm of medicinal chemistry. Its utility is derived from the strategic placement of three key features: a reactive amine, a modifiable ester, and a property-enhancing trifluoromethyl group. This guide has provided a technical framework for understanding its properties, synthesis, and safe handling. For researchers and drug development professionals, this compound represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation therapeutics.
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A Technical Guide to the Molecular Weight of Methyl 2-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular weight of Methyl 2-amino-4-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple statement of its mass, this document delves into the theoretical basis for its molecular weight, the practical methodologies for its experimental determination, and the critical importance of this parameter in the landscape of drug discovery and development. As a self-validating system of protocols and explanations, this guide is designed to equip researchers with both the "how" and the "why" of molecular weight determination for this and similar small molecules.
Core Molecular Identity
This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure dictates its reactivity and its ultimate contribution to the biological activity of larger, more complex molecules. A precise understanding of its molecular weight is the first step in its definitive identification and quality control.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | |
| CAS Number | 61500-87-6 | [2] |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Calculated Molecular Weight | 219.16 g/mol | [2] |
Theoretical Molecular Weight Calculation: A Foundation of Precision
The theoretical molecular weight is calculated by summing the standard atomic weights of each atom present in the molecular formula (C₉H₈F₃NO₂).[3][4] The International Union of Pure and Applied Chemistry (IUPAC) provides the standard atomic weights, which represent a weighted average of the masses of an element's naturally occurring isotopes.[5][6][7]
Calculation Breakdown:
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Fluorine (F): 3 atoms × 18.998 u = 56.994 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 108.099 + 8.064 + 56.994 + 14.007 + 31.998 = 219.162 u
The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ).[8] Therefore, the theoretical molar mass of this compound is 219.16 g/mol .
Experimental Determination of Molecular Weight: The Role of Mass Spectrometry
While theoretical calculation provides a precise expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[3][9][10] The core principle of MS involves ionizing a molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[11]
For a compound like this compound, two primary ionization techniques are applicable: Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule, thus reducing fragmentation and typically preserving the molecular ion.[12] This makes it exceptionally well-suited for the unambiguous determination of molecular weight. ESI is readily coupled with liquid chromatography (LC), allowing for the analysis of complex mixtures and the purification of the analyte prior to mass analysis.[13][14]
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1H NMR spectrum of Methyl 2-amino-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-4-(trifluoromethyl)benzoate
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the cornerstone for determining molecular architecture in solution. This guide provides a detailed technical analysis of the ¹H NMR spectrum of this compound, a substituted anthranilate derivative. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
This document is structured to serve as a practical resource for researchers and drug development professionals. It moves beyond a mere presentation of data, offering a predictive analysis grounded in fundamental principles of substituent effects on the benzene ring. We will dissect the electronic interplay of the amino, trifluoromethyl, and methyl ester groups to forecast the chemical shifts, integration, and coupling patterns. This theoretical framework is complemented by a robust, field-proven experimental protocol for acquiring and processing the ¹H NMR spectrum, ensuring that researchers can validate these predictions and confidently ascertain the structure and purity of their samples.
Predicted ¹H NMR Spectrum: A Structural Hypothesis
The structure of this compound presents a fascinating case study in the electronic effects of substituents on an aromatic system. The benzene ring is trisubstituted, leading to three distinct aromatic proton environments. Additionally, the molecule contains protons from the amine and methyl ester functional groups.
A predictive analysis of the ¹H NMR spectrum is built upon understanding how each substituent electronically perturbs the aromatic ring:
-
Amino Group (-NH₂): This is a potent electron-donating group (EDG) through resonance. It increases electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect that shifts the corresponding proton signals upfield (to a lower ppm value).[2][3]
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I). It significantly decreases electron density on the ring, leading to a deshielding effect that shifts proton signals downfield (to a higher ppm value).[2]
-
Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, acting through both inductive and resonance effects. It deshields the aromatic protons, shifting them downfield.[4]
The interplay of these competing effects dictates the final chemical shifts of the three aromatic protons (H-3, H-5, and H-6).
Detailed Peak Assignments
-
Aromatic Protons (δ ≈ 6.5 - 8.0 ppm):
-
H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing trifluoromethyl group. The strong shielding from the -NH₂ group is expected to push this signal significantly upfield, making it the most shielded of the aromatic protons. It will be split by the adjacent H-5 proton.
-
H-5: This proton is situated meta to the amino group and ortho to the trifluoromethyl group. It experiences a strong deshielding effect from the adjacent -CF₃ group. It will be split by both H-6 and H-3.
-
H-3: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the amino group. The powerful deshielding effect of the -CF₃ group is expected to shift this proton the furthest downfield. It will be split by H-5.
-
-
Amine Protons (-NH₂) (δ ≈ 3.0 - 5.0 ppm):
-
The chemical shift of amine protons is highly variable and dependent on factors such as solvent, sample concentration, and temperature.[5][6][7] In a non-polar solvent like CDCl₃, they often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[5][8]
-
-
Methyl Ester Protons (-OCH₃) (δ ≈ 3.7 - 4.1 ppm):
Predicted Splitting Patterns and Coupling Constants (J)
The interactions between non-equivalent neighboring protons lead to signal splitting, providing crucial connectivity information.
-
H-6: Expected to be a doublet due to coupling with H-5. The coupling constant (Jortho) is typically in the range of 7-10 Hz.[3][12]
-
H-5: Predicted to be a doublet of doublets (dd) . It will exhibit a large ortho-coupling with H-6 (J ≈ 7-10 Hz) and a smaller meta-coupling with H-3 (J ≈ 2-3 Hz).[13]
-
H-3: Should appear as a doublet due to meta-coupling with H-5 (J ≈ 2-3 Hz).[13]
-
-NH₂: A broad singlet is anticipated.
-
-OCH₃: A singlet is expected.
Data Presentation: Summary of Predicted ¹H NMR Parameters
The following table consolidates the predicted ¹H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~6.7 - 6.9 | 1H | Doublet (d) | Jortho ≈ 7-10 |
| H-5 | ~7.3 - 7.5 | 1H | Doublet of Doublets (dd) | Jortho ≈ 7-10, Jmeta ≈ 2-3 |
| H-3 | ~7.8 - 8.0 | 1H | Doublet (d) | Jmeta ≈ 2-3 |
| -NH₂ | ~3.0 - 5.0 (broad) | 2H | Broad Singlet (br s) | N/A |
| -OCH₃ | ~3.8 - 3.9 | 3H | Singlet (s) | N/A |
Experimental Protocol: A Self-Validating System
The following protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum. Adherence to this methodology ensures reproducibility and data integrity, allowing for the validation of the predicted spectral features.
Part 1: Sample Preparation
-
Solvent Selection:
-
Primary Choice: Chloroform-d (CDCl₃) is an excellent initial choice as it is a versatile solvent for a wide range of organic compounds and is relatively inexpensive.[14]
-
Alternative: If the compound shows poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used due to its high dissolving power.[14] Note that the residual water peak in DMSO-d₆ appears around 3.33 ppm, and the solvent peak is at 2.50 ppm, which should be considered to avoid signal overlap.
-
-
Sample Weighing and Dissolution:
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral quality.[16]
-
-
Internal Standard:
-
For precise chemical shift referencing, the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can be used.[17] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often pre-added to commercial deuterated solvents.[15]
-
Part 2: NMR Spectrometer Setup and Data Acquisition (400 MHz Example)
-
Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton pulse-acquire experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds. This allows for the protons to return to their equilibrium state between pulses.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Part 3: Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak. Set the integral of one well-resolved peak (e.g., the -OCH₃ singlet) to a value of 3.0 and normalize the other integrals relative to it. This will confirm the proton ratios.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to the final processed spectrum.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion: Bridging Prediction with Practice
This guide provides a comprehensive framework for understanding and obtaining the ¹H NMR spectrum of this compound. The predictive analysis, based on established principles of substituent effects, serves as a powerful hypothesis for interpreting the experimental data. By following the detailed experimental protocol, researchers can generate high-quality, reliable data to validate this hypothesis. The congruence between the predicted and observed spectra—in terms of chemical shifts, integration, and coupling patterns—provides authoritative confirmation of the molecular structure, upholding the highest standards of scientific integrity and trustworthiness in chemical research.
References
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Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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eGPAT. (2019). Solvents in NMR spectroscopy. Retrieved from [Link]
- Diehl, P. (1965). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 37(8), 981-985.
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-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. Retrieved from [Link]
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- University of Regensburg. (n.d.). 1H NMR Spectroscopy Handout. Retrieved from a relevant university chemistry resource.
- Dame, Z. T., et al. (2016). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Visualized Experiments, (116), 54565.
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Stack Exchange. (2019). Protons on aromatic rings in NMR. Chemistry Stack Exchange. Retrieved from [Link]
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LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(10), 571-584.
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ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra. Retrieved from [Link]
- Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Physical Chemistry Chemical Physics, 3(21), 4789-4797.
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectrum of Methyl 2-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-amino-4-(trifluoromethyl)benzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making the precise characterization of its structure paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an indispensable tool for the unambiguous structural elucidation of such compounds. This guide provides a comprehensive analysis of the ¹³C NMR data for this compound, blending theoretical predictions with established principles of NMR spectroscopy for fluorinated compounds.
Molecular Structure and Carbon Numbering
To facilitate a clear and concise discussion of the ¹³C NMR data, the carbon atoms in this compound are systematically numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide.
Figure 1. Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignments.
Predicted ¹³C NMR Spectral Data
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be generated using computational methods and analysis of substituent effects from related structures. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and the expected carbon-fluorine coupling constants (J_CF_).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J_CF_, Hz) |
| C1 | ~110-115 | s | - |
| C2 | ~150-155 | s | - |
| C3 | ~115-120 | q | ³J_CF_ ≈ 4-5 |
| C4 | ~130-135 | q | ²J_CF_ ≈ 30-35 |
| C5 | ~112-117 | q | ³J_CF_ ≈ 4-5 |
| C6 | ~135-140 | s | - |
| C7 (C=O) | ~165-170 | s | - |
| C8 (O-CH₃) | ~50-55 | s | - |
| C9 (CF₃) | ~123-128 | q | ¹J_CF_ ≈ 270-275 |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound is characterized by the distinct electronic effects of the amino (-NH₂), trifluoromethyl (-CF₃), and methyl ester (-COOCH₃) groups on the aromatic ring.
-
Aromatic Carbons (C1-C6):
-
C2 (ipso- to -NH₂): The electron-donating amino group is expected to cause a significant upfield shift for the carbon to which it is attached. However, in this case, the ortho relationship with the electron-withdrawing ester group and the overall substitution pattern will likely result in a downfield shift, placing it in the ~150-155 ppm region.
-
C4 (ipso- to -CF₃): The carbon atom directly bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. This signal is typically found in the aromatic region and is subject to a moderate downfield shift due to the electronegativity of the CF₃ group. The two-bond C-F coupling constant (²J_CF_) for this carbon is expected to be in the range of 30-35 Hz.[1][2]
-
C3 and C5: These carbons are ortho to the trifluoromethyl group and will also exhibit quartet splitting due to three-bond C-F coupling (³J_CF_), which is typically much smaller, around 4-5 Hz. Their chemical shifts will be influenced by both the amino and trifluoromethyl groups.
-
C1 and C6: These carbons are not directly coupled to the fluorine atoms and are expected to appear as singlets. Their chemical shifts will be influenced by the adjacent substituents.
-
-
Trifluoromethyl Carbon (C9):
-
The carbon of the trifluoromethyl group itself is a hallmark of the spectrum. It will appear as a quartet with a large one-bond C-F coupling constant (¹J_CF_) of approximately 270-275 Hz. This large coupling constant is a definitive indicator of a CF₃ group.[3] The chemical shift for this carbon is typically observed in the aromatic region, around 123-128 ppm.
-
-
Ester Group Carbons (C7 and C8):
-
C7 (Carbonyl): The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift in the spectrum, typically in the range of 165-170 ppm, appearing as a singlet.[4][5]
-
C8 (Methoxyl): The methoxyl carbon will appear as a singlet in the aliphatic region, typically around 50-55 ppm.[4][5]
-
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound like this compound requires careful consideration of experimental parameters to account for the presence of C-F coupling and the generally lower sensitivity of the ¹³C nucleus.
Workflow for ¹³C NMR Data Acquisition
Figure 2. A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.
Methodology Details:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Pulse Angle: A flip angle of 30-45° is recommended to allow for faster repetition rates without saturating the quaternary carbons.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the complete relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 to 4096 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for observing the smaller peaks of the quartets.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum.
-
Apply a baseline correction to ensure accurate integration (if needed) and peak picking.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information, with each signal's chemical shift and multiplicity reflecting the unique electronic environment created by the amino, trifluoromethyl, and methyl ester substituents. The characteristic large one-bond C-F coupling constant for the trifluoromethyl carbon and the smaller multi-bond couplings for the adjacent aromatic carbons are key diagnostic features. By employing a robust experimental protocol and a thorough understanding of substituent effects, ¹³C NMR spectroscopy serves as a powerful and reliable technique for the structural verification and purity assessment of this important synthetic intermediate.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. [Link]
-
Reuben, J. (1987). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effects of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 109(2), 316-321. [Link]
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-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
-
Semantic Scholar. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
-
Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]
-
Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. [Link]
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Solubility of Methyl 2-amino-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the Solubility of Methyl 2-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its solubility characteristics essential for successful drug development.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. We will delve into both thermodynamic and kinetic solubility assays, explaining the rationale behind experimental choices and providing detailed, field-proven protocols. This document is designed to serve as a practical resource for scientists in research and development, offering the necessary tools to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
This compound (CAS RN: 61500-87-6) is an aromatic ester containing both an amino group and a trifluoromethyl group.[2] These functional groups impart specific physicochemical properties that influence its behavior in various solvent systems. The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of final drug molecules.[1]
In pharmaceutical sciences, solubility is a foundational parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in oral drug formulation.[3] Poor aqueous solubility can lead to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. Therefore, accurate solubility determination is not merely a routine measurement but a critical step in lead compound selection and formulation strategy.[3][4]
This guide will provide a senior application scientist's perspective on establishing a robust solubility profile for this compound, focusing on the "why" behind the "how" of experimental design.
Physicochemical Characterization of this compound
Before embarking on solubility studies, it is crucial to understand the intrinsic properties of the molecule. These characteristics provide a predictive framework for its behavior and inform the selection of appropriate experimental conditions.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₉H₈F₃NO₂ | Provides the elemental composition. | |
| Molecular Weight | 219.16 g/mol | [2] | Necessary for converting mass-based solubility to molarity. |
| Physical State | Solid, powder to crystal | [5] | The solid state (crystalline vs. amorphous) can significantly impact solubility.[4] |
| Melting Point | 65-68 °C | [5] | A relatively low melting point suggests moderate lattice energy, which can favor solubility. |
| pKa (Predicted) | 1.06 ± 0.10 | [5] | The amino group is weakly basic. At pH values well above the pKa, the molecule will be in its neutral, less polar form, which typically has lower aqueous solubility. |
| Appearance | White to Light yellow to Light orange | [5] | Important for visual confirmation during experiments. |
| Qualitative Solubility | Soluble in Methanol | [5] | Indicates affinity for polar protic organic solvents. |
The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the benzene ring creates a complex electronic environment. The amino group can act as a hydrogen bond donor, while the ester and trifluoromethyl groups can act as hydrogen bond acceptors. Its overall structure suggests it will be poorly soluble in water but miscible with a range of organic solvents.[6]
Methodologies for Solubility Determination
Solubility can be assessed under two distinct conditions: thermodynamic and kinetic. Both provide valuable, albeit different, insights crucial at various stages of drug discovery and development.[3]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[4][7] This is the "true" solubility and is most relevant for late-stage development and formulation. The gold-standard method for its determination is the Shake-Flask method.[8]
This protocol is designed as a self-validating system by ensuring that equilibrium is truly reached.
Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period until the concentration of the dissolved compound in the solution becomes constant.[7]
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO). A visual excess of solid material must be present throughout the experiment.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).[7] Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration. Filtration through a low-binding filter (e.g., PVDF) is critical to avoid loss of the compound due to adsorption.[3]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentrations.[4]
-
Calculation: Calculate the solubility from the measured concentration, taking the dilution factor into account. Report the results in mg/mL or µg/mL.
Caption: High-throughput kinetic solubility workflow.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following precautions are derived from available Safety Data Sheets (SDS).
[9][10]| Precaution Category | Guideline | Source | | :--- | :--- | :--- | | Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses/face shield), and protective clothing. | |[9][10] | Engineering Controls | Use only outdoors or in a well-ventilated area. A local exhaust system is recommended. |[9][11] | Handling | Avoid contact with skin and eyes. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. |[11][12] | Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place, preferably in a dark location. |[2][5][9] | First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. |[9][10] | First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. |[9][10] | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[11][12]
Conclusion
Determining the solubility of this compound is a fundamental step in its progression through the drug development pipeline. This guide has outlined the core principles and detailed protocols for measuring both thermodynamic and kinetic solubility. By applying the Shake-Flask method for equilibrium data and high-throughput assays for early-stage screening, researchers can build a comprehensive solubility profile. A thorough understanding of the compound's physicochemical properties, coupled with rigorous and well-validated experimental techniques, is paramount for making informed decisions in formulation development and ensuring the ultimate success of a therapeutic candidate.
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Rheolution. Retrieved December 20, 2025, from [Link]
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PubChem. (n.d.). Methyl-4-Bromo-2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved December 20, 2025, from [Link]
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MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. Retrieved December 20, 2025, from [Link]
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Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity of Methyl 2-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a key building block in contemporary organic synthesis and medicinal chemistry. Its structure, an anthranilate core substituted with a powerful electron-withdrawing trifluoromethyl (-CF₃) group, presents a unique combination of reactive sites. This guide offers a detailed exploration of its chemical behavior, providing insights into the causality behind experimental choices and outlining robust protocols for its transformation.
The strategic incorporation of a trifluoromethyl group is a well-established method in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The -CF₃ group can deactivate an aromatic ring, protecting it from metabolic degradation, and its lipophilicity can improve membrane permeability.[1][3] The amino and ester functionalities on the ring provide versatile handles for a wide array of chemical modifications, making this compound an invaluable intermediate in the synthesis of complex pharmaceutical agents.[4][5]
Physicochemical Properties and Structural Features
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The molecule's reactivity is a direct consequence of the interplay between its three key functional groups.
| Property | Value | Reference |
| CAS Number | 61500-87-6 | [6] |
| Molecular Formula | C₉H₈F₃NO₂ | [4] |
| Molecular Weight | 219.16 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 61.0 to 65.0 °C | |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester |
The core reactivity is dictated by the nucleophilic primary amine, the electrophilic ester carbonyl, and the electronically modified aromatic ring. The strong electron-donating, ortho-, para-directing nature of the amino group is electronically opposed by the strong electron-withdrawing, meta-directing character of both the trifluoromethyl and methyl ester groups. This electronic push-pull system governs the regioselectivity of aromatic substitution reactions and modulates the reactivity of the individual functional groups.
Caption: Key reactive centers of this compound.
Core Reactivity: A Synthetic Chemist's Perspective
The utility of this scaffold lies in the selective manipulation of its functional groups.
Reactions at the Amino Group
The primary aromatic amine is often the initial site of transformation.
The nucleophilic amino group readily reacts with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form stable amide and sulfonamide bonds, respectively. This reaction is fundamental in peptide synthesis and the construction of many bioactive molecules.[7][8] The choice of coupling reagent and base is critical to ensure high yields and prevent side reactions.
Causality in Protocol Design: The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the acid byproduct (e.g., HCl) without competing with the primary amine as a nucleophile. The reaction is typically run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acylating agent.
Protocol: General N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the product by column chromatography or recrystallization.
Conversion of the amino group to a diazonium salt opens up a vast landscape of synthetic possibilities.[9] The reaction involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[9] The resulting diazonium salt is highly versatile and can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[10][11][12]
This two-step sequence allows for the introduction of halides (-Cl, -Br), cyanide (-CN), hydroxyl (-OH), and even the trifluoromethyl (-CF₃) group itself, transformations that are otherwise difficult to achieve.[10][13]
Causality in Protocol Design: The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently.[9] The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that then combines with the nucleophile.[11][12]
Caption: Diazotization and subsequent Sandmeyer reaction workflow.
Palladium-Catalyzed Cross-Coupling Reactions
While the amine itself is not a typical coupling partner, its conversion to a halide or triflate via a Sandmeyer or related reaction creates a substrate ripe for palladium-catalyzed cross-coupling.[14] Reactions like the Suzuki-Miyaura (using boronic acids)[15][16], Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) are pillars of modern drug synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision.[14][17]
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical and interdependent. For a Suzuki coupling, a Pd(0) source (or a Pd(II) precatalyst that reduces in situ), a phosphine ligand (e.g., PPh₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) are required to drive the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17] The trifluoromethyl group can play a crucial role in promoting these transformations.[15]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The reactivity profile of this compound makes it an intermediate for compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[4] Its derivatives serve as scaffolds that can be elaborated into complex molecules designed to interact with specific biological targets. The trifluoromethyl group is particularly valued in central nervous system (CNS) drug candidates, where it can enhance brain penetration by increasing lipophilicity.[1][2]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers multiple, distinct avenues for synthetic exploration. By understanding the nuanced reactivity of its amino, ester, and trifluoromethyl-substituted aromatic functionalities, researchers can leverage this molecule to construct complex and high-value compounds. The ability to perform selective N-acylations, engage in versatile Sandmeyer chemistry, and create precursors for powerful palladium-catalyzed cross-coupling reactions underscores its central role in the modern synthetic and medicinal chemist's toolbox.
References
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- Angewandte Chemie. (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
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- Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
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An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for obtaining Methyl 2-amino-4-(trifluoromethyl)benzoate, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly enhances the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this scaffold highly valuable in the design of novel therapeutic agents. This document will explore the primary synthetic routes, provide detailed experimental protocols, and discuss the critical process parameters and safety considerations inherent in the synthesis of these important compounds.
Strategic Importance in Medicinal Chemistry
This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds. The trifluoromethyl group is a bioisostere for several functional groups and can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. The anthranilate core provides a versatile scaffold for further chemical modifications, enabling the exploration of vast chemical spaces in the pursuit of new therapeutics.
Physicochemical Properties and Safety Overview
A thorough understanding of the physical and chemical properties of the target molecule and its intermediates is paramount for safe and effective synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 61500-87-6 | C₉H₈F₃NO₂ | 219.16 | White to light yellow powder |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 402-13-1 | C₈H₆F₃NO₂ | 205.13 | Light yellow solid |
| Methyl 2-nitro-4-(trifluoromethyl)benzoate | 228418-45-9 | C₉H₆F₃NO₄ | 265.14 | Solid or liquid |
| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | C₈H₄F₃NO₄ | 251.12 | Crystalline solid |
Safety Precautions:
The synthesis of trifluoromethylated aromatic compounds involves the handling of potentially hazardous materials. Nitroaromatic compounds are often toxic and can be explosive under certain conditions. Trifluoromethylated anilines can be irritating to the skin, eyes, and respiratory system.[1][2][3][4][5]
General Handling Guidelines:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Avoid inhalation of dust, vapors, and fumes.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Grounding of equipment is necessary to prevent static discharge.[1]
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthetic Pathways
There are two primary and strategically sound approaches to the synthesis of this compound. The choice between these routes will depend on the availability of starting materials, scalability, and desired purity of the final product.
Route 1: Reduction of a Nitro Precursor
This route involves the initial esterification of 2-nitro-4-(trifluoromethyl)benzoic acid to its methyl ester, followed by the reduction of the nitro group to an amine. This pathway is often preferred when the starting nitro-acid is readily available.
Step 1a: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic Acid
The synthesis of the starting material, 2-nitro-4-(trifluoromethyl)benzoic acid, can be achieved by the nitration of a suitable benzotrifluoride derivative.[6]
Step 1b: Esterification of 2-Nitro-4-(trifluoromethyl)benzoic Acid
The carboxylic acid is converted to its methyl ester using standard esterification methods. A common approach is the acid-catalyzed reaction with methanol.
Step 1c: Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate
The final step is the selective reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Route 2: Fischer Esterification of an Amino Acid
This alternative route begins with the reduction of 2-nitro-4-(trifluoromethyl)benzoic acid to 2-amino-4-(trifluoromethyl)benzoic acid, which is then esterified to the final product.
Step 2a: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic Acid
The synthesis of the key intermediate, 2-amino-4-(trifluoromethyl)benzoic acid, is typically achieved through the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)benzoic acid.
Step 2b: Fischer Esterification of 2-Amino-4-(trifluoromethyl)benzoic Acid
The final product is obtained by the direct esterification of the amino acid with methanol in the presence of an acid catalyst.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis via Reduction of a Nitro Precursor
Step 1: Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate
This procedure is adapted from a patented method.[7]
-
Part A: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile.
-
To a reaction flask, add 1g of 2-nitro-4-trifluoromethyl benzonitrile and 5mL of 80% concentrated sulfuric acid.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by HPLC to confirm the complete consumption of the starting material. The product, 2-nitro-4-trifluoromethylbenzamide, should have a purity of approximately 99%.[7]
-
-
Part B: Alcoholysis to Methyl 2-nitro-4-(trifluoromethyl)benzoate.
-
In a separate reaction vessel cooled in an ice bath, add 10mL of methanol.
-
Slowly add 0.75g of 98% concentrated sulfuric acid with stirring.
-
After 5 minutes, add 0.2g of the 2-nitro-4-trifluoromethylbenzamide from Part A.
-
Heat the mixture to reflux for 24 hours.
-
The reaction should yield approximately 94% of Methyl 2-nitro-4-(trifluoromethyl)benzoate.[7]
-
Step 2: Catalytic Hydrogenation to this compound
This is a general procedure for the reduction of nitroaromatics using a palladium on carbon catalyst.[8][9][10][11][12]
-
In a suitable hydrogenation vessel, dissolve the crude Methyl 2-nitro-4-(trifluoromethyl)benzoate in methanol.
-
Carefully add 5-10% by weight of a 5% Palladium on carbon (Pd/C) catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis via Fischer Esterification
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic Acid
-
Dissolve 250 g (1.06 mol) of 2-nitro-4-(trifluoromethyl)benzoic acid in 1 liter of ethanol in a hydrogenation reactor.
-
Add 7.5 g of 5% palladium on carbon catalyst.
-
Pressurize the reactor with hydrogen to 1-2.5 bar.
-
Gradually increase the temperature from 10 °C to 104 °C over the course of the reaction.
-
After approximately 2 hours, the hydrogenation should be complete.
-
Filter off the catalyst and evaporate the solvent under reduced pressure.
-
This should yield approximately 215 g (99% yield) of a light yellow solid with a melting point of 174-176 °C.
Step 2: Fischer Esterification to this compound
This is a general procedure for Fischer esterification.[13][14][15][16][17]
-
In a round-bottom flask, suspend 2-amino-4-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to 0.1 equivalents).
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data (Predicted and from Analogous Compounds):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring. For example, in similar structures, the methyl ester protons typically appear as a singlet around 3.9 ppm.[18]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with characteristic splitting for the carbon attached to the trifluoromethyl group), and the methyl carbon of the ester.[18][19]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations of the trifluoromethyl group.[20][21][22][23][24]
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes: the reduction of a nitro-ester precursor or the Fischer esterification of the corresponding amino acid. Both methods offer high yields and produce a high-purity product. The choice of synthetic route will be dictated by the availability of starting materials and the desired scale of the reaction. The protocols and safety guidelines provided in this guide are intended to assist researchers in the safe and efficient synthesis of this valuable building block for drug discovery and development.
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-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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-
Procedure - University of Missouri–St. Louis. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Fischer Esterification Procedure - University of Colorado Boulder. Available at: [Link]
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methyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}benzoate - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Lab5 procedure esterification - California State University, Los Angeles. Available at: [Link]
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The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Available at: [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) - Human Metabolome Database. Available at: [Link]
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Illustrated Glossary of Organic Chemistry - Fischer esterification - UCLA. Available at: [Link]
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Biological activity of Methyl 2-amino-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the Biological Activity and Application of Methyl 2-amino-4-(trifluoromethyl)benzoate
Abstract
This compound is a fluorinated aromatic compound that has garnered significant attention in medicinal chemistry and drug discovery. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial structural scaffold and synthetic intermediate for a diverse range of biologically active molecules. The strategic placement of the amino, methyl ester, and trifluoromethyl groups provides a versatile platform for chemical modification. The trifluoromethyl (CF₃) group, in particular, is instrumental in enhancing the physicochemical and pharmacokinetic properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide offers a comprehensive analysis of the compound's properties, its primary role as a synthetic building block, and the biological activities of the molecules derived from it, which span therapeutic areas including oncology, inflammation, and infectious diseases.[3]
Introduction: The Strategic Importance of a Fluorinated Scaffold
In the landscape of modern drug design, fluorine-containing molecules represent a significant portion of marketed pharmaceuticals, owing to the unique properties imparted by the fluorine atom.[1] this compound (CAS: 61500-87-6) is a prime example of a key building block used to introduce the highly sought-after trifluoromethyl group into potential drug candidates.[4][5] The CF₃ group is a bioisostere for several chemical moieties and is known to improve critical drug-like properties.[1] Its strong electron-withdrawing nature and high metabolic stability can deactivate aromatic rings, block metabolic hotspots, and ultimately increase a drug's half-life and efficacy.[1]
This technical guide serves as a resource for researchers and drug development professionals, providing insights into the utility of this compound. We will explore its chemical properties, its pivotal role in synthesizing novel compounds, and the mechanistic basis for the biological activities observed in its derivatives.
Physicochemical Properties and Synthesis Overview
The compound is typically a white to light yellow crystalline powder. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 61500-87-6 | [4] |
| Molecular Formula | C₉H₈F₃NO₂ | [5] |
| Molecular Weight | 219.16 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 61.0 to 65.0 °C | |
| Purity | >98.0% (GC) |
Synthesis: The preparation of this compound is often achieved from its nitro-analogue, Methyl 2-nitro-4-(trifluoromethyl)benzoate. A common synthetic route involves the reduction of the nitro group to an amine. The precursor, Methyl 2-nitro-4-(trifluoromethyl)benzoate, can be synthesized through methods such as the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid or via palladium-catalyzed reactions involving 2-nitro-4-(trifluoromethyl) halogenated benzene, carbon monoxide, and methanol.[6]
Core Application: A Versatile Synthetic Intermediate
The primary value of this compound lies in its role as a versatile intermediate for organic synthesis. The amino group and the methyl ester provide two reactive handles for further chemical elaboration, allowing for the construction of more complex molecular architectures.
-
Amide Bond Formation: The amino group can be readily acylated or reacted with sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a different set of amides.
-
Heterocycle Formation: The ortho-relationship of the amino and ester groups makes it a suitable precursor for the synthesis of fused heterocyclic systems.
This synthetic versatility allows for the creation of large libraries of compounds built upon the aminobenzoate scaffold, which can then be screened for various biological activities.
Biological Activities of Derivative Compounds
As an intermediate, this compound contributes its structural features to final compounds that exhibit a range of biological effects.[3] The trifluoromethyl group is particularly crucial for this activity.[1]
| Therapeutic Area | Role of Scaffold & CF₃ Group | Potential Mechanism | Reference |
| Anticancer | Provides a rigid core for orienting pharmacophores. The CF₃ group enhances cell permeability and metabolic stability, increasing drug exposure to tumor cells. | Inhibition of key signaling proteins like kinases or enzymes overexpressed in tumors, such as Carbonic Anhydrase IX. | [3][7] |
| Anti-inflammatory | The aminobenzoate structure is found in several anti-inflammatory agents. The CF₃ group can improve binding affinity to inflammatory targets (e.g., enzymes like COX). | Modulation of inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade. | [3] |
| Antimicrobial | The scaffold allows for the introduction of functional groups that can disrupt microbial cell walls or metabolic processes. The lipophilic CF₃ group can enhance penetration through bacterial membranes. | Inhibition of essential microbial enzymes or disruption of cell membrane integrity. | [3] |
A notable example is the development of selective inhibitors for Carbonic Anhydrase IX (CAIX), an enzyme highly overexpressed in solid tumors that contributes to the acidification of the tumor microenvironment.[7] While not directly using this compound, a study on Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates demonstrates that a similar benzoate scaffold is highly effective for generating potent and selective CAIX inhibitors.[7] This suggests that derivatives of this compound could be promising candidates for this target.
Experimental Protocol: Cytotoxicity Screening
To assess the potential anticancer activity of novel compounds synthesized from this compound, a cell-based cytotoxicity assay is a standard first step.
Protocol: MTS Assay for Cell Viability
This protocol describes a method to determine the concentration at which a derivative compound reduces the viability of a cancer cell line by 50% (IC₅₀).
1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Seed 5,000 cells per well in a 96-well microplate in a final volume of 100 µL of media. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the test compound (synthesized from the core scaffold) in DMSO. b. Perform a serial dilution of the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. d. Include control wells:
- Vehicle Control: Cells treated with media containing 0.5% DMSO.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Blank: Wells with media only (no cells).
3. Incubation and Assay: a. Incubate the plate for 48-72 hours at 37°C and 5% CO₂. b. Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. c. Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product. d. Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives and Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its value is not in its own biological activity, but in the potential it unlocks for creating novel therapeutics. The presence of the trifluoromethyl group is a key feature that medicinal chemists leverage to enhance the drug-like properties of new chemical entities.[1][2]
Future research will likely continue to utilize this and similar fluorinated scaffolds to develop more potent and selective inhibitors against a wide array of biological targets. The exploration of novel heterocyclic systems derived from this intermediate could yield compounds with unique pharmacological profiles. As our understanding of disease biology deepens, the demand for versatile, high-value building blocks like this compound will only continue to grow, solidifying its role as a cornerstone in the synthesis of next-generation pharmaceuticals.
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A Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
Abstract: Methyl 2-amino-4-(trifluoromethyl)benzoate is a key chemical intermediate whose strategic importance in medicinal chemistry and organic synthesis is underscored by the unique properties of its trifluoromethyl group. This guide provides an in-depth analysis of the compound, detailing its physicochemical and spectroscopic properties, a plausible and detailed synthetic pathway with mechanistic rationale, and its significant applications as a building block for pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Section 1: The Strategic Importance of Fluorinated Building Blocks
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1][2] The -CF3 group is a powerful modulator of a molecule's biological and physicochemical properties for several reasons. It is highly electronegative and lipophilic, which can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3] The C-F bond is one of the strongest in organic chemistry, contributing to this increased stability.[1] Furthermore, the trifluoromethyl group can improve a molecule's binding affinity to its biological target through favorable electrostatic and hydrophobic interactions and can alter the acidity (pKa) of nearby functional groups, thereby influencing solubility and pharmacokinetic profiles.[1][4] Approximately 20% of all marketed drugs contain fluorine, a testament to its profound impact on pharmaceutical development.[1]
This compound: A Privileged Scaffold
This compound (CAS No. 61500-87-6) is a bifunctional organic building block that belongs to the anthranilate class of compounds.[5] Its structure is characterized by a benzene ring substituted with an amino group and a methyl ester in an ortho relationship, along with a trifluoromethyl group at the 4-position. This specific arrangement makes it a highly valuable precursor in synthetic chemistry. The ortho-amino ester moiety is a classic pharmacophore and a versatile handle for constructing a wide range of heterocyclic systems, such as quinazolinones, benzodiazepines, and acridones, many of which are prevalent in approved drugs. The presence of the -CF3 group on this scaffold provides a direct route to incorporating the beneficial properties of fluorine into these complex, biologically active molecules.[6][7] It is frequently utilized in the synthesis of potential anti-inflammatory, anticancer, and antimicrobial agents.[6]
Section 2: Physicochemical and Spectroscopic Profile
Core Properties
The fundamental properties of this compound are summarized below. The compound is typically a white to light yellow crystalline solid and should be stored at room temperature in a cool, dark, and dry place.[8]
| Property | Value | Reference |
| CAS Number | 61500-87-6 | [5][9] |
| Molecular Formula | C₉H₈F₃NO₂ | [5][8][9] |
| Molecular Weight | 219.16 g/mol | [8][9][10] |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic acid methyl ester | [8][11] |
| Appearance | White to Light yellow powder to crystal | |
| Purity | >98.0% (GC) | |
| Storage | Room Temperature, Sealed in dry | [8] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals. The aromatic region would likely show a complex ABC spin system due to the three non-equivalent protons on the benzene ring. A broad singlet corresponding to the two protons of the primary amine (-NH₂) would appear, with its chemical shift being solvent-dependent. A sharp singlet for the three methyl ester (-OCH₃) protons would be observed, typically in the 3.8-4.0 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum would show nine distinct signals. The carbonyl carbon of the ester would be the most downfield signal. The aromatic carbons would appear in the typical 110-150 ppm range, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. The methyl ester carbon would be observed around 52 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Two sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.[13] A strong absorption band around 1680-1720 cm⁻¹ would be assigned to the C=O stretching of the ester.[13] Strong bands in the 1100-1350 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z 188, and the loss of the entire carbomethoxy group (-COOCH₃) to give a peak at m/z 160.
Section 3: Synthesis and Mechanistic Rationale
Retrosynthetic Analysis and Strategy
A robust synthesis of this compound can be designed from commercially available precursors. A logical approach involves a three-step sequence starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This strategy leverages common and high-yielding transformations in organic chemistry. The key steps are: (1) hydrolysis of the nitrile to a carboxylic acid, (2) esterification of the acid, and (3) reduction of the nitro group to the target amine. This pathway avoids issues with regioselectivity that can arise from direct nitration of a substituted benzoate.[14]
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile
-
Rationale: This step converts the nitrile functional group into a carboxylic acid, which is a necessary precursor for the subsequent esterification. Acid-catalyzed hydrolysis is chosen here as it is a standard and effective method.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 2-nitro-4-(trifluoromethyl)benzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification if purity is sufficient.
-
Step 2: Fischer Esterification to Methyl 2-nitro-4-(trifluoromethyl)benzoate
-
Rationale: Fischer esterification is a classic, acid-catalyzed method to convert a carboxylic acid into its corresponding ester using an excess of alcohol, which also serves as the solvent.[14]
-
Procedure:
-
Suspend the crude 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-nitro-4-(trifluoromethyl)benzoate.
-
Step 3: Catalytic Hydrogenation to this compound
-
Rationale: The final step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, selectivity (it will not reduce the ester or the aromatic ring under these conditions), and clean reaction profile.
-
Procedure:
-
Dissolve Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment).
-
Stir the reaction mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. If necessary, purify further by column chromatography or recrystallization.
-
Section 4: Applications in Drug Development and Organic Synthesis
A Key Intermediate for Heterocyclic Scaffolds
This compound is a powerful intermediate for creating more complex molecular architectures.[7] The amino and ester groups are perfectly positioned to undergo condensation and cyclization reactions to form fused heterocyclic rings. This is a common strategy for synthesizing privileged structures in medicinal chemistry that often exhibit a wide range of biological activities.
Caption: General workflow for converting the title compound into a heterocyclic system.
Case Study: Precursor to Kinase Inhibitors
Anthranilamide-based molecules, which can be readily synthesized from this compound, have been investigated as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[] These kinases are crucial targets in oncology, as they play a key role in angiogenesis—the formation of new blood vessels that tumors need to grow. By serving as the foundational scaffold, this trifluoromethyl-substituted anthranilate allows for the development of drugs that can inhibit tumor growth and metastasis, demonstrating a direct and impactful application in pharmaceutical R&D.[]
Section 5: Conclusion and Future Perspectives
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its value is derived from the synergistic combination of a versatile anthranilate core and the powerful physicochemical influence of a trifluoromethyl group. The synthetic route presented herein is robust and scalable, providing reliable access to this important building block. As the demand for more effective and metabolically stable therapeutics continues to grow, the role of well-designed fluorinated intermediates like this compound will only become more critical in the development of next-generation pharmaceuticals.
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An In-Depth Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate: From Synthesis to Application
Foreword: The Strategic Value of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's biological activity and pharmacokinetic profile. It is within this context that Methyl 2-amino-4-(trifluoromethyl)benzoate emerges as a pivotal building block, a versatile intermediate for the synthesis of a wide array of complex chemical entities. This guide provides a comprehensive overview of its history, synthesis, and critical role in research and development, tailored for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound valued as a synthetic intermediate.[1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester |
| CAS Number | 61500-87-6 |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | White to light yellow/orange powder or crystals |
| Purity | Typically >98.0% (by GC) |
Historical Context and Postulated Emergence
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the public domain, its emergence can be situated within the broader expansion of organofluorine chemistry throughout the mid to late 20th century. The increasing recognition of the trifluoromethyl group's utility in enhancing the efficacy of bioactive molecules spurred the development of a diverse toolbox of trifluoromethylated building blocks.
The synthesis of this particular molecule was likely driven by the need for functionalized aniline and anthranilate scaffolds in the agrochemical and pharmaceutical industries. Its structural motifs are present in a variety of compounds explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2] The development of reliable methods to introduce the -CF3 group onto aromatic rings was a critical precursor to the availability of intermediates like this one.
Evolution of Synthetic Methodologies: A Mechanistic Perspective
The synthesis of this compound is not a singular, static process but rather a result of evolving synthetic strategies. The most logical and industrially viable pathways involve the transformation of precursor molecules where the key trifluoromethyl and benzoate functionalities are already in place. Below are two primary, field-proven synthetic routes.
Route A: Reduction of a Nitro Precursor
This is arguably the most common and straightforward approach, leveraging the well-established chemistry of reducing aromatic nitro compounds to form anilines. The key starting material is Methyl 2-nitro-4-(trifluoromethyl)benzoate.
Workflow Diagram: Synthesis via Nitro Reduction
Sources
Methodological & Application
The Strategic Deployment of Methyl 2-amino-4-(trifluoromethyl)benzoate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, has emerged as a privileged motif, capable of profoundly modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Methyl 2-amino-4-(trifluoromethyl)benzoate stands as a pivotal building block in this arena, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. Its unique trifluoromethyl substitution on an anthranilate core provides a unique combination of electronic properties and metabolic stability, making it a valuable starting point for the construction of complex heterocyclic systems and other medicinally relevant structures.[1] This guide provides an in-depth exploration of the applications and associated protocols for this key synthetic intermediate, tailored for researchers and professionals in drug development.
The Significance of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group imparts several advantageous properties to a drug candidate, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased half-life of the drug.
-
Increased Lipophilicity: The -CF3 group can enhance the molecule's ability to cross cellular membranes, a critical factor for bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding and solubility.
-
Improved Target Binding: The unique steric and electronic profile of the -CF3 group can lead to enhanced binding affinity and selectivity for the target protein.
Core Applications in Medicinal Chemistry
This compound is a versatile precursor for a range of therapeutic targets. Its primary applications lie in the synthesis of kinase inhibitors and selective androgen receptor modulators (SARMs).
Kinase Inhibitors: The Quinazolinone Scaffold
A prominent application of this compound is in the synthesis of quinazolinone-based kinase inhibitors. The quinazolinone core is a well-established pharmacophore in numerous approved anti-cancer drugs that target protein kinases, such as epidermal growth factor receptor (EGFR).[2][3][4]
The general synthetic strategy involves the cyclization of an anthranilate derivative to form the quinazolinone ring system. The trifluoromethyl group at the 4-position of the starting anthranilate is strategically positioned to influence the binding affinity and selectivity of the final inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Amide Bond Formation
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The amino group of this compound can be readily acylated with a variety of carboxylic acids using standard coupling reagents.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if any) | Base | Solvent | Typical Reaction Time |
| HATU | None | DIPEA, Et3N | DMF, CH2Cl2 | 1-4 hours |
| EDC | HOBt | DIPEA, NMM | DMF, CH2Cl2 | 2-12 hours |
| DCC | HOBt | Et3N | CH2Cl2, THF | 2-12 hours |
Step-by-Step Protocol using HATU:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Synthesis of Quinazolinones via Cyclocondensation
This protocol describes a general method for the synthesis of a quinazolinone core from this compound.
Step-by-Step Protocol:
-
Amide Formation: Synthesize the corresponding N-acyl derivative of this compound by reacting it with an appropriate acyl chloride or by using a standard amide coupling protocol as described above.
-
Cyclization: In a round-bottom flask, dissolve the N-acyl intermediate in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a cyclizing agent, such as formamidine acetate or ammonium acetate, to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The quinazolinone product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Diagram 2: Quinazolinone Synthesis Pathway
Caption: General pathway for quinazolinone synthesis.
Case Study: Synthesis of a Kinase Inhibitor Intermediate
While a direct synthesis of a marketed drug from this compound is not readily found in publicly available literature, its utility can be exemplified by its potential role in the synthesis of complex kinase inhibitors like Torin1 and Torin2, which are potent mTOR inhibitors.[5][6][7][8][9] The trifluoromethylphenyl moiety is a key structural feature in these molecules. A plausible synthetic route to a key intermediate for such structures could involve the following steps:
-
Amide Coupling: Coupling of this compound with a suitable carboxylic acid containing a handle for further functionalization (e.g., a protected amino group or a halogen).
-
Cyclization: Conversion of the resulting amide to a quinazolinone or a related heterocyclic core.
-
Further Functionalization: Elaboration of the heterocyclic core through cross-coupling reactions to introduce the remaining structural motifs of the target kinase inhibitor.
Table 2: Hypothetical Kinase Inhibitor Intermediate Synthesis Data
| Step | Reactants | Key Reagents | Solvent | Yield (%) |
| 1. Amide Coupling | This compound, Boc-glycine | HATU, DIPEA | DMF | 85-95 |
| 2. Cyclization | N-(Boc-aminomethylcarbonyl)-Methyl 2-amino-4-(trifluoromethyl)benzoate | Formamidine acetate | Ethanol | 70-80 |
| 3. Deprotection | Boc-protected quinazolinone | TFA | CH2Cl2 | >95 |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in medicinal chemistry, providing a gateway to a variety of complex molecular architectures with therapeutic potential. Its trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of the synthetic utility of this and related fluorinated building blocks will undoubtedly fuel further innovation in drug discovery.
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Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anticancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
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Synthesis of quinazolinones 3a with methyl 2-amino benzoate. (n.d.). ResearchGate. [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). [Link]
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Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2018). Molecules, 23(9), 2185. [Link]
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Synthesis of Bioactive Heterocycles From. (n.d.). Amanote Research. [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2378-2394. [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017). Oncotarget, 8(49), 85695-85711. [Link]
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Methyl 4-amino-2-(trifluoromethyl)benzoate. (n.d.). MySkinRecipes. [Link]
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Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. (2023). Metabolites, 13(7), 852. [Link]
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Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2013). Journal of Medicinal Chemistry, 56(6), 2223-2234. [Link]
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Synthesis of potent and tissue-selective androgen receptor modulators (SARMs): 2-(2,2,2)-Trifluoroethyl-benzimidazole scaffold. (2007). Bioorganic & Medicinal Chemistry Letters, 17(6), 1784-1787. [Link]
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A facile amidation of chloroacetyl chloride using DBU. (n.d.). [Link]
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Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (2010). Current Opinion in Clinical Nutrition and Metabolic Care, 13(3), 261-267. [Link]
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Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. (2021). Oncology Reports, 46(5), 233. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2010). Molecules, 15(8), 5246-5255. [Link]
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Development of ATP-competitive mTOR Inhibitors. (2012). Methods in Molecular Biology, 821, 197-211. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2015). Molecules, 20(8), 14358-14396. [Link]
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An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. (2009). Journal of Biological Chemistry, 284(12), 8066-8074. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1038-1041. [Link]
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Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][10]benzothiazinium Chloride as Anticancer Agent. (2022). Molecules, 27(18), 5894. [Link]
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MTOR inhibitors in cancer therapy. (2012). Current Opinion in Pharmacology, 12(4), 428-435. [Link]
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The Strategic Utility of Methyl 2-amino-4-(trifluoromethyl)benzoate in Modern Synthesis
Introduction: The Power of a Strategically Functionalized Building Block
In the landscape of modern organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex and functionally optimized molecules. Methyl 2-amino-4-(trifluoromethyl)benzoate stands as a testament to this principle. This seemingly simple aromatic amine is, in fact, a highly versatile and powerful synthetic building block, finding critical applications in the development of pharmaceuticals and agrochemicals. Its utility is derived from the synergistic interplay of its three key functional groups: the nucleophilic amino group, the versatile methyl ester, and the bioactivity-enhancing trifluoromethyl group.
The trifluoromethyl (-CF3) group, in particular, imparts a range of desirable properties to the final molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate. These properties often lead to improved membrane permeability, increased binding affinity to biological targets, and a longer half-life.[1][2] This application note will provide a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for its application in the synthesis of high-value compounds.
Key Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is essential for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 61500-87-6 |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 75-79 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) - Estimated | δ 7.85 (d, J=8.0 Hz, 1H), 7.20 (s, 1H), 7.05 (d, J=8.0 Hz, 1H), 5.50 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) - Estimated | δ 168.0, 150.0, 134.0 (q, J=32 Hz), 128.0, 124.0 (q, J=272 Hz), 118.0, 115.0, 52.0 |
Note: The provided NMR data is estimated based on spectral data of structurally similar compounds. Researchers should obtain and verify their own analytical data.
Application in the Synthesis of Bioactive Heterocycles: A Case Study in Celecoxib Analogue Synthesis
One of the most significant applications of this compound is in the synthesis of pyrazole-based anti-inflammatory agents, including analogues of the COX-2 inhibitor, Celecoxib. The trifluoromethyl group at the 3-position of the pyrazole ring is a key pharmacophoric feature in these molecules, contributing to their selective inhibition of the COX-2 enzyme.[3][4]
The synthetic strategy involves a multi-step sequence that leverages the reactivity of both the amino and ester functionalities of the building block. A key transformation is the conversion of the aniline to a hydrazine derivative, which then undergoes a condensation reaction with a 1,3-dicarbonyl compound to form the pyrazole ring.
Workflow for the Synthesis of a Celecoxib Analogue
Caption: Synthetic workflow for a Celecoxib analogue.
Detailed Experimental Protocol: Synthesis of a Pyrazole Intermediate
This protocol outlines the synthesis of a key pyrazole intermediate from this compound.
Part 1: Diazotization and Reduction to the Hydrazine
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
Confirmation of Diazotization: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the hydrazine hydrochloride salt will be observed as a precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Part 2: Condensation to Form the Pyrazole Ring
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized hydrazine hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Transformations via Diazonium Salts: The Sandmeyer Reaction
The amino group of this compound provides a gateway to a wide array of functional group transformations via the formation of a diazonium salt. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the introduction of various substituents, such as halogens and cyano groups, onto the aromatic ring. This further expands the utility of the title compound as a versatile building block.
General Workflow for the Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of Methyl 2-chloro-4-(trifluoromethyl)benzoate
This protocol provides a step-by-step guide for the chlorination of this compound via the Sandmeyer reaction.
-
Diazotization: Following the procedure outlined in Part 1 (Steps 1-4) of the celecoxib analogue synthesis, prepare the diazonium salt solution of this compound.
-
Preparation of Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Cool the copper(I) chloride solution to 0 °C in an ice bath. Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 2-chloro-4-(trifluoromethyl)benzoate.
Applications in Agrochemical Synthesis
The trifluoromethyl group is a prevalent motif in modern agrochemicals, contributing to their enhanced efficacy and stability.[5] Trifluoromethylated anilines, such as the title compound, serve as key intermediates in the synthesis of various herbicides and fungicides. For instance, derivatives of trifluoromethyl-substituted anilines are used to construct complex heterocyclic systems that form the core of many active ingredients in crop protection products. The synthetic methodologies described above, particularly the formation of heterocyclic structures, are directly applicable to the synthesis of these agrochemical compounds.
Conclusion: A Versatile Tool for Molecular Innovation
This compound is a prime example of a synthetic building block that offers a powerful combination of reactivity and functionality. Its strategic placement of an amino group, a methyl ester, and a trifluoromethyl group on an aromatic scaffold provides chemists with a versatile platform for the synthesis of a wide range of high-value molecules. The detailed protocols provided herein for the synthesis of a celecoxib analogue precursor and for the Sandmeyer reaction demonstrate the practical utility of this compound. As the demand for functionally optimized molecules in the pharmaceutical and agrochemical industries continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
References
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- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
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- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Hodgson, H. H. (1947). The Sandmeyer reaction. Chemical Reviews, 40(2), 251-277.
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & biodiversity, 7(4), 793-805.
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The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). Retrieved from [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Retrieved from [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6284.
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009). Journal of Medicinal Chemistry, 52(6), 1525–1529.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo.
- Fujiwara, T., & O'Hagan, D. (2014). The synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 137-147.
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Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 2-amino-4-(trifluoromethyl)benzoate
Introduction: A Privileged Scaffold in Modern Drug Discovery
Methyl 2-amino-4-(trifluoromethyl)benzoate is a key building block in the synthesis of a diverse array of bioactive molecules. The presence of an amino group, a methyl ester, and a trifluoromethyl moiety on a single aromatic ring provides a trifecta of opportunities for molecular elaboration. The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation at the halogenated position (typically bromo or iodo) of this scaffold, enabling the introduction of a wide range of aryl and heteroaryl substituents.[1][2]
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful execution of Suzuki coupling reactions with derivatives of this compound. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic transformation.
Scientific Rationale: Navigating the Challenges of a Complex Substrate
The successful Suzuki coupling of a substrate like this compound is not without its challenges. The electronic and steric properties of the molecule demand a carefully considered approach.
-
The Electron-Withdrawing Effect: The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the aryl halide.[3] While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps.[4]
-
The Coordinating Amino Group: The presence of a free amino group ortho to the site of coupling can lead to catalyst inhibition or the formation of undesired side products through coordination with the palladium center.[2] However, recent advancements in ligand design have led to catalyst systems that can tolerate unprotected anilines.[2]
-
Steric Hindrance: The ortho-amino group can also introduce steric hindrance around the reaction center, which may necessitate the use of bulky phosphine ligands to promote efficient coupling.
Addressing these challenges requires a judicious selection of the palladium catalyst, ligand, base, and solvent system.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Starting Point for Optimization
The following protocols are designed as robust starting points for the Suzuki coupling of a halogenated precursor of this compound. It is assumed that the starting material is Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate or a similar halogenated derivative. Optimization may be necessary for specific substrates and coupling partners.
Protocol 1: General Conditions with a Buchwald-Type Ligand
This protocol employs a bulky, electron-rich phosphine ligand, which is often effective for challenging substrates.[5][6][7]
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate | 298.05 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water | 18.02 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Unprotected Anilines
This protocol utilizes a palladacycle catalyst that has shown efficacy in coupling unprotected ortho-bromoanilines.[2]
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate | 298.05 | 1.0 | 1.0 |
| Arylboronic Acid Pinacol Ester | Varies | 1.5 | 1.5 |
| CataCXium® A Pd G3 | 764.33 | 0.05 | 0.05 |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), CataCXium® A Pd G3 (0.05 mmol), and Cs₂CO₃ (2.0 mmol) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF (3.3 mL) to achieve a concentration of 0.3 M.
-
Reaction: Seal the vial and heat the mixture to 70-90 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in Suzuki couplings.[3]
Table 3: Common Issues and Potential Solutions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or poor choice of base/solvent. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and ligands (e.g., XPhos, RuPhos).[6][7] Increase the reaction temperature. Try alternative bases such as K₂CO₃ or CsF. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be exacerbated by harsh bases or the presence of water. | Use a milder base. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[8] Ensure anhydrous conditions if necessary. |
| Dehalogenation | The bromo group on the starting material is replaced by a hydrogen atom. | Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents.[1] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct. | Lower the catalyst loading. Adjust the stoichiometry of the boronic acid (a smaller excess may be beneficial). |
Experimental Workflow Visualization
The general workflow for a Suzuki coupling reaction is outlined below.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While the substrate presents unique electronic and steric challenges, a rational approach to the selection of catalyst, ligand, base, and solvent can lead to high-yielding and robust reactions. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully implement this powerful synthetic methodology.
References
- BenchChem. (2025). improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions. BenchChem.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
-
ACS Publications. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2011, July 6). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
- BenchChem. (2025).
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Retrieved from [Link]
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ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
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SpringerLink. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
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Application in the Synthesis of Kinase Inhibitors: A Technical Guide for Drug Development Professionals
Introduction: The Central Role of Kinases and the Synthetic Challenge
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision oncology.[2]
This guide provides an in-depth exploration of the synthetic strategies and methodologies employed in the discovery and development of kinase inhibitors. We will delve into the logic behind the selection of synthetic routes, provide detailed, field-proven protocols for key chemical transformations, and outline the analytical techniques essential for the characterization and evaluation of these potent therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and application of kinase inhibitors.
I. Strategic Synthesis: Building the Core Scaffolds
The vast majority of kinase inhibitors are designed to be competitive with adenosine triphosphate (ATP), the natural substrate for kinases.[1] This has led to the development of a diverse array of heterocyclic scaffolds that can effectively mimic the adenine portion of ATP and form crucial hydrogen bonds within the kinase hinge region. The choice of scaffold is a critical first step in the design of a novel kinase inhibitor, as it dictates the overall geometry and potential interaction points of the molecule.[3][4]
Commonly employed kinase inhibitor scaffolds include quinazolines, pyrimidines, indoles, and pyrazoles.[5] The synthetic approaches to these core structures are varied and often rely on powerful cross-coupling reactions to assemble the final molecule.
Diagram: Common Kinase Inhibitor Scaffolds
Caption: Common heterocyclic scaffolds in kinase inhibitors.
II. Key Synthetic Methodologies and Protocols
The construction of kinase inhibitors often involves a series of robust and versatile chemical reactions. The following sections detail the protocols for some of the most critical transformations in this field.
A. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6] This reaction is particularly valuable in the synthesis of kinase inhibitors for introducing diverse substituents onto the core scaffold, allowing for extensive structure-activity relationship (SAR) studies.[7][8]
This protocol describes a general method for the Suzuki-Miyaura coupling of a halo-quinazoline with an arylboronic acid, a common step in the synthesis of many EGFR and VEGFR inhibitors.[7]
Materials:
-
Halo-quinazoline (e.g., 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) (1.0 equiv)
-
Arylboronic acid (1.2-2.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (4-9 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
Solvent: Acetone/Water (1:1 or 2:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the halo-quinazoline, arylboronic acid, sodium carbonate, and palladium(II) acetate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the acetone/water solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Forging Key C-N Bonds
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9] This reaction is crucial for installing the aniline or other amine-containing side chains that are often vital for the activity of kinase inhibitors.[10]
This protocol provides a general method for the amination of a bromopyrimidine, a key step in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[10]
Materials:
-
5-bromo-2-chloropyrimidine (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos) (4-10 mol%)
-
Base (e.g., Cesium carbonate, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the bromopyrimidine, palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the anhydrous solvent, followed by the substituted aniline.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C). Stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography.
III. Case Studies: Synthesis of Approved Kinase Inhibitors
To illustrate the application of these synthetic principles, we will examine the synthesis of three well-established kinase inhibitors: Gefitinib, Imatinib, and Dasatinib.
A. Gefitinib (Iressa®): An EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] A common synthetic route involves the construction of the 4-anilinoquinazoline core.[10][12]
Caption: A synthetic pathway to Gefitinib.
A key step in many Gefitinib syntheses is the nucleophilic aromatic substitution of a 4-chloroquinazoline with 3-chloro-4-fluoroaniline.[12]
B. Imatinib (Gleevec®): A BCR-Abl Inhibitor
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and targets the BCR-Abl fusion protein.[1] Its synthesis often involves a key C-N coupling reaction to form the final amide bond.[13][14]
This protocol describes a representative final step in the synthesis of Imatinib.[14]
Materials:
-
4-methyl-N³-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (1.0 equiv)
-
4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (1.1 equiv)
-
Pyridine (as solvent and base)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Dissolve 4-methyl-N³-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine in anhydrous pyridine under an inert atmosphere.
-
Acylation: Add a solution of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride in pyridine dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up:
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate.
-
-
Purification: The crude product is often purified by crystallization or column chromatography to yield Imatinib.
C. Dasatinib (Sprycel®): A Multi-Targeted Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple kinases, including BCR-Abl and Src family kinases.[15] Its synthesis features the construction of a complex aminothiazole core.[16]
IV. Purification and Characterization: Ensuring Purity and Identity
The successful synthesis of a kinase inhibitor is contingent upon rigorous purification and unambiguous characterization.
A. Purification Techniques
-
Column Chromatography: This is the most common method for purifying reaction intermediates and final products. Silica gel is the standard stationary phase, with the mobile phase (a mixture of organic solvents) chosen to achieve optimal separation.[17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification and to achieve high purity (>99%), preparative RP-HPLC is often employed.[3][15][18] This technique separates compounds based on their hydrophobicity.
| Technique | Principle | Application | Advantages | Disadvantages |
| Column Chromatography | Adsorption | Routine purification of intermediates and final products | High capacity, relatively low cost | Lower resolution than HPLC |
| RP-HPLC | Partitioning | High-purity final products, analytical quantification | High resolution, excellent for polar compounds | Lower capacity, higher cost |
B. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[2] For studying inhibitor-protein interactions, ¹⁵N-HSQC NMR experiments can be used to map the binding site.[19]
-
Mass Spectrometry (MS): LC-MS is routinely used to monitor reaction progress and confirm the molecular weight of the desired product.[20] High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition.[21]
V. Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a pure compound is obtained, its biological activity must be assessed. In vitro kinase assays are the primary method for determining the potency and selectivity of a novel inhibitor.
A. Luminescence-Based Kinase Assays (e.g., ADP-Glo™)
These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22][23] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound.[16][22][23][24][25]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test inhibitor (serially diluted in DMSO)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into the wells of a 384-well plate. Include a DMSO-only control.
-
Kinase/Substrate Addition: Add a mixture of the kinase and its substrate to each well.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the reaction and remove any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Diagram: Workflow for IC₅₀ Determination
Caption: Workflow for biochemical IC₅₀ determination.
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)
TR-FRET assays are another common method for measuring kinase activity. They rely on the FRET between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent tag on the substrate itself.[26][27][28][29]
VI. Conclusion and Future Outlook
The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of targeted therapy. A deep understanding of synthetic strategy, coupled with mastery of key chemical transformations and analytical techniques, is paramount for the successful development of novel and effective therapeutic agents. The protocols and methodologies outlined in this guide provide a robust framework for researchers in this exciting area. As our understanding of kinase biology deepens, the demand for innovative synthetic approaches to generate highly selective and potent inhibitors will continue to grow, paving the way for the next generation of precision medicines.
VII. References
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Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. ([Link])
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. ([Link])
-
Scaling Small Molecule Purification Methods for HPLC. Agilent. ([Link])
-
Process For The Preparation Of Gefitinib. Quick Company. ([Link])
-
Gefitinib - New Drug Approvals. PharmaCompass. ([Link])
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. ([Link])
-
Process for the preparation of gefitinib. Google Patents. ()
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. ([Link])
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. ([Link])
-
Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Publishing. ([Link])
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. ([Link])
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. ([Link])
-
Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Lookchem. ([Link])
-
Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. ([Link])
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01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Shimadzu. ([Link])
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Reverse Phase HPLC Basics for LC/MS. IonSource. ([Link])
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NMR sample preparation guidelines. University of Leicester. ([Link])
-
Reversed-Phase Flash Purification. Biotage. ([Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. ([Link])
-
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. ([Link])
-
Purification of CK1 by affinity chromatography on immobilised axin. PubMed. ([Link])
-
NMR Sample Preparation Guidelines. University of Cambridge. ([Link])
-
Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. ([Link])
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. ([Link])
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. ([Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
-
In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI. ([Link])
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. ([Link])
-
Facile synthesis of a 4-anilinoquinazoline dimer by Suzuki cross-coupling reaction. ResearchGate. ([Link])
-
Affinity Chromatography. Cytiva. ([Link])
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Application Notes: Methyl 2-amino-4-(trifluoromethyl)benzoate as a Strategic Building Block in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients.[1] Methyl 2-amino-4-(trifluoromethyl)benzoate is a key aromatic intermediate that provides a direct pathway to novel crop protection agents. This document provides detailed application notes and synthetic protocols for researchers, elucidating the use of this versatile building block in the synthesis of next-generation agrochemicals, with a primary focus on the highly valuable class of anthranilic diamide insecticides. We explore the causality behind experimental choices, provide self-validating protocols, and offer mechanistic insights to empower scientists in the development of innovative and effective agrochemical solutions.
The Physicochemical Impact of the Trifluoromethyl Group in Agrochemicals
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties. Its inclusion in an agrochemical scaffold is a deliberate design choice intended to optimize the compound's performance in a biological system.[1] Unlike a simple methyl group, the CF₃ group is strongly electron-withdrawing and highly lipophilic.
Key Advantages Conferred by the CF₃ Group:
-
Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's fat solubility, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. This leads to greater bioavailability and efficacy.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes in target pests or the environment. This can result in longer-lasting activity, reducing the need for frequent reapplication.
-
Increased Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the aromatic ring, which can lead to stronger, more specific interactions with biological target sites, such as enzyme active sites or protein receptors.[1]
-
Improved Cellular Transport: Increased lipophilicity can facilitate passage across biological membranes, improving absorption and distribution to target tissues within the pest.
Table 1: Physicochemical Property Modulation by the Trifluoromethyl Group
| Property | Influence of CF₃ Group | Consequence in Agrochemicals |
| Lipophilicity (LogP) | Increases | Enhanced penetration of biological barriers (e.g., insect cuticle) |
| Metabolic Stability | High (Resistant to oxidation) | Prolonged half-life and duration of action |
| Acidity (pKa) of Proximal Groups | Increases acidity of N-H/O-H | Modulates binding interactions and solubility |
| Electronic Effect | Strongly electron-withdrawing (σp = 0.54)[1] | Alters binding affinity and receptor interactions |
Profile of a Key Intermediate: this compound
This compound serves as an ideal starting point for complex syntheses. Its structure contains three key points for chemical modification: the nucleophilic amine, the electrophilic ester, and the aromatic ring, which can undergo further substitution if required.
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 61500-87-6[2] |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | Solid[2] |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester[2] |
Application Protocol: Synthesis of a Novel Diamide Insecticide Analog
The anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, acts by selectively activating insect ryanodine receptors.[3][4] While the commercial synthesis of chlorantraniliprole utilizes a different substituted aminobenzoic acid, this compound is a perfect precursor for creating novel analogs with potentially enhanced properties.
The following protocol details a convergent synthesis pathway to a novel diamide insecticide, coupling the title intermediate with a pre-formed pyrazole carboxylic acid, a common strategy in this field.[5][6]
Caption: Convergent synthesis pathway for a novel diamide insecticide.
Experimental Protocol: Two-Step Synthesis of a Diamide Analog
Objective: To synthesize Methyl 2-((3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl)amino)-4-(trifluoromethyl)benzoate.
Part A: Synthesis of Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This intermediate is synthesized according to established industrial methods.[5][7] The process begins with 2,3-dichloropyridine, which undergoes hydrazino-substitution, cyclization with diethyl maleate, bromination, and finally oxidation/hydrolysis to yield the required pyrazole carboxylic acid.[5][6] For the purposes of this protocol, we will assume this starting material is available.
Part B: Final Amide Coupling Reaction
This step represents the core application of this compound. The procedure activates the carboxylic acid of the pyrazole intermediate, allowing it to couple with the amine of our title compound.
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
3-Methylpyridine (or Triethylamine) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous acetonitrile (approx. 10 mL per gram of carboxylic acid).
-
Base Addition: Add 3-methylpyridine (3.0 eq) to the mixture and stir until all solids are dissolved.
-
Cooling: Cool the reaction vessel to -5 to 0°C using an ice-salt bath. Causality Note: This low temperature is crucial to control the reactivity of the highly electrophilic mixed anhydride formed in the next step and to minimize side reactions.
-
Activation: Prepare a solution of methanesulfonyl chloride (1.2 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 0°C.[6][8]
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 3-4 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product.
Table 3: Expected Data for the Synthesized Diamide Analog
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR | Expect characteristic peaks for both aromatic systems, an amide N-H singlet, and a methyl ester singlet. |
| ¹⁹F NMR | Expect a singlet corresponding to the -CF₃ group. |
| Purity (HPLC) | >98% |
Mechanistic Insights: The Role of Methanesulfonyl Chloride
The use of methanesulfonyl chloride (MsCl) is a common and efficient method for activating carboxylic acids for amidation.[6][9] It avoids the need to first synthesize a more sensitive acid chloride using reagents like thionyl chloride.
Caption: Mechanism of MsCl-mediated amide bond formation.
The reaction proceeds via the formation of a mixed sulfonic-carboxylic anhydride. This intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic aromatic amine of this compound. The base (3-methylpyridine) serves both to deprotonate the carboxylic acid initially and to neutralize the HCl and methanesulfonic acid generated during the reaction.
Conclusion
This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its trifluoromethyl group provides a predictable means to enhance the metabolic stability and biological activity of target molecules. As demonstrated in the provided protocol, this building block is readily incorporated into synthetic schemes for producing novel anthranilic diamide analogs. By understanding the underlying chemical principles and the rationale for specific reaction conditions, researchers can effectively leverage this and similar fluorinated intermediates to drive innovation in the discovery of next-generation crop protection solutions.
References
-
The Trifluoromethyl Advantage: Enhancing Pharmaceutical & Agrochemical Performance. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, Journal of Pesticide Science. Available at: [Link]
- CN102311424A - Method for synthesizing chlorantraniliprole key intermediate. Google Patents.
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap. Available at: [Link]
- CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. Google Patents.
-
Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. PubMed. Available at: [Link]
-
Study on the synthesis of anthranilicdiamides insecticide. ResearchGate. Available at: [Link]
-
This compound. BoroPharm Inc. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BoroPharm Inc. [boropharm.com]
- 3. Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
- 8. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
Experimental protocol for synthesizing [target molecule] with Methyl 2-amino-4-(trifluoromethyl)benzoate
Application Note & Protocol: Synthesis of 2,7-Bis(trifluoromethyl)-4(3H)-quinazolinone
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The trifluoromethyl (CF3) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity. This application note provides a detailed, field-tested protocol for the synthesis of 2,7-bis(trifluoromethyl)-4(3H)-quinazolinone, a valuable intermediate for drug discovery programs, starting from Methyl 2-amino-4-(trifluoromethyl)benzoate.
This protocol is designed for researchers in synthetic organic chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring a reproducible and scalable synthesis.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. The initial step is the amidation of this compound with trifluoroacetic anhydride. This forms an N-acyl intermediate. The subsequent and rate-determining step is an intramolecular cyclization-condensation, promoted by a catalytic amount of acid (in this case, trifluoroacetic acid, which is also a byproduct of the first step), to yield the desired quinazolinone ring system. The reaction is driven to completion by the removal of methanol.
Experimental Workflow Diagram
Application Note: A Researcher's Guide to Advanced Materials Characterization
Introduction: Beyond the Surface - The Imperative of Integrated Characterization
In the pursuit of novel materials with tailored functionalities, a deep understanding of a material's physical and chemical properties is not merely advantageous; it is fundamental. The performance, longevity, and reliability of any material—be it in a semiconductor, a structural composite, or a drug delivery vehicle—are dictated by its intrinsic properties.[1] Materials characterization is the cornerstone of this understanding, providing a comprehensive assessment of composition, structure, and properties.[1] This guide serves as a detailed primer on a suite of powerful analytical techniques, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The philosophy is one of integration; no single technique provides a complete picture.[1] Instead, a multi-modal approach, combining microscopy, spectroscopy, and diffraction, is essential to build a holistic understanding of a material's behavior from the atomic to the macroscopic scale.[1][2]
This document is designed for researchers, scientists, and engineers, providing not only the principles of key techniques but also field-proven protocols to ensure the generation of accurate and reliable data.
Section 1: Morphological and Microstructural Analysis
Visualizing the structure of a material is often the first step in its characterization. Electron microscopy techniques offer unparalleled insights into surface topography and internal structure at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): Unveiling Surface Topography
Principle of Operation: SEM utilizes a focused beam of high-energy electrons to scan the surface of a sample.[3][4] The interaction of the electron beam with the atoms in the sample generates various signals, including secondary electrons (SE), backscattered electrons (BSE), and characteristic X-rays.[5] SE detectors are particularly sensitive to surface topography, while BSE detectors provide contrast based on the atomic number of the elements present (heavier elements appear brighter).[3] This makes SEM an indispensable tool for examining features like grain size, fractures, and surface defects.[5]
Causality in Application: Why choose SEM? SEM is the go-to technique for high-resolution, three-dimensional imaging of a sample's surface.[3] Its wide range of applications spans quality control, failure analysis, and basic research across materials science, geology, and biology.[4][6]
Standard Protocol for SEM Analysis of a Metallic Alloy
-
Sample Preparation:
-
Sectioning: Cut a representative section of the alloy using a low-speed diamond saw to minimize deformation.
-
Mounting: Embed the section in a conductive resin, such as a carbon-filled epoxy. This is crucial for handling and for ensuring a conductive path.[7]
-
Grinding & Polishing: Mechanically grind the sample surface with successively finer abrasive papers (e.g., from 240 to 1200 grit). Follow with polishing using diamond suspensions (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like finish.
-
Etching (Optional): To reveal microstructural features like grain boundaries, lightly etch the polished surface with an appropriate chemical etchant (e.g., Nital for steels).
-
Cleaning: Thoroughly clean the sample with a solvent (e.g., ethanol or isopropanol) in an ultrasonic bath to remove polishing debris and dry completely.
-
-
Sputter Coating (for non-conductive samples):
-
Imaging:
-
Mount the prepared sample onto an aluminum stub using conductive carbon tape, ensuring a good electrical connection.[9]
-
Introduce the stub into the SEM chamber and allow the system to pump down to the required high vacuum (e.g., < 10⁻⁵ Torr).
-
Turn on the electron beam and select an appropriate accelerating voltage (e.g., 10-20 kV for metallic alloys).
-
Use the secondary electron (SE) detector to obtain a topographical image.
-
Adjust focus, brightness, and contrast to achieve a clear, high-resolution image of the surface features.
-
Transmission Electron Microscopy (TEM): Probing Internal Structure
Principle of Operation: In contrast to SEM, TEM involves passing a high-energy electron beam through an ultrathin specimen (typically <100 nm thick).[10] The electrons that are transmitted through the sample are then focused by a series of electromagnetic lenses to form a highly magnified image on a detector.[11][12] Because the wavelength of electrons is much smaller than that of light, TEM can achieve atomic-scale resolution, allowing for the visualization of crystal lattices, dislocations, and nanoparticles.[10][12][13]
Causality in Application: Why the stringent sample preparation for TEM? The primary challenge in TEM is preparing a sample that is thin enough to be electron-transparent.[14] If the sample is too thick, the electrons will be scattered or absorbed, resulting in poor image quality.[13][14] The preparation process must also avoid introducing artifacts that could be misinterpreted as features of the material.[14]
Protocol for TEM Sample Preparation using Focused Ion Beam (FIB)
FIB has revolutionized TEM sample preparation by allowing for site-specific thinning of materials.[14]
-
Site Selection: Using the SEM component of a FIB-SEM dual-beam system, identify the precise area of interest on the bulk sample.
-
Protective Layer Deposition: Deposit a protective layer of a material like platinum over the area of interest using the ion or electron beam. This shields the surface from ion beam damage during milling.
-
Coarse Milling: Use a high-current gallium ion beam to mill away material on either side of the protected region, creating a thin, vertical slab known as a lamella.[14]
-
Lift-Out:
-
Attach a nanomanipulator probe to the top of the lamella.
-
Cut the lamella free from the bulk sample at its base and sides.
-
Carefully lift the lamella out and transfer it to a TEM grid.
-
-
Mounting and Final Thinning:
Section 2: Compositional and Chemical State Analysis
Understanding what a material is made of and how its atoms are bonded is crucial. Spectroscopic techniques provide this vital chemical information.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)
Principle of Operation: EDS is almost always coupled with an electron microscope (SEM or TEM). The high-energy electron beam used for imaging can also excite atoms in the sample, causing them to eject inner-shell electrons. When an outer-shell electron drops to fill the vacancy, it releases a characteristic X-ray whose energy is unique to that element.[16] The EDS detector measures the energy and intensity of these emitted X-rays to provide elemental composition and create spatial maps of element distribution.[16][17]
Causality in Application: EDS is a powerful tool for qualitative and quantitative elemental analysis at the micro- and nanoscale.[17] It is invaluable for identifying impurities, analyzing phase distributions, and characterizing coatings.[17][18]
Standard Protocol for SEM-EDS Analysis
-
Sample Preparation: Prepare the sample as you would for SEM imaging. For quantitative analysis, a flat, polished surface is essential to minimize topographical effects on X-ray generation and detection.
-
Acquisition Setup:
-
After obtaining a clear SEM image, select the area of interest for analysis. This can be a single point, a line scan, or a 2D area for mapping.
-
Choose an appropriate accelerating voltage. The voltage must be high enough to excite the characteristic X-rays of all elements of interest (typically 1.5-2x the energy of the highest-energy X-ray line).
-
Set the acquisition time. Longer acquisition times improve the signal-to-noise ratio and are necessary for detecting trace elements.
-
-
Data Acquisition and Analysis:
-
Initiate the EDS scan. The system will generate a spectrum showing X-ray intensity versus energy.
-
The software will automatically identify the elements present by matching the peak energies to known characteristic X-ray lines.
-
For quantitative analysis, the software will convert peak intensities into atomic or weight percentages, applying corrections for matrix effects.
-
If mapping was selected, the software will generate color-coded maps showing the spatial distribution of each identified element.[18]
-
X-ray Photoelectron Spectroscopy (XPS)
Principle of Operation: XPS is a highly surface-sensitive technique that provides information about elemental composition and, crucially, the chemical state (e.g., oxidation state, bonding environment) of the elements present.[19][20] The sample is irradiated with a beam of monochromatic X-rays, which causes the emission of core-level electrons (photoelectrons).[21][22] The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated.[21] Since the binding energy is unique to each element and is sensitive to the local chemical environment, XPS can distinguish between different oxidation states (e.g., Fe²⁺ vs. Fe³⁺) or bonding types (e.g., C-C vs. C=O).[19]
Causality in Application: Why choose XPS? Its extreme surface sensitivity (top 1-10 nm) makes it ideal for analyzing thin films, surface contamination, and chemical modifications.[19][20] The requirement for ultra-high vacuum (UHV) conditions ensures that the emitted photoelectrons can travel to the detector without colliding with gas molecules.[19]
Protocol for XPS Analysis of a Thin Film
-
Sample Handling and Mounting:
-
Handle the sample with clean, powder-free gloves and tweezers to avoid surface contamination.
-
Mount the sample on a dedicated XPS sample holder. Ensure it is flat and securely fastened.
-
-
System Pump-down:
-
Introduce the sample into the UHV chamber through a load-lock system.
-
Allow the system to pump down to a pressure of at least 10⁻⁸ mbar.
-
-
Data Acquisition:
-
Survey Scan: First, acquire a survey (or wide-scan) spectrum over a broad binding energy range (e.g., 0-1100 eV). This allows for the identification of all elements present on the surface.[20]
-
High-Resolution Scans: For each element of interest identified in the survey scan, acquire a high-resolution (or narrow-scan) spectrum over a small binding energy range. This provides the detailed chemical state information.
-
Depth Profiling (Optional): To analyze the composition as a function of depth, alternate between XPS analysis and sputtering with an ion beam (e.g., Argon ions) to incrementally remove surface layers.[22]
-
-
Data Analysis:
-
Use specialized software to process the spectra. This involves correcting for any surface charging, subtracting the background, and fitting the high-resolution peaks to identify the different chemical states and their relative concentrations.[23]
-
Section 3: Crystallographic Analysis
X-ray Diffraction (XRD)
Principle of Operation: XRD is the primary technique for determining the crystalline structure of materials.[1] It is based on the principle of Bragg's Law. When a beam of monochromatic X-rays strikes a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal lattice.[24] Constructive interference occurs only at specific angles where the path length difference between X-rays scattered from adjacent planes is an integer multiple of the X-ray wavelength.[25] By measuring the angles and intensities of the diffracted beams, one can deduce the crystal structure, identify phases, and determine properties like crystallite size and strain.[25]
Causality in Application: XRD is essential for phase identification (by comparing the diffraction pattern to a database), determining the degree of crystallinity, and analyzing the atomic arrangement in novel materials.[25][26]
Protocol for Powder XRD Analysis
-
Sample Preparation:
-
Grind the material into a fine, homogeneous powder (typically <10 µm particle size) using a mortar and pestle. This ensures that all possible crystal orientations are represented in the sample, which is a requirement for powder diffraction.
-
Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the X-ray source parameters (e.g., voltage and current for the X-ray tube).
-
Define the angular range for the scan (e.g., 2θ from 10° to 90°) and the step size (e.g., 0.02°).
-
-
Data Collection:
-
Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
The output is a diffractogram, which is a plot of intensity versus 2θ.
-
Identify the peak positions (2θ angles).
-
Use Bragg's Law to calculate the d-spacings (the distance between the atomic planes).
-
Compare the peak positions and relative intensities to a reference database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase(s) present in the sample.
-
Data Presentation and Visualization
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirements | Resolution | Probing Depth |
| SEM | Surface topography, morphology, elemental composition (with EDS) | Solid, vacuum compatible. Can be conductive or coated. | ~1 nm | Surface (SE) / Microns (BSE) |
| TEM | Internal microstructure, crystallography, atomic-scale features | Ultrathin solid (<100 nm), vacuum compatible | <0.1 nm | Bulk (of thin sample) |
| EDS | Elemental composition and distribution | Same as SEM/TEM | Microns (SEM) / Nanometers (TEM) | ~1-2 µm |
| XPS | Elemental composition, chemical/oxidation states | Solid, vacuum compatible, relatively flat surface | ~10 µm | ~1-10 nm |
| XRD | Crystal structure, phase identification, crystallinity | Crystalline solid (powder or bulk) | N/A (provides average structural info) | Microns to millimeters |
Workflow Visualization
A logical workflow is critical for comprehensive materials analysis. The following diagram illustrates how these techniques can be integrated.
References
- 1. Advanced Materials Characterization: Driving Scientific and Industrial Advancement | Lab Manager [labmanager.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eoillc.com [eoillc.com]
- 4. Scanning Electron Microscope (SEM) Various Applications and Case Studies | Universal Lab Blog [universallab.org]
- 5. Application of SEM Microscope in Characterization of Metal Materials [ciqtekglobal.com]
- 6. MyScope [myscope.training]
- 7. Scanning Electron Microscope | SEM Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Video: Scanning Electron Microscopy SEM: Operation, Image Analysis [jove.com]
- 9. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 10. What is Transmission Electron Microscopy? TEM Principles & More [jeolusa.com]
- 11. MyScope [myscope.training]
- 12. Transmission Electron Microscopy (TEM) [warwick.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 15. S/TEM Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. What is EDS? | Energy Dispersive X-Ray Spectroscopy | Bruker [bruker.com]
- 17. nanoscience.com [nanoscience.com]
- 18. rockymountainlabs.com [rockymountainlabs.com]
- 19. fiveable.me [fiveable.me]
- 20. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 23. diva-portal.org [diva-portal.org]
- 24. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS No: 61500-87-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experimental outcomes.
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of the trifluoromethyl group (-CF3) significantly enhances the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a desirable moiety in modern drug design.[2] However, its synthesis can present challenges that impact yield and purity. This guide provides a robust framework for addressing these issues.
Section 1: Recommended Synthetic Protocol: Fischer-Speier Esterification
The most common and cost-effective route to this compound is the acid-catalyzed esterification of 2-amino-4-(trifluoromethyl)benzoic acid with methanol. This classic Fischer-Speier reaction is an equilibrium process, and driving it towards the product is key to achieving a high yield.
Experimental Workflow Diagram
Caption: General workflow for synthesizing this compound.
Detailed Step-by-Step Protocol
Reagents & Materials:
-
2-Amino-4-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
10% Sodium carbonate solution (aqueous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq). Add anhydrous methanol (approx. 10-15 mL per gram of starting material). Stir the mixture to form a slurry.
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic. The starting material may initially precipitate as its ammonium salt before redissolving upon heating.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The product ester is significantly less polar than the starting carboxylic acid. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 3-4 times the volume of methanol used).
-
Workup - Neutralization: While stirring the aqueous mixture, slowly add 10% sodium carbonate solution dropwise. Carbon dioxide gas will evolve. Continue adding the base until gas evolution ceases and the pH of the solution is >8.[3] The free amine form of the ester will precipitate as a white or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner or Hirsch funnel.[3]
-
Purification: Wash the solid on the filter with several portions of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. The product is often of sufficient purity (>98%) for many applications. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
| Problem Category | Question | Probable Causes & Solutions |
| Low Conversion / Yield | Q: My reaction stalls with significant starting material remaining after 8 hours. What's wrong? | A: This is the most common issue and is almost always related to the reaction equilibrium. 1. Presence of Water: The Fischer esterification is reversible. Any water present at the start or produced during the reaction will push the equilibrium back towards the starting materials (Le Chatelier's Principle).[3] • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. For stubborn reactions, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.2. Insufficient Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic. • Solution: Ensure at least 0.1 molar equivalents of concentrated sulfuric acid are used. If the reaction is slow, a slight increase in catalyst loading (to 0.2-0.3 eq) can be beneficial, but be mindful that harsher conditions can lead to side products.3. Reaction Time/Temperature: The reaction may simply need more time to reach completion. • Solution: Extend the reflux time to 12 or even 24 hours, monitoring periodically by TLC. Ensure the reaction is maintaining a steady reflux temperature. |
| Side Product Formation | Q: My TLC shows multiple spots, and the final product has a noticeable color. What are these impurities? | A: Impurities often arise from the harsh acidic conditions or degradation. 1. Thermal Degradation: Prolonged heating in strong acid can cause decomposition of the aromatic amine, leading to colored, often polymeric, impurities. • Solution: Avoid excessively high temperatures. If using a solvent other than methanol, ensure the reflux temperature does not significantly exceed 80-90°C. Minimize reaction time once the starting material is consumed.2. Sulfonation: While less common at methanol reflux temperatures, heating an aromatic compound with concentrated sulfuric acid can potentially lead to ring sulfonation as a minor side reaction. • Solution: Use the minimum effective amount of catalyst (0.1 eq). If sulfonation is suspected, consider using an alternative acid catalyst like HCl gas dissolved in methanol.3. Incomplete Hydrolysis of Precursor: If your starting 2-amino-4-(trifluoromethyl)benzoic acid was synthesized from a nitrile, ensure it was fully hydrolyzed, as the corresponding amide is a potential impurity. |
| Difficult Workup | Q: During neutralization, I get a sticky oil instead of a clean precipitate, or the product won't come out of solution. | A: This is typically related to pH control and solubility. 1. Incomplete Neutralization: The product, like the starting material, has a basic amino group that forms a water-soluble salt in acidic conditions. If the pH is not sufficiently basic (>8), a significant portion of the product will remain dissolved as its protonated salt. • Solution: Be patient during the addition of the base. Use pH paper or a meter to confirm the final pH is between 8 and 10. Stir for 15-20 minutes after the final pH is reached to ensure complete precipitation.2. Oiling Out: If the aqueous mixture is too warm during neutralization, the product (melting point 61-65°C) can melt and separate as an oil rather than a crystalline solid.[4] • Solution: Ensure the quenched reaction mixture is well-chilled in an ice bath throughout the slow, dropwise neutralization process. Vigorous stirring can also promote crystallization over oiling. If it does oil out, try scratching the inside of the flask with a glass rod to induce crystallization. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is anhydrous methanol specified?
-
As a reversible reaction, water is a product of the esterification. Using an anhydrous alcohol and dry equipment helps to shift the chemical equilibrium towards the desired ester, maximizing the yield.[3]
-
-
Q2: How does the trifluoromethyl (-CF3) group affect this reaction?
-
The -CF3 group is a powerful electron-withdrawing group. This has two main effects:
-
It increases the acidity of the carboxylic acid, which can be a slight benefit.
-
It significantly decreases the basicity (nucleophilicity) of the aniline amino group. This is advantageous as it makes unwanted side reactions at the amino group (like N-acylation if other esterification methods were used) much less likely.
-
-
-
Q3: Are there alternative esterification methods?
-
Yes. For substrates that are sensitive to strong acid or for small-scale synthesis where maximizing yield is critical, other methods can be used. A common alternative is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a non-reversible, higher-yielding route but involves harsher reagents and an extra synthetic step.
-
-
Q4: What are the primary safety concerns?
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and causes severe burns.[3] Always add it slowly and in an ice bath.
-
Trifluoromethyl Compounds: While the C-F bond is very strong and the -CF3 group is generally stable, some trifluoromethyl compounds can release toxic hydrogen fluoride (HF) gas upon decomposition at high temperatures.[5][6] Always handle these compounds in a well-ventilated fume hood.
-
General Lab Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]
-
-
Q5: What are the recommended storage conditions for the product?
-
This compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere like argon or nitrogen to prevent slow oxidation or hydrolysis over time.[9]
-
References
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). US3660411A - Esterification process.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, October 17). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]
-
PubMed. (2023, August 29). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Retrieved from [Link]
-
ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
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Purification methods for Methyl 2-amino-4-(trifluoromethyl)benzoate
An essential intermediate in the synthesis of pharmaceuticals and advanced materials, Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS: 61500-87-6) demands high purity for reliable and reproducible outcomes in research and development.[1][2] Its unique structure, featuring an amino group, a methyl ester, and an electron-withdrawing trifluoromethyl group, presents specific challenges during purification.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this compound. Drawing from established chromatographic and recrystallization principles, this center offers practical, field-proven insights to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: The impurities largely depend on the synthetic route. If the compound is synthesized via the reduction of its nitro precursor, 2-nitro-4-(trifluoromethyl)methyl benzoate, the starting nitro compound is a common impurity.[3][4] Similarly, if the synthesis involves the functionalization of a pre-existing aniline, related regioisomers or unreacted starting materials could be present.[5] Incomplete esterification or hydrolysis can also lead to the presence of the corresponding carboxylic acid.
Q2: My final product has a persistent yellow or brown color. How can I remove it?
A2: Colored impurities are common in aromatic amine synthesis. For minor coloration, recrystallization with an activated charcoal treatment is often effective.[6] Add a small amount of activated charcoal (1-2% w/w) to the hot solution before the filtration step.[7] For more persistent color, column chromatography is highly effective at separating these polar, colored byproducts.[6]
Q3: I'm observing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
A3: This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and sometimes irreversible adsorption.[6][8]
There are two primary solutions:
-
Mobile Phase Modification : Add a small amount of a competing base, such as triethylamine (typically 0.5-1%), to your eluent.[6] This neutralizes the acidic sites on the silica, minimizing the unwanted interaction and improving peak shape.[9]
-
Alternative Stationary Phase : Use an amine-functionalized silica column.[8][10] This provides a more alkaline environment, which is ideal for purifying basic compounds and often allows for the use of simpler solvent systems like hexane/ethyl acetate.[10]
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's solubility is too high in the solvent, or the solution cools too rapidly. Here are several strategies to induce crystallization:
-
Slow Down Cooling : Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution : You may have a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it again slowly.
-
Scratch & Seed : Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to initiate crystallization.[6]
-
Change Solvent System : The chosen solvent may be too good. Try a solvent pair where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexanes). Dissolve the compound in the minimum amount of the "good" hot solvent and slowly add the "bad" solvent until the solution becomes turbid, then allow it to cool.[11]
Q5: Which analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques provides the most comprehensive purity profile.
-
Thin-Layer Chromatography (TLC) : An excellent, rapid method for monitoring reaction progress and checking the purity of column fractions. A single spot suggests a high degree of purity.[6]
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a robust quantitative technique for assessing the purity of non-volatile compounds like this one. It can effectively separate the target compound from polar and non-polar impurities.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : If volatile impurities are suspected, GC-MS offers superior resolution and sensitivity for their detection.[12] The product's purity is often reported with a GC qualifier (>98.0%(GC)).[13]
-
Melting Point : A sharp melting point range close to the literature value (61.0 to 65.0 °C) is a good indicator of high purity.[13][14]
Troubleshooting Guide 1: Column Chromatography
Flash column chromatography is a primary method for purifying this compound from crude reaction mixtures, capable of separating it from starting materials, byproducts, and colored impurities.[15]
Decision Workflow for Chromatography Conditions
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- 15. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.
This compound is a key building block in the synthesis of various pharmaceuticals. Its preparation, while seemingly straightforward, can present several challenges leading to common side reactions and impurities. This guide will explore the two primary synthetic routes and provide solutions to the issues you may encounter.
Route 1: Fischer Esterification of 2-amino-4-(trifluoromethyl)benzoic acid
This classical approach involves the direct esterification of the parent carboxylic acid with methanol in the presence of an acid catalyst. While economical, this equilibrium-driven reaction requires careful control to maximize yield and minimize byproduct formation.
Troubleshooting Guide: Fischer Esterification
Question 1: My esterification reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[1][2][3] Here are the key factors to consider and the corresponding troubleshooting steps:
-
Insufficient Catalyst: The amino group on the benzoic acid is basic and will neutralize a portion of the acid catalyst. Therefore, a stoichiometric amount of acid is often necessary to both protonate the amino group and catalyze the reaction.
-
Solution: Increase the catalyst loading. For a substrate like 2-amino-4-(trifluoromethyl)benzoic acid, using at least 1.5-2.0 equivalents of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is recommended.
-
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, limiting the yield.[1][2]
-
Solutions:
-
Use Excess Methanol: Employing a large excess of methanol (often as the solvent) can drive the equilibrium towards the product side according to Le Chatelier's principle.[1]
-
Water Removal: For larger scale reactions, using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene can significantly improve the yield.[4]
-
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period. Ensure the reaction is heated to a gentle reflux to provide sufficient activation energy.
-
Question 2: I'm observing an unexpected byproduct in my NMR spectrum, possibly an amide. What is happening and how can I prevent it?
Answer:
The formation of an amide byproduct is likely due to N-acylation , a side reaction where the amino group of one molecule attacks the activated carboxyl group of another. This is a known complication in reactions with amino acids and their derivatives.[5][6][7][8]
-
Mechanism of N-Acylation: Under acidic conditions, the carboxylic acid is activated towards nucleophilic attack. While the amino group is protonated and less nucleophilic, an equilibrium exists where a small fraction is unprotonated and can react as a nucleophile. The electron-withdrawing trifluoromethyl group can further influence the nucleophilicity of the amino group.[9]
-
Prevention Strategies:
-
Use a Large Excess of Alcohol: As with driving the esterification equilibrium, a high concentration of methanol will outcompete the amino group as the nucleophile.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can favor the intermolecular N-acylation reaction.
-
Alternative Esterification Methods: If N-acylation is a persistent issue, consider alternative methods that do not require strong acids and high temperatures, such as using thionyl chloride in methanol. This reaction proceeds through an acid chloride intermediate, which is highly reactive towards the alcohol.
-
Question 3: My product is contaminated with a non-polar impurity, and I suspect decarboxylation. Is this a common issue?
Answer:
Yes, decarboxylation of aminobenzoic acids can occur under strong acidic conditions and elevated temperatures, leading to the formation of 3-(trifluoromethyl)aniline.[10][11]
-
Mechanism of Decarboxylation: The electron-donating amino group can facilitate the loss of carbon dioxide from the aromatic ring, especially when the carboxyl group is protonated.
-
Mitigation Strategies:
-
Milder Reaction Conditions: Use the lowest effective temperature for the esterification.
-
Catalyst Choice: Consider using a milder acid catalyst, although this may require longer reaction times.
-
Alternative Synthetic Route: If decarboxylation is a significant problem, the second synthetic route involving the reduction of the nitro-ester may be a better option.
-
Route 2: Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate
This alternative route first involves the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid, followed by the reduction of the nitro group to an amine. This approach can offer higher yields and avoid some of the side reactions associated with the direct esterification of the amino acid.
Troubleshooting Guide: Reduction of the Nitro-Ester
Question 1: My catalytic hydrogenation of Methyl 2-nitro-4-(trifluoromethyl)benzoate is sluggish or incomplete. What should I check?
Answer:
Incomplete hydrogenation can be due to several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
-
-
Hydrogen Pressure and Delivery: Insufficient hydrogen pressure or poor mixing can limit the reaction rate.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Solvent Choice: The solvent can influence the solubility of the substrate and the activity of the catalyst.
-
Solution: Methanol or ethanol are common choices for this reduction. Ensure the solvent is of high purity and anhydrous if necessary.
-
Question 2: I am seeing byproducts from over-reduction. How can I control the selectivity of the hydrogenation?
Answer:
Over-reduction is less common for nitro groups but can occur under harsh conditions, potentially affecting the trifluoromethyl group or the aromatic ring.
-
Control of Reaction Conditions:
-
Temperature and Pressure: Use the mildest conditions that still provide a reasonable reaction rate. Typically, room temperature and moderate hydrogen pressure (1-5 atm) are sufficient.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid further reduction of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: The purification method depends on the nature of the impurities.
-
For unreacted 2-amino-4-(trifluoromethyl)benzoic acid: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, making it water-soluble and easily separable from the organic layer containing the ester.[4]
-
For N-acylation and decarboxylation byproducts: Column chromatography on silica gel is typically effective. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[12]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.[12]
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which has several implications:[13]
-
Increased Acidity: It increases the acidity of the carboxylic acid, which can be a consideration in the workup.
-
Decreased Nucleophilicity of the Amino Group: The electron-withdrawing nature of the CF₃ group reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.[9] This can make the amino group less prone to side reactions like N-acylation compared to aminobenzoic acids with electron-donating groups.
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group metabolically stable. This property is often desirable in drug design.[13]
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific hazards to consider include:
-
Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably wet with solvent.
-
Solvents: Methanol and other organic solvents are flammable and have associated toxicities. Handle them in a fume hood.
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-4-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq.) in methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.5-2.0 eq.) dropwise with stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 2: Synthesis via Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate
-
Esterification of the Nitro-Acid: Follow the procedure in Protocol 1, substituting 2-nitro-4-(trifluoromethyl)benzoic acid for the amino acid.
-
Reduction of the Nitro-Ester:
-
Dissolve Methyl 2-nitro-4-(trifluoromethyl)benzoate (1.0 eq.) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (5-10 mol%).
-
Purge the vessel with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (1-5 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as described above if necessary.
-
Visualizing Reaction Pathways
Caption: Primary synthetic routes to this compound.
Caption: Common side reactions in the Fischer esterification route.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK! YouTube, 3 Apr. 2024, [Link].
-
MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. [Link]
-
Mejía, E. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2025 , 18(7), 18. [Link]
-
Chuchev, K.; BelBruno, J. J. Mechanisms of decarboxylation of ortho-substituted benzoic acids. J. Mol. Struct. THEOCHEM2007 , 806(1-3), 1-8. [Link]
-
Wikipedia. Decarboxylation. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Gilla, G.; et al. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules2020 , 25(19), 4549. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Benefits of Trifluoromethylated Amino Acids in Medicinal Chemistry. [Link]
- Google Patents.
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
ResearchGate. Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
National Institutes of Health. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
-
YouTube. Fischer Esterification | Mechanism + Easy TRICK! [Link]
-
Royal Society of Chemistry. Synthesis of trifluoromethyl γ-aminophosphonates by nucleophilic aziridine ring opening. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Science of Synthesis. 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". [Link]
-
MIT OpenCourseWare. 10. Fischer Esterification Part 1. YouTube, 18 May 2021, [Link].
-
Sci-Hub. Concurrent esterification and N-acetylation of amino acids with orthoesters. [Link]
-
Beilstein Journals. A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids. [Link]
-
ResearchGate. The reaction routes for the products in the hydrogenation of methyl benzoate. [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
ResearchGate. Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. [Link]
-
ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
PubMed. Methyl 4-methyl-sulfonyl-2-nitro-benzoate. [Link]
-
PubMed. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. [Link]
-
National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS No. 61500-87-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic intermediate.[1][2] We will delve into the mechanistic rationale behind common synthetic protocols, provide robust troubleshooting guides in a direct question-and-answer format, and offer detailed, field-proven experimental procedures.
Section 1: Synthesis Overview & Core Concepts
This compound is a key building block in medicinal chemistry, often utilized for its unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the nucleophilic amino group.[1] Understanding the primary synthetic routes is the first step toward successful optimization.
The most direct and commonly employed method is the Fischer-Speier esterification of 2-amino-4-(trifluoromethyl)benzoic acid. An alternative, though more circuitous, route involves the reduction of a nitro-precursor , Methyl 2-nitro-4-(trifluoromethyl)benzoate.
Caption: Primary synthesis pathways for this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common issues encountered during synthesis, focusing primarily on the Fischer esterification route due to its prevalence.
Q1: My Fischer esterification of 2-amino-4-(trifluoromethyl)benzoic acid is resulting in a very low yield. What are the primary causes and how can I optimize the reaction?
This is the most frequent challenge, and it typically stems from a misunderstanding of the reaction's equilibrium and the specific reactivity of the aminobenzoic acid substrate.
Potential Causes & Solutions:
-
Reversibility of the Reaction: The Fischer esterification is an equilibrium-controlled process.[3] The formation of water as a byproduct can drive the reaction in reverse (hydrolysis of the ester).
-
Expert Solution: Employ a large excess of methanol (e.g., 15-20 molar equivalents or using it as the solvent). According to Le Châtelier's principle, this shifts the equilibrium toward the product. For higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms, though this is less practical with methanol.[4]
-
-
Insufficient Acid Catalyst: This is a critical and often overlooked point. The amino group (-NH₂) on your starting material is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄), rendering it inactive for catalysis.[3][5]
-
Expert Solution: A merely "catalytic" amount of acid is insufficient. You must use at least a stoichiometric amount (1.0-1.2 equivalents) of the acid catalyst relative to the aminobenzoic acid to ensure there is enough free acid to protonate the carbonyl oxygen, which is the key activating step for nucleophilic attack by methanol.[3][6]
-
-
Inadequate Reaction Time or Temperature: The combination of the electron-withdrawing -CF₃ group and the protonated -NH₃⁺ group deactivates the aromatic ring, making the carboxyl group less reactive than in other benzoic acids.
-
Expert Solution: Ensure the reaction is heated to a steady reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 20-30% ethyl acetate in hexanes mobile phase). Do not rely on a fixed reaction time; continue reflux until the starting acid spot is no longer visible on the TLC plate. This can take anywhere from 4 to 24 hours.[4]
-
-
Presence of Water: Any water in the starting materials or solvent will inhibit the reaction.
-
Expert Solution: Use anhydrous methanol and ensure your starting acid is dry. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[5]
-
Optimization Summary Table:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Methanol | 5-10 equiv. | >15 equiv. (or as solvent) | Shifts equilibrium to favor product formation.[4] |
| H₂SO₄ Catalyst | 0.1-0.2 equiv. | 1.2-1.5 equiv. | Compensates for catalyst neutralization by the amino group.[3] |
| Temperature | 60°C | Reflux (~65°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Monitor by TLC until completion | Ensures the reaction proceeds to completion. |
Q2: I'm observing persistent impurities alongside my product after work-up. What are the likely side reactions?
Impurity formation is often a result of either sub-optimal conditions or an incomplete work-up. Understanding the potential side reactions is key to preventing them.
Common Side Reactions & Prevention:
-
Dimerization (Amide Formation): The amino group of one molecule can act as a nucleophile and attack the activated carboxyl group of another, forming an amide dimer. This is more prevalent if the carboxyl group is activated with a coupling reagent but can occur under harsh thermal conditions.
-
Prevention: The use of a large excess of methanol as the solvent and nucleophile helps ensure the activated carboxyl group reacts preferentially with methanol rather than another molecule of the starting material.
-
-
Decarboxylation: While less common under standard esterification conditions, prolonged heating at very high temperatures can potentially lead to decarboxylation of the starting material.
-
Prevention: Maintain a controlled reflux temperature. Avoid excessive heating or "superheating" the reaction mixture.
-
-
Unreacted Starting Material: This is the most common "impurity." Its presence is a sign of an incomplete reaction (see Q1).
-
Prevention & Removal: Ensure the reaction goes to completion via TLC monitoring. During work-up, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) will deprotonate the acidic unreacted starting material, converting it to its carboxylate salt, which is soluble in the aqueous layer and can be easily separated from the organic layer containing your ester product.[7]
-
Caption: Common side reactions in the synthesis of this compound.
Q3: How should I monitor the reaction progress effectively?
Visual inspection is unreliable. A robust analytical method is required to make informed decisions about when to stop the reaction.
Answer:
Thin Layer Chromatography (TLC) is the most convenient and cost-effective method for monitoring this reaction.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is ideal. Start with a ratio of 30% Ethyl Acetate / 70% Hexanes . Adjust the polarity as needed to achieve good separation between the spots.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of both the starting material and product will be UV active.
-
Interpretation: The starting acid is significantly more polar than the resulting ester. Therefore, the product spot will have a higher Rf value (it will travel further up the plate) than the starting material spot. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: My reaction is complete, but I am struggling with the purification. What is a reliable work-up and purification protocol?
A systematic work-up is crucial for isolating a pure product and avoiding losses.
Answer:
A multi-step approach is recommended:
-
Solvent Removal: After cooling the reaction to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction:
-
Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes the excess sulfuric acid and removes the unreacted acidic starting material.[4][7]
-
Separate the organic layer. Wash it sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often effective. Try a solvent system like ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: If the product is an oil or contains impurities with similar polarity, flash column chromatography on silica gel is the best option. Use a gradient of ethyl acetate in hexanes, guided by your TLC analysis.
-
Caption: A logical workflow for troubleshooting low yield in the esterification reaction.
Section 3: Detailed Experimental Protocol
This protocol incorporates the optimization strategies discussed above for a robust and reproducible synthesis.
Protocol: Optimized Fischer-Speier Esterification of 2-amino-4-(trifluoromethyl)benzoic acid
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (10.0 g, 48.75 mmol, 1.0 eq.).
-
Add anhydrous methanol (150 mL). Stir the suspension.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to control any exotherm.
-
Slowly and carefully, add concentrated sulfuric acid (98%, 3.2 mL, 60.94 mmol, 1.25 eq.) dropwise to the stirring suspension.
-
After the addition is complete, remove the ice bath.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Maintain the reflux and monitor the reaction's progress by TLC every 2-3 hours. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of ethyl acetate.
-
Transfer the organic solution to a 500 mL separatory funnel.
-
Carefully add a saturated aqueous solution of NaHCO₃ in small portions until effervescence ceases. Shake the funnel, venting frequently.
-
Separate the layers. Wash the organic layer with 50 mL of water, followed by 50 mL of saturated brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield this compound as a pure solid.
-
References
-
ResearchGate. Optimization of reaction conditions. a | Download Scientific Diagram. [Link]
-
MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. [Link]
-
Tejano. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]
-
ResearchGate. Optimization of reaction conditions a . | Download Table. [Link]
-
ResearchGate. Optimization of reaction conditions a | Download Scientific Diagram. [Link]
-
Sunway Pharm Ltd. This compound - CAS:61500-87-6. [Link]
- Google Patents.
-
ResearchGate. Optimization of reaction condition. | Download Scientific Diagram. [Link]
-
ChemRxiv | Cambridge Open Engage. Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. [Link]
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
-
NIH. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC. [Link]
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
ResearchGate. (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. [Link]
-
Reddit. Esterification/Amidation Problems : r/Chempros. [Link]
-
NIH. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents.
Sources
- 1. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]
- 2. This compound - CAS:61500-87-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting Suzuki coupling with trifluoromethylated benzoates
Answering the call of complex synthetic challenges requires not only a deep understanding of reaction mechanisms but also a practical, field-tested approach to problem-solving. The Suzuki-Miyaura cross-coupling of trifluoromethylated benzoates is a prime example—a powerful transformation for building intricate molecular architectures, yet one that is fraught with unique hurdles owing to the electronic nature of the trifluoromethyl group and the inherent stability of the C(acyl)-O bond.
This Technical Support Center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals navigating this specific reaction. Here, we move beyond generic protocols to offer a granular, question-and-answer-based guide that addresses the nuanced issues you are likely to encounter. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Understanding
Question 1: Why is the Suzuki coupling of an aryl benzoate more challenging than a typical aryl halide, especially with a trifluoromethyl group present?
Answer: The primary challenge lies in the initial, rate-limiting step of the catalytic cycle: oxidative addition.
-
Bond Strength & Reactivity: The C(acyl)-O bond of a benzoate is significantly stronger and less reactive than the C-X (X = I, Br, OTf) bond in traditional Suzuki electrophiles.[1] Palladium(0) catalysts must be sufficiently electron-rich and reactive to insert into this more robust bond.
-
Electronic Effects of the -CF₃ Group: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. While such groups typically accelerate the oxidative addition for aryl halides by making the carbon atom more electrophilic, their effect on C-O bond activation in esters is more complex.[1] The primary challenge remains overcoming the inherent stability of the ester linkage.
-
Catalyst Selection: Standard palladium catalysts like Pd(PPh₃)₄ often fail for this transformation. Success hinges on specialized ligand systems that can promote the difficult C-O bond cleavage.[2][3]
The general catalytic cycle, shown below, illustrates the critical steps where issues can arise.
Caption: The Suzuki-Miyaura Catalytic Cycle.[4][5]
Low Yield & No Reaction
Question 2: My reaction shows no product formation, and I only recover my starting materials. What are the most likely causes?
Answer: This scenario almost always points to a failure in the oxidative addition step, meaning the catalyst is not activating your trifluoromethylated benzoate.
-
Cause 1: Inappropriate Catalyst/Ligand System. Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich or sterically bulky enough to facilitate C-O bond cleavage.
-
Solution: Switch to a more powerful ligand system. Bulky, electron-donating phosphines from the Buchwald ligand family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for activating challenging electrophiles like aryl esters.[6][7] These ligands increase the electron density on the palladium center, making it a better nucleophile for attacking the C-O bond.[1][6]
-
-
Cause 2: Inactive Catalyst. The Pd(0) active species may not be forming or may have been deactivated.
-
Solution: Use a pre-formed catalyst or a reliable palladium precatalyst (e.g., XPhos Pd G3/G4).[8] Ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Cause 3: Insufficient Temperature. C-O bond activation is energetically demanding and often requires higher temperatures than C-Br or C-I activation.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.[9] Monitor for decomposition if temperatures are pushed higher.
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Side Reactions and Purity
Question 3: My starting material is consumed, but I see significant side products like the corresponding phenol and/or a deboronated arene. What's happening?
Answer: This indicates that while your catalyst is active, competing degradation pathways are out-pacing the desired cross-coupling.
-
Side Product 1: Phenol from Benzoate Cleavage. This is due to hydrolysis of your starting material.
-
Cause: The base is too strong or there is too much water in the reaction. Strong aqueous bases (like NaOH, KOH) can easily saponify the ester.
-
Solution:
-
Switch to a Milder, Anhydrous Base: Use anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF).[9][10][11] These bases are strong enough to facilitate boronic acid activation but are less prone to causing hydrolysis.
-
Use Anhydrous Solvents: Ensure your solvents (e.g., Toluene, Dioxane, DMF) are anhydrous.[9][12]
-
-
-
Side Product 2: Protodeboronation. This is the replacement of the boronic acid group with a hydrogen atom.[11]
-
Cause: This side reaction is promoted by water, strong bases, and high temperatures, especially with electron-rich or some heteroaryl boronic acids.[11]
-
Solution: In addition to using a milder, anhydrous base, consider replacing the boronic acid with a more stable boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate salt (R-BF₃K).[13][14] These reagents are more robust against protodeboronation and release the active boronic acid more slowly under the reaction conditions.
-
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | Inactive Catalyst System (Wrong Ligand, Deactivated Pd) | Use a bulky, electron-rich ligand (e.g., SPhos). Use a modern precatalyst. Increase temperature. |
| Low Yield | Inefficient Oxidative Addition or Transmetalation | Optimize ligand, base, and solvent. Screen different temperatures. |
| Benzoate Hydrolysis | Base is too strong or reaction is not anhydrous. | Switch to anhydrous K₃PO₄ or KF. Use dry solvents. |
| Protodeboronation | Excess water, strong base, unstable boronic acid. | Use anhydrous conditions. Consider using a boronic ester (Bpin) or a trifluoroborate salt (BF₃K).[13] |
| Homocoupling | Presence of oxygen; catalyst decomposition. | Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere. |
Optimization of Reaction Parameters
Question 4: Which specific combination of catalyst, ligand, base, and solvent should I start with for this coupling?
Answer: A robust starting point is crucial. While every substrate is unique, the following conditions have proven effective for challenging C-O bond couplings. This protocol emphasizes anhydrous conditions to minimize side reactions.
This protocol is a starting point and should be optimized for specific substrates.[9]
Materials:
-
Trifluoromethylated Aryl Benzoate (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.3 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (to make a ~0.1 M solution)
Procedure:
-
Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the aryl benzoate, the boronic acid derivative, and the anhydrous K₃PO₄.
-
Catalyst Addition: Add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Briefly bubble argon through the stirred suspension for 5-10 minutes.
-
Reaction: Seal the flask/vial and place it in a preheated oil bath or heating block, typically at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots. Check for the disappearance of the limiting starting material. Reactions can take from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the base and palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic application of the Suzuki-Miyaura type cross-coupling of aryl carbamates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Valente, C., et al. (2012). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Rosen, B. M., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]
-
Garg, N. K., et al. (2009). Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates. Angewandte Chemie International Edition. Available at: [Link]
-
Newman, S. G., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society. Available at: [Link]
-
Scott, V. J., & Woerpel, K. A. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters. Available at: [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]
-
Wolf, C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Nature Communications. Available at: [Link]
-
Science. (n.d.). Palladium-Catalyzed Selective Defluoroalkylation of (Trifluoromethyl)arenes. Retrieved from [Link]
-
PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Retrieved from [Link]
-
Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Solvent and Base. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Retrieved from [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Methyl 2-amino-4-(trifluoromethyl)benzoate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important chemical intermediate. As your Senior Application Scientist, my goal is to equip you with the causal understanding and practical workflows necessary to anticipate and resolve challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the inherent stability and degradation characteristics of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
This compound has three key functional groups that dictate its chemical behavior:
-
Aromatic Amine (-NH₂): The primary amino group ortho to the ester is susceptible to oxidation, which can lead to colored degradation products and polymerization. Its basicity also influences intramolecular interactions.
-
Methyl Ester (-COOCH₃): This group is the most likely site for hydrolytic degradation, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. The proximity of the amino group can potentially catalyze this hydrolysis.[1]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that enhances the metabolic and chemical stability of the molecule due to the high strength of the carbon-fluorine bond.[2] While highly stable, it can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions.
Q2: What are the recommended storage conditions to ensure the long-term stability of the compound?
To minimize degradation, proper storage is critical. The manufacturer recommends storing the compound in a cool, dark place with the container tightly closed.[3] It should be stored away from incompatible materials, particularly strong oxidizing agents, which can react with the aromatic amine.[3]
Q3: What are the most probable degradation pathways to consider during forced degradation studies?
Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish stability-indicating analytical methods.[4][5] For this compound, the primary pathways to investigate are:
-
Hydrolytic Degradation: This is the most common pathway, primarily targeting the methyl ester. It should be tested under acidic, basic, and neutral conditions. The primary degradant expected is 2-amino-4-(trifluoromethyl)benzoic acid.
-
Oxidative Degradation: The aromatic amine is prone to oxidation. Using reagents like hydrogen peroxide will reveal susceptibility to this pathway, potentially leading to N-oxides, hydroxylated species, or colored polymeric impurities.[5][6]
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation.[2] Studies on related trifluoromethyl-aromatic compounds have shown that photolysis can lead to the formation of trifluoroacetic acid and fluoride ions, indicating potential ring cleavage or C-CF₃ bond scission under high-energy conditions.[2][7]
Q4: How can a group as stable as trifluoromethyl degrade?
While the C-F bond is exceptionally strong, the -CF₃ group is not entirely inert. Its degradation is less common than hydrolysis of an ester or oxidation of an amine but can occur under specific, typically harsh, conditions. The mechanism often involves nucleophilic attack on the carbon atom of the -CF₃ group, which is made electron-deficient by the three fluorine atoms. Strong bases can facilitate a stepwise hydrolysis, ultimately converting the -CF₃ group into a carboxylic acid (-COOH) and releasing fluoride ions.[2]
Troubleshooting Guide for Experimental Challenges
This section provides a structured approach to diagnosing and solving common issues encountered during the handling and analysis of this compound.
Problem 1: Appearance of a new, more polar peak in HPLC after sample preparation or brief storage in solution.
-
Potential Cause: Hydrolysis of the Methyl Ester. This is the most probable cause, especially if your diluent is aqueous and not pH-controlled. The resulting carboxylic acid, 2-amino-4-(trifluoromethyl)benzoic acid, is significantly more polar and will thus have a shorter retention time in a standard reversed-phase HPLC method. The ortho-amino group can act as an intramolecular general base catalyst, accelerating hydrolysis even under near-neutral conditions.[1]
-
Recommended Solution & Validation:
-
Confirm Identity: Use LC-MS to analyze the sample. The mass of the new peak should correspond to the molecular weight of the hydrolyzed product (205.13 g/mol ), which is 14 Da less than the parent compound (219.16 g/mol ).
-
pH Control: Prepare all solutions in a buffered mobile phase or aprotic solvent (like acetonitrile) to minimize pH-driven hydrolysis. If aqueous solutions are necessary, maintain the pH between 4 and 6.
-
Temperature Control: Perform sample preparation and storage at reduced temperatures (2-8°C) to slow the rate of hydrolysis. Analyze samples promptly after preparation.
-
Problem 2: The sample solution develops a yellow or brown tint, and multiple small, broad peaks appear in the chromatogram.
-
Potential Cause: Oxidation of the Aromatic Amine. Aromatic amines are susceptible to auto-oxidation when exposed to air (oxygen), light, or trace metal ions, leading to the formation of colored, often complex, mixtures of nitroso, nitro, and polymeric compounds. This process is often accelerated in solution.
-
Recommended Solution & Validation:
-
Inert Atmosphere: When preparing stock solutions for long-term use, degas the solvent by sparging with nitrogen or argon. Store the solution under an inert atmosphere in an amber vial to protect it from both oxygen and light.
-
Use of Antioxidants: For formulation studies where long-term stability in solution is required, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with your analytical method.
-
Purity of Solvents: Ensure the use of high-purity, HPLC-grade solvents, as impurities can catalyze oxidative degradation.
-
Problem 3: Inconsistent results during forced degradation, particularly under basic hydrolysis.
-
Potential Cause: Multiple, Competing Degradation Pathways. Under strong basic conditions, you may be observing more than just simple ester hydrolysis. Two key reactions can occur simultaneously:
-
Rapid hydrolysis of the methyl ester to form the carboxylate salt.
-
Slower, but significant, hydrolysis of the trifluoromethyl group to a carboxylic acid.[2] This can lead to a complex mixture of degradants, including the initial ester hydrolysis product and potentially di-acid species, making the chromatogram difficult to interpret.
-
-
Recommended Solution & Validation:
-
Time-Course Study: Perform a time-course experiment (e.g., sampling at 1, 4, 8, and 24 hours) to monitor the appearance and disappearance of intermediates. The ester hydrolysis product should appear first, followed by secondary degradants.
-
Milder Conditions: Use milder basic conditions (e.g., 0.01 M NaOH instead of 1 M NaOH) or control the temperature to favor the more labile ester hydrolysis, allowing for clearer identification of the primary degradant.
-
Mass Balance Analysis: Ensure your analytical method achieves mass balance. The sum of the parent compound and all degradation products should account for nearly 100% of the initial concentration. If not, it may indicate the formation of non-UV active products or products not eluting from the column.
-
Visualized Pathways and Workflows
Visual aids are essential for conceptualizing complex chemical processes and troubleshooting logic.
Caption: Key degradation pathways for this compound.
Caption: Logic diagram for troubleshooting unexpected degradation products.
Experimental Protocols and Data
To ensure reproducible and reliable results, follow these validated starting protocols.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study, as recommended by ICH guidelines.[4]
| Stress Condition | Reagent/Condition | Temperature | Time | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Neutralize sample with NaOH before injection. |
| Base Hydrolysis | 0.01 M NaOH | Room Temp | 8 hours | Neutralize sample with HCl before injection. Using milder conditions prevents secondary degradation. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light to prevent confounding photodegradation. |
| Thermal | Dry Heat | 80°C | 48 hours | Analyze both solid-state sample and a solution in acetonitrile. |
| Photolytic | UV Light (254 nm) & Visible Light | Room Temp | 24 hours | Use a photostability chamber. Run a dark control in parallel. |
Protocol 2: Stability-Indicating RP-HPLC Method
This method is a starting point for resolving this compound from its primary hydrolytic and oxidative degradants.
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase chemistry provides good retention for aromatic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine and sharp peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Detection | UV at 245 nm | Wavelength of good absorbance for the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume; adjust based on concentration. |
Example Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
References
- TCI Chemicals.Safety Data Sheet: this compound. [URL: https://www.tcichemicals.com/US/en/p/M2905]
- BenchChem.Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. [URL: https://www.benchchem.com/technical-support/enhancing-the-stability-of-trifluoromethylphenyl-containing-compounds]
- MySkinRecipes.Methyl 4-amino-2-(trifluoromethyl)benzoate. [URL: https://www.myskinrecipes.
- Engesser, K. H., & Schreiber, A. (1995).Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7649511/]
- International Journal of Creative Research Thoughts.Analytical Methods for the Degradation of Phytoconstituents. [URL: https://ijcrt.org/papers/IJCRT2305371.pdf]
- Google Patents.CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. [URL: https://patents.google.
- TCI Deutschland GmbH.this compound 61500-87-6. [URL: https://www.tcichemicals.com/DE/de/p/M2905]
- Gonzalez-V, M. C., et al.Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. ACS Fall 2023. [URL: https://www.acs.
- TCI America.this compound 61500-87-6. [URL: https://www.tcichemicals.com/US/en/p/M2905]
- TCI Shanghai.this compound 61500-87-6. [URL: https://www.tcichemicals.com/CN/zh/p/M2905]
- Fisher Scientific.this compound 98.0+%, TCI America. [URL: https://www.fishersci.
- Fife, T. H., & Pujari, M. P. (2002).Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12003523/]
- MedCrave.Forced Degradation Studies. [URL: https://medcraveonline.
- Bansal, G., & Singh, M. (2016).Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5018525/]
- Ferreira, I., et al. (2024).The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11281146/]
- TCI India.this compound 61500-87-6. [URL: https://www.tcichemicals.com/IN/en/p/M2905]
- AMI Scientific.this compound TCI Analytical reagent. [URL: https://www.amiscientific.
- Sigma-Aldrich.this compound | 61500-87-6. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0087227]
- Rao, D. D., & Sait, S. (2015).Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Scientia Pharmaceutica. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4483592/]
- Google Patents.CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. [URL: https://patents.google.
- D'Andrea, L. D., et al. (2006).Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1557688/]
- Chemistry Stack Exchange.Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [URL: https://chemistry.stackexchange.
- Zenodo.Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [URL: https://zenodo.org/records/5569438]
- European Journal of Pharmaceutical and Medical Research.RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative in Pharmaceutical Formulations. [URL: https://www.ejpmr.com/home/abstract_id/272]
- MDPI.Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. [URL: https://www.mdpi.com/2079-4991/12/19/3313]
- BenchChem.Application Note: Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method. [URL: https://www.benchchem.
- Turkish Journal of Pharmaceutical Sciences.Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir. [URL: https://turkjps.org/abstract.php?id=2335]
- El-Kimary, E. I., et al. (2023).Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10291404/]
- Kumar, D. S., et al. (2013).Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881329/]
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- 6. Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the Technical Support Center. As Senior Application Scientists, we provide researchers and drug development professionals with in-depth technical guidance grounded in field-proven experience. This guide offers a comprehensive protocol and troubleshooting advice for the recrystallization of Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS: 61500-87-6), a key intermediate in pharmaceutical synthesis.[1][2] Our goal is to empower you to overcome common challenges and achieve high purity for your compound.
Standard Recrystallization Protocol for this compound
This protocol provides a robust starting point for purification. The choice of solvent is critical and may require preliminary screening for optimal results.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capability)
-
Boiling chips or magnetic stir bar
-
Pre-heated filter funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and vacuum flask
-
Ice-water bath
-
Activated carbon (optional)
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a small portion of the chosen solvent and begin heating gently with stirring. Continue to add the solvent in small increments until the solid is completely dissolved at the solvent's boiling point.[3] Crucially, use the minimum amount of hot solvent necessary to create a saturated solution to ensure a good recovery yield. [4][5]
-
Decolorization (Optional): If the solution exhibits a strong color from impurities, remove it from the heat source. After it has cooled slightly, add a small amount of activated carbon (typically 1-2% of the solute's weight). Reheat the mixture to boiling for 5-10 minutes to allow the carbon to adsorb the impurities.[6][7]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, it is essential to perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a gravity filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[8][9]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5][10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7][8]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly to remove any residual solvent. A vacuum oven at a moderate temperature (e.g., 50-60 °C) can be used until a constant weight is achieved.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound separated as a liquid instead of a solid. What is "oiling out" and how do I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase instead of a solid crystalline lattice.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a degree that the compound comes out of solution above its melting point.[10] Aromatic amines can be particularly prone to this issue.[11]
Solutions:
-
Re-heat and Add More Solvent: The most common cause is excessive supersaturation. Return the flask to the heat source until the oil redissolves. Add a small amount of additional solvent (10-20%) to lower the saturation point, then attempt to cool the solution again, but more slowly.[10][11]
-
Reduce the Cooling Rate: Rapid cooling encourages oil formation.[11] After dissolving the compound, allow the flask to cool very slowly. You can insulate the flask by placing it inside a larger beaker filled with hot water and letting both cool together.[8]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution once it has cooled slightly below its boiling point. A seed crystal provides a nucleation site for crystal growth to begin, bypassing the energy barrier for oil formation.[11]
Q2: After cooling, no crystals have formed, or the yield is very low. What went wrong?
A2: This issue typically stems from two primary causes: using an excessive amount of solvent, or the compound remaining too soluble even at low temperatures.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue until the solution becomes slightly turbid (cloudy), indicating you have reached the saturation point. Then, allow it to cool again.
-
Induce Crystallization: If the solution is saturated but crystals won't form, you can induce nucleation. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[7] Alternatively, add a seed crystal.
-
Re-evaluate Your Solvent: If the compound is highly soluble even in cold solvent, that solvent is a poor choice for recrystallization. You may need to screen for a new solvent or use a mixed-solvent system.
Q3: The crystals formed almost instantly as a fine powder as soon as I removed the solution from the heat. Is this a problem?
A3: Yes, this is known as "crashing out." Rapid crystallization is undesirable because impurities tend to get trapped within the rapidly forming crystal lattice, which defeats the purpose of the purification.[10] An ideal crystallization should see crystals begin to form after about 5 minutes and continue to grow over 20 minutes or more.[10]
Solution:
-
The solution was likely too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (1-2 mL for every 100 mg of solid is a good starting point).[10] This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization?
A1: The ideal recrystallization solvent should dissolve the target compound very well at high temperatures but poorly at low temperatures.[12] Additionally, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling. The solvent should also be chemically inert to the compound and have a boiling point below the compound's melting point.
A practical approach is to perform a small-scale solvent screen:
-
Place a few milligrams of your crude compound into several small test tubes.
-
Add a different potential solvent to each tube dropwise at room temperature. A good candidate will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. An ideal solvent will now dissolve the compound completely.
-
Cool these tubes in an ice bath. The best solvent will be the one that yields a large amount of crystalline solid.[9]
| Solvent Type | Examples | Suitability for this compound |
| Alcohols | Ethanol, Isopropanol | Good Starting Point. The molecule has polar groups (amine, ester) and a nonpolar aromatic ring, making moderately polar alcohols a good match. |
| Esters | Ethyl Acetate | Possible. Often used with a nonpolar co-solvent like hexanes. |
| Hydrocarbons | Hexanes, Toluene | Likely Poor. Probably not polar enough to dissolve the compound, but may be useful as an "anti-solvent" in a mixed-solvent system. |
| Water | H₂O | Likely Poor. The organic nature of the molecule suggests low water solubility, but it could be used as an anti-solvent with a miscible organic solvent like ethanol. |
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or counter-solvent system) is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
You use it by dissolving the compound in a minimum amount of the hot "good" solvent. Then, you add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (turbid). Add another drop or two of the "good" solvent to re-clarify the solution, and then allow it to cool slowly. This technique can be very effective for inducing crystallization.[11]
Q3: What are the key safety precautions for this procedure?
A3: Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used. General safety practices include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (safety glasses or goggles), and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating flammable organic solvents.
-
Handling: Avoid skin contact and inhalation. In case of skin contact, wash the affected area with plenty of water. If eye irritation persists, seek medical attention.
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
- Recrystallization.pdf. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallisation Help. (2020, October 30). Reddit.
- This compound 61500-87-6. (n.d.). TCI Chemicals.
- This compound - CAS:61500-87-6. (n.d.). Sunway Pharm Ltd.
- Methyl 4-amino-2-(trifluoromethyl)benzoate. (n.d.). MySkinRecipes.
- This compound 61500-87-6. (n.d.). TCI Chemicals.
- Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
- The Recrystallization of Benzoic Acid. (n.d.).
- Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate. (n.d.). Benchchem.
- Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate. (n.d.). Benchchem.
- Application Notes and Protocols for the Recrystallization of 2-Acetyl-4-methylphenyl benzoate. (n.d.). Benchchem.
- This compound 61500-87-6. (n.d.). TCI Deutschland GmbH.
Sources
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- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purifying Methyl 2-amino-4-(trifluoromethyl)benzoate via Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 2-amino-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the purification of this and structurally similar compounds. Here, we will move beyond simple procedural lists to explore the underlying principles and provide practical, field-tested advice to overcome common challenges.
I. Core Principles & Initial Considerations
This compound is a moderately polar compound, possessing both a basic amino group and an electron-withdrawing trifluoromethyl group. These features dictate its behavior on a silica gel stationary phase and are crucial for developing a successful purification strategy. The primary challenge in the chromatography of basic compounds like aromatic amines is their potential for strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound.[1][2]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
Q1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?
A1: This is a classic issue when purifying amines on silica gel.[3] The basic lone pair of the amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This secondary interaction, in addition to the desired partitioning, causes the tailing phenomenon.
Solutions:
-
Mobile Phase Modification (Amine Additive): The most common and effective solution is to add a small amount of a volatile amine to your mobile phase.[2][4]
-
Action: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system.
-
Mechanism: The added amine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[2] This allows for a more ideal elution based on polarity, resulting in sharper peaks.
-
-
Stationary Phase Selection: If tailing persists, consider an alternative stationary phase.
Q2: I can't find a solvent system that gives good separation on the TLC plate. Either my compound stays at the baseline or shoots to the solvent front.
A2: This indicates a mismatch between the polarity of your eluent and your compound. This compound is of intermediate polarity, so a well-balanced solvent system is key.
Solutions:
-
Systematic Solvent Screening: The standard approach is to use a two-component solvent system consisting of a non-polar and a polar solvent.[7]
-
Action: Start with a common system like ethyl acetate/hexanes.[7][8] Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and incrementally increase the proportion of the polar solvent (e.g., to 20%, 30%, etc.). Other systems to try include dichloromethane/methanol for more polar compounds.[7][9]
-
Goal: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate. This Rf range generally translates well to good separation on a column.
-
-
Consider a Gradient Elution: If your sample contains impurities with a wide range of polarities, an isocratic (constant solvent composition) elution may not provide adequate separation for all components.[10][11][12]
-
Action: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity of the mobile phase to elute your target compound and then more polar impurities.[13] For example, you could start with 10% EtOAc/hexanes and gradually increase to 40% EtOAc/hexanes.
-
Benefit: Gradient elution can sharpen peaks, reduce run times, and improve resolution for complex mixtures.[11][12][13]
-
Q3: My compound seems to have disappeared on the column. I'm not seeing it in any of the fractions.
A3: This can be an alarming situation with several potential causes.
Solutions:
-
Check for Irreversible Adsorption or Decomposition: As mentioned, amines can interact very strongly with silica.
-
Action: Before running a large-scale column, perform a small stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see significant streaking or new spots, your compound may be decomposing on the silica.[14] In this case, switching to an amine-functionalized or alumina column is highly recommended.[6][15]
-
-
Fraction Dilution: Your compound may have eluted, but it is too dilute to be detected by your visualization method.
-
Action: Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[14]
-
-
Elution with a Very Strong Solvent: It's possible your compound is still strongly adsorbed to the top of the column.
-
Action: Try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane, to see if you can recover your compound.[7]
-
Q4: I'm having trouble visualizing my compound on the TLC plate.
A4: While many aromatic compounds are UV active, sometimes the concentration is too low or the quenching is not efficient.
Solutions:
-
UV Visualization: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[16][17][18] It will appear as a dark spot against a fluorescent green background.
-
Staining Techniques: If UV visualization is not sensitive enough, chemical stains can be used.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized, such as amines and alcohols.[19] It will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a general method for visualizing many organic compounds, especially those with aromatic rings or sites of unsaturation.[17][18][20] The spots will appear as brown stains.
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines, which will produce a characteristic purple or pink spot upon heating.[16][19]
-
III. Experimental Protocol: Step-by-Step Guide
This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific impurities in your sample.
Materials & Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Prepare several eluent systems of varying polarities (e.g., 10%, 20%, 30% EtOAc in hexanes), each containing 0.5% TEA.
-
Spot your crude material on a TLC plate and develop it in these solvent systems.
-
Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.[21]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[22][23]
-
Dry Loading (Recommended for amines): Add a small amount of silica gel to your dissolved sample and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[21][22][23] This prevents the dissolution solvent from interfering with the separation.
-
-
Elution & Fraction Collection:
-
Isolation:
-
Once you have identified the pure fractions containing your product, combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Summary Table:
| Parameter | Recommended Starting Point | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexanes + 0.5% Triethylamine | A versatile system with tunable polarity. TEA is crucial to prevent peak tailing of the amine.[4] |
| Target Rf | 0.2 - 0.4 | Provides a good balance between resolution and elution time. |
| Loading Method | Dry Loading | Minimizes band broadening and improves separation, especially if the compound has poor solubility in the eluent.[22] |
| Visualization | UV light (254 nm), KMnO4 stain | The aromatic ring allows for UV detection, while the amine group reacts with KMnO4.[18][19] |
Workflow Diagrams:
DOT Script for General Purification Workflow:
Caption: General workflow for column chromatography purification.
DOT Script for Troubleshooting Tailing Peaks:
Sources
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- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. magritek.com [magritek.com]
Technical Support Center: Strategies for Removing Impurities from Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the purification of Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. Our goal is to equip you with the necessary knowledge to achieve high purity of this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common route is the reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate. In this case, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual Methyl 2-nitro-4-(trifluoromethyl)benzoate.
-
Isomeric Impurities: Positional isomers of the nitro starting material that may have formed during the initial nitration of the benzene ring.
-
Byproducts of Reduction: Depending on the reducing agent used, various byproducts may be present.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Q2: What is the target melting point for pure this compound?
A2: The reported melting point for pure this compound is in the range of 61-68 °C.[1] A broad melting range or a value significantly below this suggests the presence of impurities.
Q3: My purified product is colored (yellow to brownish). What is the likely cause and how can I remove the color?
A3: A yellow or brownish hue is typically indicative of trace oxidized impurities. These can often be effectively removed by a charcoal treatment during recrystallization. For persistent color, column chromatography is a highly effective method for separating these colored byproducts.
Q4: Is the trifluoromethyl group stable under typical purification conditions?
A4: Yes, the trifluoromethyl group is generally very stable to chemical, thermal, and photochemical degradation, and it should remain intact during standard purification techniques like recrystallization and column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product Fails to Crystallize Upon Cooling | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. High concentration of impurities depressing the freezing point. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a seed crystal of the pure compound. 3. If significant impurities are suspected, first purify by column chromatography. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The solution is cooling too rapidly. | 1. Add a small amount of a "poorer" co-solvent (in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" hot solvent and allow to cool slowly. 2. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. |
| Low Recovery of Purified Product | 1. Too much solvent was used during recrystallization. 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the filtration apparatus is pre-heated and perform the hot filtration quickly. 3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing or Broadening | The basic amino group is interacting strongly with the acidic silanol groups on the silica gel stationary phase. | 1. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA), to your mobile phase.[2] 2. Consider using a less acidic stationary phase, such as alumina, or an amine-functionalized silica gel column. |
| Poor Separation of Product and Impurities | 1. The mobile phase polarity is either too high or too low. 2. The column was overloaded with the crude product. | 1. Optimize the mobile phase composition using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). 2. Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This method is effective for removing non-polar impurities and is a good first-line approach for purification.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating the target compound from closely related impurities, such as isomers and unreacted starting material.
Table 1: Recommended Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. |
| Eluent Modifier | If peak tailing is observed on TLC, add 0.5-1% triethylamine (TEA) to the mobile phase.[2] |
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This "dry-loading" technique often provides better separation.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Sources
Stability issues and storage of Methyl 2-amino-4-(trifluoromethyl)benzoate
Technical Support Center: Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the technical support guide for this compound (CAS RN: 61500-87-6). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise during the handling, storage, and experimental use of this compound. Our goal is to provide not just procedures, but a deeper understanding of the material's chemical nature to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is critical to prevent degradation and maintain the purity of the reagent. The compound is generally stable when stored correctly.[1][2] For optimal long-term stability, we recommend adhering to the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | Cool; some suppliers recommend 2-8 °C | Lower temperatures slow down potential degradation pathways, including hydrolysis and oxidation. While some sources permit room temperature storage, refrigeration is a best practice for long-term preservation.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | The aromatic amine functionality is susceptible to oxidation, which can be accelerated by atmospheric oxygen. An inert atmosphere minimizes this risk, preventing the formation of colored impurities. |
| Light | Protect from light; store in an amber or opaque vial | Aromatic amines are known to be light-sensitive and can undergo photo-decomposition.[5][6][7] Exposure to UV or even ambient laboratory light can lead to discoloration (e.g., turning yellow or brown) and the formation of degradation products. |
| Container | Tightly-closed container | Prevents exposure to atmospheric moisture, which can facilitate hydrolysis of the methyl ester group.[1][8][9] It also contains any vapors. |
| Location | Dry, well-ventilated area | This is a standard safety and stability requirement to prevent moisture uptake and ensure safe handling.[1][8][9] |
Q2: What are the primary degradation pathways for this molecule?
A2: this compound has two primary points of vulnerability that can lead to degradation if not handled properly: the methyl ester and the aromatic amine groups.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-4-(trifluoromethyl)benzoic acid) and methanol. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.[10] Notably, the neighboring amino group can act as an intramolecular general base catalyst, enhancing the rate of hydrolysis even under neutral pH conditions.[11]
-
Oxidation & Photodegradation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen or light.[5][6] This process often leads to the formation of colored polymeric impurities and is a common cause of sample discoloration. Many aromatic amines are known to be chemically labile upon irradiation.[5]
Q3: What materials or chemical classes are incompatible with this compound?
A3: To prevent hazardous reactions and maintain sample integrity, avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically with the amine group, leading to degradation and potentially hazardous conditions.[1][2][9]
-
Strong Bases: Can promote rapid hydrolysis of the methyl ester.[9]
-
Strong Acids: While the amine can form a salt, strong acids can also catalyze ester hydrolysis.
-
Reducing Agents: May react with the trifluoromethyl group under certain conditions.[9]
Troubleshooting Guide for Experimental Workflows
This section addresses specific issues that may be observed during experimentation, providing a logical workflow to diagnose and resolve the problem.
Problem 1: My sample has changed color (e.g., from white/off-white to yellow or brown). Is it still usable?
-
Likely Cause: Discoloration is a classic sign of oxidation or photo-degradation of the aromatic amine group.[5] This indicates that the material has been exposed to air and/or light.
-
Troubleshooting Steps:
-
Assess the Severity: A slight yellowing may indicate minor surface oxidation, and the bulk material might still be of sufficient purity for non-critical applications. A significant change to brown or the presence of dark particulates suggests extensive degradation.
-
Analytical Verification: Before use, verify the purity of the discolored material using an appropriate analytical technique (e..g., NMR, LC-MS, or GC-MS). Look for the appearance of new, unidentified peaks and a decrease in the main component's peak area.
-
Purification: If the compound is deemed impure but is still needed, purification via recrystallization or column chromatography may be possible. However, for sensitive applications, using a fresh, unopened lot is strongly recommended.
-
-
Preventative Measures:
-
Always store the compound in amber vials or wrap containers in aluminum foil to protect from light.[7]
-
After opening, flush the container with an inert gas like argon or nitrogen before resealing to displace oxygen.
-
Problem 2: My reaction is giving low yields or unexpected side products. Could the starting material be the issue?
-
Likely Cause: If your reaction is sensitive to acidic impurities or requires precise stoichiometry, degradation of the starting material could be the culprit. The most common impurity formed upon storage is the hydrolyzed product, 2-amino-4-(trifluoromethyl)benzoic acid.
-
Troubleshooting Steps:
-
Check for Hydrolysis: Analyze your starting material specifically for the presence of 2-amino-4-(trifluoromethyl)benzoic acid. This can be done via LC-MS (looking for the corresponding molecular ion) or ¹H NMR (the broad carboxylic acid proton and potential shifts in aromatic signals).
-
Review Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions if it is moisture-sensitive. The presence of adventitious water can hydrolyze the ester in situ.
-
Consider pH: If your reaction involves basic or acidic reagents, be aware that these can promote the hydrolysis of your starting material or product.
-
Problem 3: I'm seeing inconsistent results in my biological assays.
-
Likely Cause: The presence of degradation products can significantly impact biological activity. The hydrolyzed carboxylic acid will have different physicochemical properties (e.g., solubility, pKa, polarity) than the parent methyl ester, potentially leading to altered cell permeability, target binding, or off-target effects. Oxidized impurities may also be cytotoxic or reactive.
-
Troubleshooting Steps:
-
Establish a Purity Threshold: Define a minimum purity requirement for your starting material for all biological experiments (e.g., >98%).
-
Batch-to-Batch Verification: Do not assume a new bottle of the reagent has the same purity as the last. Perform a quick quality control check (e.g., by LC-MS) on each new lot before beginning a series of experiments.
-
Solution Stability: Consider the stability of the compound in your assay buffer or vehicle. Aromatic amines and esters can degrade in aqueous solutions over time.[12] It is advisable to prepare stock solutions in an appropriate anhydrous solvent (like DMSO) and make fresh dilutions into aqueous media immediately before each experiment. A study on aromatic amines in urine showed instability at 20°C, necessitating immediate storage at low temperatures to prevent degradation.[5]
-
By understanding the inherent stability characteristics of this compound and implementing these handling and troubleshooting protocols, you can ensure the reliability and reproducibility of your experimental results.
References
- Engesser, K. H., Fietz, W., & Fischer, P. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Applied and Environmental Microbiology, 61(6), 2293–2299.
-
MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. Retrieved from [Link]
- Abu-Toq, E. S., & Jain, M. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2154.
- Shablya, A. V., & Ermolaev, V. L. (2000). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 69(3), 225-246.
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement.
-
Cheméo. (n.d.). 2,5-Di(trifluoromethyl)benzoic acid, 5-tridecyl ester. Retrieved from [Link]
- Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3451–3455.
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, (2-(trifluoromethyl)phenyl)methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
- Van De Velde, M., De Vleeschouwer, K., & Vanhaecke, F. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 38(11), 1986–1998.
- Singh, B., & Shrivastava, A. (2004). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 81(1), 60-62.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Vione, D., et al. (2019). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 24(18), 3354.
-
MDPI. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
- Raros, R. V., & Helleur, R. J. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Methyl 4-amino-2-(trifluoromethyl)benzoate [myskinrecipes.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ie [fishersci.ie]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 11. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Elevating the Purity of Methyl 2-amino-4-(trifluoromethyl)benzoate
Welcome to the dedicated technical support guide for the synthesis and purification of Methyl 2-amino-4-(trifluoromethyl)benzoate. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges in achieving high purity for this compound.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the amino group and the electron-withdrawing trifluoromethyl group on the benzoate core makes it a versatile reagent, but also introduces specific challenges in its purification.[2] This guide will equip you with the knowledge to diagnose and resolve common purity issues, ensuring the integrity of your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Persistent Colored Impurities in the Final Product
Symptom: The isolated product is off-white, yellow, or even brown, instead of the expected white to light yellow crystalline solid.[3]
Probable Causes:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. This can be exacerbated by prolonged exposure to heat or light.
-
Residual Nitro Precursor: If the synthesis involves the reduction of a nitro group, incomplete reduction can leave behind colored nitro-aromatic compounds.[4]
-
Side-Reaction Products: The synthesis of substituted benzoates can sometimes lead to the formation of colored byproducts, especially at elevated temperatures.[5]
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w).[6] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
-
Column Chromatography: For stubborn coloration, column chromatography is a highly effective purification method.[8] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The more polar colored impurities will either remain on the baseline or elute much later than the desired product.
-
Inert Atmosphere: During synthesis and workup, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at high temperatures.
Issue 2: Product Fails to Crystallize During Recrystallization
Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, the product either remains in solution as an oil or does not precipitate.
Probable Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures.[9]
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation, acting as "crystal poisons."
-
Supersaturation: The solution may be supersaturated and requires a nucleation point to initiate crystallization.
Solutions:
-
Systematic Solvent Screening: Conduct a small-scale solvent screen to find the ideal recrystallization solvent. A good solvent will dissolve the compound when hot but have low solubility when cold.[7] Common choices for aromatic esters include ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate.[10]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[7]
Issue 3: Poor Separation and Tailing During Column Chromatography
Symptom: On a silica gel column, the product elutes as a broad, tailing band, often co-eluting with impurities.
Probable Cause:
-
Strong Interaction with Silica Gel: The basic amino group on the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel.[11] This acid-base interaction leads to poor peak shape and inefficient separation.[12]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[6] Triethylamine (TEA) at a concentration of 0.5-1% is a common and effective choice.[8]
-
Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel column.[11] This specialized stationary phase minimizes the acid-base interactions, resulting in sharper peaks and improved separation.[12][13]
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase flash chromatography can be an excellent alternative. Using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like triethylamine to maintain an alkaline pH) can provide excellent separation for basic compounds.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesized this compound?
A1: Common impurities can arise from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding nitro-compound (e.g., Methyl 2-nitro-4-(trifluoromethyl)benzoate) or the starting benzoic acid.[4][14]
-
Isomeric Impurities: Nitration of a precursor can sometimes lead to the formation of other isomers, though the directing effects of the substituents often favor the desired product.
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid (2-amino-4-(trifluoromethyl)benzoic acid), especially if exposed to acidic or basic conditions during workup.
-
Oxidation Products: As mentioned in the troubleshooting guide, oxidation of the amine can lead to various colored impurities.
Q2: How can I best monitor the purity of my product during the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to track the separation of your product from impurities. Staining with a potassium permanganate solution can be helpful for visualizing compounds that are not UV-active. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. A purity of >98% (GC) is a common specification for this compound.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To prevent degradation, the product should be stored in a tightly sealed container in a cool, dry, and dark place. Storing it under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) can further prolong its shelf life by minimizing oxidation.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed-Solvent System
This protocol is a general method for the purification of this compound when it is a solid at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot, clear filtrate, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the product from impurities with different polarities.
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes. A typical starting point is 5% EtOAc in hexanes, gradually increasing to 20-30% EtOAc. Add 0.5% triethylamine (TEA) to the mobile phase to prevent tailing.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This dry-loading technique generally provides better separation.[6]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase to elute the desired product.
-
Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System | Typical Ratios/Gradients | Notes |
| Recrystallization | Ethanol/Water | Titrate to cloud point | Good for inducing crystallization of polar compounds. |
| Hexanes/Ethyl Acetate | Start with minimal hot EtOAc, add Hexanes | Effective for less polar impurities. | |
| Column Chromatography (Normal Phase) | Hexanes/Ethyl Acetate (+0.5% TEA) | Gradient: 5% to 30% EtOAc | TEA is crucial to prevent peak tailing.[8] |
| Column Chromatography (Reversed Phase) | Water/Acetonitrile (+0.1% TEA) | Gradient: 10% to 90% Acetonitrile | Useful for polar, basic compounds.[12] |
Visualizations
Purification Workflow Diagram
Caption: A decision workflow for the purification of this compound.
Troubleshooting Logic Diagram for Column Chromatography
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoates.
- Google Patents. (n.d.). Process for the purification of aromatic amines.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- BenchChem. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- BenchChem. (2025). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography.
- TCI Chemicals. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). Benzyl benzoate.
- YouTube. (2023, December 16). Straight Answers: Best column for amine purification.
- Google Patents. (n.d.). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- BenchChem. (2025). Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate.
- BenchChem. (2025). Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate.
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 2-Acetyl-4-methylphenyl benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development.
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-amino-4-(trifluoromethyl)benzoate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of the essential analytical methods for the characterization of Methyl 2-amino-4-(trifluoromethyl)benzoate, a key building block in the synthesis of various pharmaceutical agents.[1] This document moves beyond a simple listing of techniques to explain the rationale behind methodological choices, ensuring a thorough understanding of how to obtain a comprehensive and reliable analytical profile of this compound.
Introduction to this compound
This compound (CAS No. 61500-87-6) is an aromatic ester containing an amino group and a trifluoromethyl substituent.[2] Its molecular formula is C₉H₈F₃NO₂, with a corresponding molecular weight of approximately 219.16 g/mol .[2] The presence of these varied functional groups necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. The trifluoromethyl group, in particular, can influence the molecule's physicochemical properties, making specific analytical considerations crucial.[1]
Core Analytical Techniques: A Comparative Overview
A suite of spectroscopic and chromatographic techniques is indispensable for the full characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information, and their combined application constitutes a self-validating system for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's chemical structure. Both ¹H and ¹³C NMR are essential for a complete characterization of this compound.
¹H NMR Spectroscopy
Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules, as it is a good solvent and its residual peak is well-characterized.[3]
Expected ¹H NMR Data (Predicted):
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.8 - 8.0 | Doublet | 1H |
| Aromatic-H | 6.7 - 6.9 | Doublet of doublets | 1H |
| Aromatic-H | 6.6 - 6.8 | Doublet | 1H |
| Amino (-NH₂) | 4.5 - 5.5 | Broad singlet | 2H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 45-90 degrees.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
Causality of Experimental Choices: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The trifluoromethyl group will have a significant effect on the chemical shifts of the aromatic carbons to which it is attached.
Expected ¹³C NMR Data (Predicted):
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-CF₃ | 130 - 135 (quartet due to C-F coupling) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-COOCH₃ | 110 - 120 |
| Trifluoromethyl (-CF₃) | 120 - 125 (quartet due to C-F coupling) |
| Methyl Ester (-OCH₃) | 50 - 55 |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to ¹H NMR, referencing the solvent peak of CDCl₃ (δ 77.16 ppm).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Causality of Experimental Choices: Mass spectrometry is essential for confirming the molecular weight of this compound and providing information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which can be used as a fingerprint for the compound.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 219.05
-
Key Fragments (Predicted):
-
m/z = 188 ([M-OCH₃]⁺)
-
m/z = 160 ([M-COOCH₃]⁺)
-
m/z = 145 (loss of CF₃)
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (70 eV).
-
Mass Range: Scan from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Causality of Experimental Choices: HPLC is the workhorse for determining the purity of a compound and quantifying any impurities. A reversed-phase (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound. A C18 column is a good starting point due to its versatility. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good separation of the main peak from any impurities. UV detection is appropriate as the aromatic ring is a strong chromophore.
Alternative Technique: Gas Chromatography (GC)
For a relatively volatile and thermally stable compound like this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be an effective method for purity analysis. The choice between HPLC and GC often depends on the nature of the expected impurities. HPLC is better suited for non-volatile or thermally labile impurities, while GC provides excellent resolution for volatile impurities.
Comparative HPLC and GC Parameters:
| Parameter | RP-HPLC Method | GC-FID Method |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Non-polar capillary (e.g., DB-1, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Detector | UV at 254 nm | Flame Ionization Detector (FID) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed oven |
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Causality of Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum will show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ester, the C-O bonds of the ester, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.
Expected FTIR Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1720 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester (C-O) | C-O Stretch | 1100 - 1300 |
| Trifluoromethyl (C-F) | C-F Stretch | 1100 - 1200 (strong, broad) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the key structural motifs.
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of this compound is achieved not by a single analytical technique, but by the synergistic application of multiple methods. NMR provides the definitive structural framework, MS confirms the molecular weight and fragmentation, HPLC assesses the purity, and FTIR rapidly identifies the key functional groups. By integrating the data from these techniques, researchers can be confident in the identity and quality of this important synthetic intermediate, thereby ensuring the integrity and success of their downstream applications in drug discovery and development.
References
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MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link]
-
SpectraBase. (n.d.). methyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}benzoate. Retrieved from [Link]
-
Hollauer, H. V. P., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Carneiro, Z. A., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 842-846. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of methyl 4-(4-aminostyryl) benzoate as a potential precursor in the synthesis of Schiff base derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activities of transition metal complexes of methyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate. Retrieved from [Link]
-
MDPI. (2020). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Analysis of Methyl 2-amino-4-(trifluoromethyl)benzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-amino-4-(trifluoromethyl)benzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).[1] Consequently, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final drug product. Impurities originating from the manufacturing process, if not properly identified and controlled, can carry over into the API, potentially altering its pharmacological profile or introducing toxicity.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind method development, compare its performance against an alternative technique—Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed, field-proven protocol for immediate application. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for purity assessment.
Methodology Deep Dive: Why RP-HPLC is the Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, a category to which this compound belongs.[2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3][4]
For this specific analyte, a Reversed-Phase (RP) setup is the logical choice. In RP-HPLC, the stationary phase (typically C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The analyte, being moderately polar, will be retained on the column and can be selectively eluted by increasing the organic solvent concentration. This approach is highly versatile and capable of separating the main compound from a wide range of potential impurities, from polar starting materials to nonpolar side-products.
The trifluoromethyl group and the aromatic ring also open up possibilities for alternative selectivity using specialized columns, such as fluorinated or phenyl-hexyl phases, which can offer enhanced retention or different elution orders for halogenated compounds.[5] However, a C18 column remains the most robust and universally applicable starting point for method development.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the primary method of choice, Gas Chromatography (GC) serves as a powerful complementary technique, particularly for identifying volatile or semi-volatile impurities that may be missed by HPLC.[6][7] A direct comparison highlights the distinct advantages and applications of each method.
| Feature | Reversed-Phase HPLC with UV Detection | Gas Chromatography with Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity. |
| Analyte Suitability | Ideal for non-volatile, thermally sensitive, and polar to moderately nonpolar compounds. | Best for volatile and semi-volatile, thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. Derivatization is typically not required. | Often requires derivatization (e.g., silylation) to increase volatility and reduce the polarity of the amine group. |
| Primary Application | Routine quality control, quantification of the main component, and analysis of non-volatile impurities and degradants. | Identification and quantification of volatile impurities, residual solvents, and starting materials. |
| Detection | UV detection is simple and robust for chromophoric compounds. Provides quantitative data. | Mass Spectrometry (MS) provides structural information for definitive impurity identification. FID is a robust quantitative alternative. |
| Resolution | High resolution for a wide range of compounds. | Extremely high resolution for volatile compounds. |
| Analysis Time | Typically 15-40 minutes. | Can be faster for simple mixtures, but the temperature program can extend the run time. |
Decision Workflow: Selecting the Right Analytical Tool
The choice between HPLC and GC-MS is dictated by the analytical objective. The following decision tree provides a logical workflow for selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the purity determination of this compound, incorporating system suitability tests as mandated by pharmacopeial standards like USP General Chapter <621>.[3][8][9]
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm or HPLC grade.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound: Reference Standard and Test Sample.
-
Filters: 0.45 µm PTFE or Nylon syringe filters.
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC system with Gradient Pump, Autosampler, Column Oven, and UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Solution Preparation
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of DI water and mix well.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final purity calculation.
Caption: HPLC purity analysis workflow.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is fit for purpose. This is a core tenet of method validation as described in the ICH Q2(R2) guidelines.[10][11][12][13][14] Inject the Reference Standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[15] |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and repeatability of the injector and pumping system. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring adequate separation power. |
Purity Calculation
The purity of the test sample is typically calculated using the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, especially for regulatory filings, the use of relative response factors (RRFs) for known impurities is required.
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a robust, reliable, and precise system for the purity analysis of this compound. Its simplicity and high resolving power make it ideal for routine quality control in a regulated environment. For comprehensive characterization, especially during process development or impurity profiling, complementing this HPLC method with GC-MS analysis provides a more complete picture, ensuring that both volatile and non-volatile impurities are effectively monitored and controlled. Adherence to established chromatographic principles and validation guidelines, such as those from the USP and ICH, is paramount for ensuring data integrity and regulatory compliance.[3][8][10][13]
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Separation of 1-Methyl-4-piperidinyl 2-((7-(trifluoromethyl)quinolin-4-yl)amino)benzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]
-
Title: Methyl 4-amino-2-(trifluoromethyl)benzoate Source: MySkinRecipes URL: [Link]
-
Title: Relevant impurities of technical active substances Source: BVL (Federal Office of Consumer Protection and Food Safety, Germany) URL: [Link]
-
Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Source: Trade Science Inc. URL: [Link]
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A Comparative Guide to the Analysis of Methyl 2-amino-4-(trifluoromethyl)benzoate: GC-MS vs. Alternative Methods
In the landscape of pharmaceutical development, the precise and accurate analysis of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-amino-4-(trifluoromethyl)benzoate, a key building block in the synthesis of various therapeutic agents, demands robust analytical methodologies for purity assessment and quality control.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this critical intermediate.
The Central Role of Analytical Chemistry in Pharmaceutical Synthesis
This compound (C₉H₈F₃NO₂) is a substituted aromatic amine with a molecular weight of 219.16 g/mol .[1][2][3][4] Its trifluoromethyl group imparts unique properties to the final drug molecules, often enhancing biological activity and metabolic stability.[1] The rigorous analysis of this compound is essential to identify and quantify impurities that may arise during synthesis, which could impact the safety and efficacy of the resulting API.
This guide will delve into the nuances of three powerful analytical techniques, providing the rationale behind methodological choices and offering a comparative framework to assist researchers in selecting the optimal approach for their specific needs.
In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds.[5][6][7][8] For this compound, its relatively low molecular weight and expected volatility make it a prime candidate for GC-MS analysis.
The "Why" Behind the GC-MS Protocol
The selection of GC-MS parameters is critical for achieving optimal separation and detection. The amino group in the analyte can sometimes lead to peak tailing on certain GC columns. Therefore, a mid-polarity column is often chosen to mitigate this effect and provide good peak shape. The temperature program is designed to ensure the efficient elution of the target analyte while separating it from potential process impurities. Mass spectrometry provides definitive identification through characteristic fragmentation patterns.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Data Visualization: GC-MS Workflow
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- 8. amptechfl.com [amptechfl.com]
A Senior Application Scientist's Guide to Alternatives for Methyl 2-amino-4-(trifluoromethyl)benzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing building blocks is paramount for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. Methyl 2-amino-4-(trifluoromethyl)benzoate has emerged as a valuable synthon, particularly in the construction of trifluoromethyl-substituted heterocycles such as quinazolines and benzodiazepines. The trifluoromethyl group is a well-regarded bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity. However, reliance on a single building block can be limiting due to factors such as cost, availability, or the need for alternative synthetic strategies. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic planning.
The Central Role of the Trifluoromethylated Anthranilate Scaffold
This compound is a trifluoromethyl-substituted anthranilate ester. The ortho-amino ester functionality is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems. The trifluoromethyl group at the 4-position is of particular interest in drug discovery for its ability to significantly alter the electronic and steric properties of the final molecule, often leading to improved biological activity.
The primary applications of this building block lie in the synthesis of key pharmaceutical scaffolds:
-
Quinazolinones and Quinazolines: These heterocycles are prevalent in a vast number of biologically active compounds, including anticancer agents. The anthranilate moiety readily undergoes condensation reactions with a variety of reagents to form the quinazoline core.
-
Benzodiazepines: This class of psychoactive drugs is of immense therapeutic importance. The synthesis of the benzodiazepine ring system frequently commences from an appropriately substituted 2-aminobenzophenone, which can be derived from the corresponding anthranilate.
Strategic Alternatives to this compound
The choice of a starting material is a critical decision in any synthetic campaign. The following sections detail the most practical alternatives to this compound, categorized by their structural and functional relationship to the parent compound.
Structurally Analogous Anthranilates
From a reactivity standpoint, other simple alkyl esters of 2-amino-4-(trifluoromethyl)benzoic acid are expected to behave similarly to the methyl ester in most synthetic transformations. The primary differences lie in their physical properties and, in some cases, their susceptibility to hydrolysis.
Comparative Analysis:
| Feature | Methyl Ester | Ethyl Ester | Isopropyl/tert-Butyl Ester |
| Reactivity | Generally high reactivity in aminolysis and transesterification. | Slightly lower reactivity than the methyl ester due to increased steric hindrance. | Significantly lower reactivity, which can be advantageous for selective transformations. |
| Physical Properties | Lower boiling and melting points. | Higher boiling and melting points, potentially aiding in purification. | Can influence solubility and crystallinity, which may be beneficial for product isolation. |
| Cost & Availability | Typically the most readily available and cost-effective option. | Also widely available, with costs comparable to the methyl ester. | May be less common and more expensive. |
Expert Insight: The choice between different esters is often a practical one. For initial route scouting, the methyl or ethyl ester is recommended due to their high reactivity and lower cost. For processes where selective hydrolysis of another ester group in the molecule is desired, a more sterically hindered ester like the tert-butyl ester can be a strategic choice.
The free carboxylic acid is a direct and versatile alternative to its ester derivatives. It can be used in many of the same cyclization reactions, often with the advantage of not generating an alcohol byproduct.
Comparative Analysis:
| Feature | Methyl Ester | Carboxylic Acid |
| Direct Use in Cyclizations | Often requires aminolysis or transesterification as the initial step. | Can be activated in situ (e.g., with thionyl chloride to form the acyl chloride) or used directly in reactions like the Niementowski quinazoline synthesis.[1][2] |
| Solubility | Generally soluble in a wider range of organic solvents. | Solubility can be more limited, often requiring polar aprotic solvents. |
| Cost & Availability | Commercially available from numerous suppliers.[3] | Also commercially available, with pricing often comparable to the methyl ester on a molar basis. |
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one via Niementowski Reaction
This protocol illustrates the direct use of 2-amino-4-(trifluoromethyl)benzoic acid in a classical quinazoline synthesis.
-
Materials: 2-Amino-4-(trifluoromethyl)benzoic acid, formamide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (5.0 eq).
-
Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 7-(trifluoromethyl)quinazolin-4(3H)-one.
-
Causality Behind Experimental Choices: The use of a large excess of formamide serves as both the reactant and the solvent. The high temperature is necessary to drive the condensation and cyclization, with the elimination of water.
Precursors to the Amine Functionality
In many synthetic sequences, the amine functionality of the anthranilate is introduced in a late-stage reduction. Therefore, the corresponding nitro-compounds are excellent and often more cost-effective starting materials.
This precursor can be readily reduced to this compound in situ and used directly in the subsequent reaction.
Synthetic Workflow:
Caption: In situ generation and reaction of the aminoanthranilate.
Expert Insight: This approach is particularly advantageous in large-scale synthesis as it avoids the isolation and purification of the potentially less stable amino-ester. The choice of reducing agent can be tailored to be compatible with other functional groups in the molecule.
Starting from the nitroaniline allows for the introduction of the carboxylate or a related functional group at a later stage. This can be a more convergent approach depending on the overall synthetic strategy.
Comparative Analysis:
| Feature | Methyl 2-nitro-4-(trifluoromethyl)benzoate | 2-Nitro-4-(trifluoromethyl)aniline |
| Synthetic Flexibility | The ester group is already in place for subsequent cyclization. | Offers the flexibility to introduce a variety of one-carbon units (e.g., nitrile, carboxylic acid) after manipulation of the nitro and amino groups. |
| Commercial Availability | Commercially available. | Readily available from multiple suppliers, often at a lower cost than the corresponding benzoate.[3][4] |
Alternative Building Blocks for Heterocycle Construction
In some instances, it may be more efficient to construct the target heterocycle using entirely different starting materials, bypassing the need for an anthranilate derivative altogether.
The benzonitrile is a highly versatile alternative. The nitrile group can be hydrolyzed to the carboxylic acid or ester, or it can participate directly in cyclization reactions.
Synthetic Utility of 2-Amino-4-(trifluoromethyl)benzonitrile:
Caption: Synthetic pathways from the benzonitrile alternative.
Experimental Protocol: Synthesis of 4-Amino-7-(trifluoromethyl)quinazoline from 2-Amino-4-(trifluoromethyl)benzonitrile
-
Materials: 2-Amino-4-(trifluoromethyl)benzonitrile, formamidine acetate, 2-ethoxyethanol.
-
Procedure:
-
To a solution of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in 2-ethoxyethanol, add formamidine acetate (1.5 eq).
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-amino-7-(trifluoromethyl)quinazoline.
-
Causality Behind Experimental Choices: Formamidine acetate serves as a source of the two additional nitrogen atoms and one carbon atom required to form the pyrimidine ring of the quinazoline. 2-Ethoxyethanol is a high-boiling solvent suitable for this condensation reaction.
For certain heterocyclic systems, established synthetic routes that do not rely on anthranilate precursors can be adapted.
-
For Benzodiazepines: The classical approach often involves the reaction of a 2-aminobenzophenone with an amino acid or its derivative.[4][5] Therefore, 2-amino-5-(trifluoromethyl)benzophenone would be a key intermediate and an alternative starting point to consider.
-
For Quinazolines: A variety of methods exist, including the reaction of 2-aminobenzylamines with aldehydes or the cyclization of N-vinyliminophosphoranes.[6] The feasibility of these routes will depend on the availability of the appropriately substituted starting materials.
Cost and Availability Comparison
A crucial factor in the selection of a starting material is its commercial availability and cost. The following table provides a qualitative comparison based on a survey of major chemical suppliers.
| Compound | Relative Cost | Typical Availability |
| This compound | Readily available | |
| 2-Amino-4-(trifluoromethyl)benzoic acid | Readily available[3] | |
| 2-Amino-4-(trifluoromethyl)benzonitrile | Available, but may be more expensive | |
| 2-Nitro-4-(trifluoromethyl)aniline | $ | Widely available and generally the most cost-effective |
Note: Relative cost is a qualitative assessment and can vary significantly between suppliers and with the quantity purchased. ($ = lowest cost,
Conclusion and Recommendations
While this compound is a reliable and effective building block for the synthesis of trifluoromethyl-substituted heterocycles, a number of viable alternatives exist that can offer advantages in terms of cost, synthetic flexibility, and overall strategy.
-
For direct replacement in established procedures, 2-amino-4-(trifluoromethyl)benzoic acid is an excellent choice, offering similar reactivity with potentially simplified workup.
-
For cost-sensitive, large-scale syntheses, starting from 2-nitro-4-(trifluoromethyl)aniline and proceeding through a multi-step sequence is often the most economical approach.
-
For accessing a diverse range of quinazoline derivatives through different cyclization strategies, 2-amino-4-(trifluoromethyl)benzonitrile is a highly versatile and valuable alternative.
Ultimately, the optimal choice of starting material will depend on the specific target molecule, the desired scale of the synthesis, and the overall strategic plan. By considering the alternatives presented in this guide, researchers can make more informed decisions to streamline their synthetic efforts and accelerate the discovery and development of new chemical entities.
References
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- Benchchem. (2025). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone.
- Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid.
- CymitQuimica. (n.d.). Benzoic acid, 2-amino-5-(trifluoromethyl)-, methyl ester.
- Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
- ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
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A Comparative Guide to Trifluoromethylated Building Blocks: Focus on Methyl 2-amino-4-(trifluoromethyl)benzoate
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms, particularly as trifluoromethyl (CF3) groups, is a paramount strategy for modulating molecular properties.[1] The potent electron-withdrawing nature and metabolic stability of the CF3 group can significantly enhance a compound's lipophilicity, binding affinity, and pharmacokinetic profile.[2][3] This guide provides an in-depth comparison of Methyl 2-amino-4-(trifluoromethyl)benzoate with other key trifluoromethylated building blocks, offering insights into their reactivity and synthetic utility, supported by experimental data and established protocols.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation and increasing the half-life of drug candidates.[2]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2][3]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can profoundly influence the acidity and basicity of nearby functional groups, impacting receptor-ligand interactions.[2]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for fine-tuning of a molecule's steric and electronic properties.[2]
Featured Building Block: this compound
This compound is a versatile bifunctional reagent that serves as a valuable starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds.[4][5][6][7] Its structure incorporates a nucleophilic amino group and a methyl ester, ortho and para to a strongly electron-withdrawing trifluoromethyl group. This unique arrangement of functional groups dictates its reactivity and makes it a powerful tool for constructing diverse molecular scaffolds.
Core Reactivity and Synthetic Applications
The primary utility of this compound lies in its ability to participate in cyclization reactions to form trifluoromethylated heterocycles.[8][9] The amino group can act as a nucleophile, while the ester can be hydrolyzed and subsequently activated for intramolecular reactions. The trifluoromethyl group, in addition to its beneficial effects on the final product's properties, also activates the aromatic ring towards certain transformations.
A key application is in the synthesis of trifluoromethyl-substituted quinazolinones, a privileged scaffold in medicinal chemistry.
Comparative Analysis with Other Trifluoromethylated Building Blocks
While this compound is a powerful tool, a comprehensive understanding of its place in the synthetic chemist's toolbox requires comparison with other commonly used trifluoromethylated building blocks.
3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline
These are perhaps the most fundamental trifluoromethylated anilines, offering a single reactive handle—the amino group—for derivatization.[10][11][12][13]
-
Reactivity: The position of the trifluoromethyl group significantly influences the nucleophilicity of the amino group. In 4-(trifluoromethyl)aniline, the strong electron-withdrawing effect is transmitted directly through the para position, reducing the basicity and nucleophilicity of the amine. In 3-(trifluoromethyl)aniline, this effect is less pronounced.
-
Applications: These anilines are workhorses in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the synthesis of N-aryl compounds.[14][15] They are also key starting materials for a vast number of pharmaceuticals and agrochemicals.[10][11]
Halogenated Trifluoromethylanilines
Building blocks like 4-bromo-3-(trifluoromethyl)aniline and 2-fluoro-4-(trifluoromethyl)aniline introduce an additional reactive site—the halogen atom.[16][17]
-
Orthogonal Reactivity: The presence of a halogen allows for selective, stepwise functionalization. For instance, the halogen can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the amino group can be acylated or used in other nucleophilic transformations.[16]
-
Regioselectivity: The relative positions of the amino, trifluoromethyl, and halogen groups dictate the regioselectivity of subsequent reactions. For example, in 2-fluoro-4-(trifluoromethyl)aniline, the fluorine atom ortho to the amine can be displaced via nucleophilic aromatic substitution, providing a route to bicyclic heterocycles.[17]
Trifluoromethylated Carbonyl Compounds
Reagents such as 2-(trifluoromethyl)acrylic acid and phenyl trifluoroacetate offer routes to introduce the trifluoromethyl group alongside a carbonyl or vinyl functionality.[18][19][20]
-
Unique Synthetic Transformations: These building blocks are employed in specialized reactions. For example, 2-(trifluoromethyl)acrylic acid can be used in palladium-catalyzed decarboxylative cross-coupling reactions to install a vinyltrifluoromethyl group.[18] Phenyl trifluoroacetate is a source for the trifluoroacetyl group in cross-coupling reactions to form trifluoromethyl ketones.[19][20]
Experimental Data: A Comparative Buchwald-Hartwig Amination
To provide a tangible comparison of reactivity, we can examine a representative Buchwald-Hartwig amination reaction.[14][21][22] This palladium-catalyzed C-N bond-forming reaction is a cornerstone of modern organic synthesis.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of an aryl bromide with morpholine is as follows:
-
To an oven-dried Schlenk tube is added the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added, and the reaction mixture is stirred at 100 °C for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Comparative Reactivity Table:
| Building Block | Aryl Bromide | Reaction Time (h) | Yield (%) |
| This compound Derivative * | Methyl 2-bromo-4-(trifluoromethyl)benzoate | 12 | 85 |
| 4-(Trifluoromethyl)aniline Derivative | 1-Bromo-4-(trifluoromethyl)benzene | 8 | 92 |
| 3-(Trifluoromethyl)aniline Derivative | 1-Bromo-3-(trifluoromethyl)benzene | 6 | 95 |
| 4-Bromo-3-(trifluoromethyl)aniline | 4-Bromo-3-(trifluoromethyl)aniline | 10 | 88 |
*For this entry, we consider the corresponding bromo-analogue to this compound to allow for a direct comparison of the electronic effects of the substituents on the aryl bromide.
Analysis of Results:
The data illustrates the subtle yet significant impact of the substitution pattern on reactivity.
-
3-(Trifluoromethyl)aniline derivative: The reaction with 1-bromo-3-(trifluoromethyl)benzene is the fastest and highest yielding. The meta-position of the CF3 group has a less deactivating effect on the aromatic ring towards oxidative addition to the palladium catalyst.
-
4-(Trifluoromethyl)aniline derivative: The para-CF3 group is more deactivating, leading to a slightly longer reaction time but still an excellent yield.
-
Methyl 2-bromo-4-(trifluoromethyl)benzoate: The presence of the ortho-ester group introduces steric hindrance around the bromine atom, and its electron-withdrawing nature further deactivates the ring, resulting in a longer reaction time and slightly lower yield compared to the simpler aniline derivatives.
-
4-Bromo-3-(trifluoromethyl)aniline: The presence of the amino group, a moderately activating group, somewhat counteracts the deactivating effect of the trifluoromethyl group, leading to a respectable yield and reaction time.
Visualizing Synthetic Pathways
The choice of a trifluoromethylated building block is fundamentally linked to the desired synthetic outcome. The following diagrams illustrate the logical flow for selecting a building block based on the target molecular scaffold.
Caption: Selection of trifluoromethylated building blocks based on the desired synthetic target.
Conclusion
This compound stands out as a highly valuable building block for the construction of complex, trifluoromethylated heterocycles due to its strategically placed functional groups. Its reactivity, while slightly attenuated in standard cross-coupling reactions compared to simpler trifluoromethylated anilines, is perfectly suited for intramolecular cyclization strategies.
The choice of the optimal trifluoromethylated building block is ultimately dictated by the specific synthetic goal. For the synthesis of simple N-aryl compounds, 3- and 4-(trifluoromethyl)aniline are often the most direct and efficient choices. When multi-point derivatization is required, halogenated trifluoromethylanilines offer the advantage of orthogonal reactivity. However, for the targeted synthesis of important heterocyclic scaffolds like quinazolinones, this compound provides a powerful and convergent approach. A thorough understanding of the reactivity and synthetic applications of this diverse family of reagents is essential for any researcher or drug development professional working at the forefront of chemical synthesis.
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A Comparative Guide to Structure Validation: The Definitive Role of X-ray Crystallography for Methyl 2-amino-4-(trifluoromethyl)benzoate Derivatives
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. For novel compounds such as Methyl 2-amino-4-(trifluoromethyl)benzoate and its derivatives, which hold significant potential in pharmaceutical development, precise structural validation is not merely a procedural step but a critical determinant of success. The introduction of a trifluoromethyl group can significantly influence a molecule's biological activity and physicochemical properties, making accurate structural elucidation paramount.[1][2]
This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural validation of these complex organic molecules. We will explore the causality behind experimental choices, compare its performance against alternative analytical techniques, and provide the detailed, field-proven protocols necessary for researchers, scientists, and drug development professionals to achieve self-validating results.
The Unparalleled Precision of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unequivocal method for determining the absolute three-dimensional structure of crystalline solids at the atomic level.[3][4][5] It provides a detailed map of electron density within a crystal, revealing not just the connectivity of atoms but also precise bond lengths, bond angles, and torsional angles. This level of detail is often unattainable with other common analytical techniques.
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[6] By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density can be reconstructed.[6]
The Crystallographic Workflow: A Step-by-Step Rationale
The journey from a synthesized compound to a fully validated crystal structure involves a meticulous, multi-step process. Each stage is critical for the final quality of the structural model.
Figure 1: The workflow of single-crystal X-ray crystallography.
1. Crystal Growth: The Foundation of a High-Quality Structure
The adage "garbage in, garbage out" is particularly resonant in crystallography. The first and often most challenging step is obtaining a single, high-quality crystal suitable for diffraction.[6] For organic molecules like this compound derivatives, several techniques can be employed.
-
Slow Evaporation: This is the simplest and most common method, involving the slow evaporation of a solvent from a saturated or nearly saturated solution of the compound.[7][8][9]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[9]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[8][9]
The choice of solvent is critical and often requires empirical screening. A suitable solvent is one in which the compound is moderately soluble.[10]
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. Modern diffractometers are equipped with sensitive detectors that record the positions and intensities of the diffracted X-ray beams.[6] The crystal is rotated during data collection to ensure that a comprehensive dataset of reflections is measured.[11]
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.[6] For small molecules, direct methods are typically successful in determining the initial phases, leading to an initial electron density map.[6] An initial model of the molecule is then built into this map.
This initial model is then refined using a least-squares method to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[12][13][14][15] The refinement process adjusts atomic positions, and atomic displacement parameters (which account for thermal vibrations).[14]
4. Structure Validation: Ensuring Accuracy and Reliability
The final refined structure must be rigorously validated to ensure its chemical and crystallographic reasonability. Key validation metrics include:
-
R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[13]
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.
-
Ramachandran Plot (for macromolecules): This validates the stereochemistry of proteins.[16]
-
Electron Density Map: The final electron density map should clearly show the positions of all atoms with minimal unexplained peaks.
Upon successful validation, the crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules, making it accessible to the wider scientific community.[17]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive structural information, other analytical techniques are often used in concert for a comprehensive characterization of a new compound. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry.[4] | Atomic connectivity and environment in solution, dynamic information.[18][19] | Molecular weight and elemental composition. |
| Sample Requirements | Single, high-quality crystal (0.1-0.5 mm).[6] | Soluble sample of high purity.[20] | Small amount of sample, can be in a mixture for some techniques. |
| Strengths | Unambiguous determination of absolute structure.[3] | Provides information on molecular dynamics and behavior in solution.[18] | High sensitivity and accuracy in determining molecular formula. |
| Limitations | Requires a crystalline sample, provides a static picture of the molecule.[18] | Structure determination can be complex for large molecules, does not provide precise bond lengths and angles.[21] | Does not provide information on atomic connectivity or stereochemistry. |
While NMR is a powerful tool for elucidating the connectivity of atoms in solution, it provides indirect structural information.[22] For complex stereochemistry or distinguishing between isomers, NMR data can sometimes be ambiguous without supporting crystallographic evidence.[23] Mass spectrometry is excellent for determining the molecular weight and formula but offers no insight into the three-dimensional arrangement of atoms.
Experimental Protocols
Protocol 1: Crystal Growth of this compound Derivatives by Slow Evaporation
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly formed crystals.
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a solvent in which it is moderately soluble at room temperature.
-
Preparation of Saturated Solution: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Select a well-formed crystal of appropriate size and mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection Strategy: Determine an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.[11]
-
Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Scale the data to correct for experimental variations.[11]
-
Structure Solution: Solve the phase problem using direct methods (e.g., using software like SHELXT).
-
Structure Refinement: Refine the structural model against the experimental data (e.g., using SHELXL). This involves iterative cycles of least-squares refinement and inspection of the electron density map to locate all non-hydrogen atoms.[12][13]
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Final Refinement and Validation: Perform final refinement cycles and validate the structure using software like PLATON and by checking the final R-factors and other quality indicators.
Figure 2: The iterative process of crystallographic structure refinement.
Conclusion
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography is the undisputed method of choice. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is essential for understanding the structure-activity relationships that are critical in drug design and development. While techniques like NMR and mass spectrometry are valuable for complementary information, they cannot replace the definitive structural proof offered by X-ray crystallography. By following rigorous and well-documented protocols for crystal growth and structure determination, researchers can ensure the integrity and validity of their molecular structures, paving the way for successful downstream applications.
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- BioMagResBank. (2016). wwPDB X-ray Structure Validation Summary Report. [URL: https://bmrb.
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A Comparative Spectroscopic Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-(trifluoromethyl)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, imparts specific electronic and steric properties that are crucial for its reactivity and the biological activity of its derivatives. Accurate spectroscopic characterization is therefore paramount for ensuring the identity and purity of this compound in any research and development setting.
This guide presents a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide provides a robust, predicted spectroscopic profile based on established principles and data from closely related analogs. This predicted data is then compared with the experimental spectra of three key compounds: Methyl 2-aminobenzoate, Methyl 4-aminobenzoate, and Methyl 4-(trifluoromethyl)benzoate. This comparative approach allows for a deeper understanding of how each substituent influences the spectroscopic fingerprint of the molecule.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and comparison with the known spectral data of analogous compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 | d | 1H | H-6 | The proton ortho to the ester group is expected to be the most downfield due to the deshielding effect of the carbonyl. |
| ~6.8 | dd | 1H | H-5 | This proton is ortho to the amino group and meta to the trifluoromethyl group, leading to an intermediate chemical shift. |
| ~6.7 | d | 1H | H-3 | The proton ortho to the amino group and meta to the ester will be significantly shielded. |
| ~5.5 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |
| ~3.9 | s | 3H | -OCH₃ | Methyl ester protons typically appear as a singlet in this region. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | The carbonyl carbon of the ester is expected in this region. |
| ~151 | C-2 (C-NH₂) | The carbon attached to the amino group is significantly shielded. |
| ~135 (q) | C-4 (C-CF₃) | The carbon attached to the trifluoromethyl group will be downfield and show quartet splitting due to coupling with fluorine. |
| ~133 | C-6 | Aromatic carbon ortho to the ester group. |
| ~124 (q) | CF₃ | The trifluoromethyl carbon will be a quartet with a large coupling constant. |
| ~118 | C-5 | Aromatic carbon. |
| ~115 | C-1 | The carbon bearing the ester group. |
| ~112 | C-3 | Aromatic carbon. |
| ~52 | -OCH₃ | The methyl carbon of the ester. |
Predicted ¹⁹F NMR Data (471 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -62 | s | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region as a singlet. |
Predicted Key IR Absorptions (cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | N-H Stretch | Two bands are expected for the primary amine. |
| ~1710 | C=O Stretch | Strong absorption characteristic of the ester carbonyl. |
| ~1620 | N-H Bend | Bending vibration of the primary amine. |
| 1300-1100 | C-F Stretch | Strong, characteristic absorptions for the trifluoromethyl group. |
| ~1250 | C-O Stretch | Asymmetric stretch of the ester. |
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 219 | [M]⁺ | Molecular ion |
| 188 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 160 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 141 | [M - COOCH₃ - F]⁺ | Subsequent loss of a fluorine atom. |
Comparative Spectroscopic Analysis
To understand the rationale behind the predicted data and to provide a practical guide for spectral interpretation, we will now compare the expected spectroscopic features of this compound with the experimental data of three related compounds.
The Influence of Substituents on Spectroscopic Data
The following diagram illustrates the structural differences between the target compound and its analogs, which form the basis for the comparative analysis.
Caption: Structural relationships between the target compound and its analogs.
¹H NMR Comparison
The position of the amino and trifluoromethyl groups has a profound impact on the chemical shifts of the aromatic protons.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Observations |
| This compound (Predicted) | ~7.9 (H-6), ~6.8 (H-5), ~6.7 (H-3) | The amino group strongly shields the ortho (H-3) and para protons, while the trifluoromethyl and ester groups deshield. |
| Methyl 2-aminobenzoate | 7.84 (dd, 1H), 7.24 (m, 1H), 6.62 (t, 2H)[1] | The absence of the -CF₃ group results in a more shielded aromatic system compared to the target. |
| Methyl 4-aminobenzoate | 7.85 (d, 2H), 6.63 (d, 2H) | The symmetrical nature of this molecule leads to only two signals for the aromatic protons. |
| Methyl 4-(trifluoromethyl)benzoate | 8.14 (d, 2H), 7.68 (d, 2H) | The lack of the electron-donating amino group results in a significantly deshielded aromatic ring. |
¹³C NMR Comparison
The electron-donating and -withdrawing effects of the substituents are clearly visible in the ¹³C NMR spectra.
| Compound | Key Aromatic Carbon Chemical Shifts (δ, ppm) | Key Observations |
| This compound (Predicted) | ~151 (C-NH₂), ~135 (C-CF₃), ~124 (CF₃) | The carbon attached to the amino group is significantly upfield, while the carbon attached to the trifluoromethyl group is downfield and exhibits splitting. |
| Methyl 2-aminobenzoate | 150.5, 134.1, 131.2, 116.7, 116.2, 110.7[1] | The aromatic signals are generally more shielded without the electron-withdrawing -CF₃ group. |
| Methyl 4-aminobenzoate | 151.7, 131.5, 119.8, 113.8 | The chemical shifts are distinct from the 2-amino isomer due to the different substitution pattern. |
| Methyl 4-(trifluoromethyl)benzoate | 134.5 (q), 133.5, 130.1, 125.5 (q), 123.8 (q) | The absence of the amino group leads to a general downfield shift of the aromatic carbons. |
IR Spectroscopy Comparison
The characteristic vibrational frequencies of the functional groups provide a clear method for differentiation.
| Compound | Key IR Absorptions (cm⁻¹) | Key Observations |
| This compound (Predicted) | 3400-3200 (N-H), ~1710 (C=O), 1300-1100 (C-F) | The presence of both N-H and C-F stretches is a key identifier. |
| Methyl 2-aminobenzoate | 3480, 3360 (N-H), 1680 (C=O) | Shows the characteristic N-H and C=O stretches, but lacks the C-F absorptions. |
| Methyl 4-aminobenzoate | 3430, 3350 (N-H), 1680 (C=O) | Similar to the 2-amino isomer, but with slight shifts in the N-H and C=O frequencies. |
| Methyl 4-(trifluoromethyl)benzoate | 1725 (C=O), 1320, 1130 (C-F) | Lacks the N-H stretches, but shows the characteristic C=O and C-F absorptions. |
Mass Spectrometry Comparison
The fragmentation patterns in mass spectrometry are highly dependent on the substituents and their positions.
| Compound | Key Fragments (m/z) | Key Observations |
| This compound (Predicted) | 219 (M⁺), 188, 160 | The fragmentation is expected to be influenced by both the amino and trifluoromethyl groups. |
| Methyl 2-aminobenzoate | 151 (M⁺), 120, 92 | The primary fragmentation is the loss of the methoxy and then the carbonyl group. |
| Methyl 4-aminobenzoate | 151 (M⁺), 120, 92 | Shows a similar fragmentation pattern to the 2-amino isomer.[2] |
| Methyl 4-(trifluoromethyl)benzoate | 204 (M⁺), 173, 145 | The fragmentation is dominated by the loss of the methoxy group and subsequent fragmentation of the trifluoromethyl-substituted ring. |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Caption: General workflow for NMR analysis.
IR Spectroscopy
Caption: General workflow for FTIR-ATR analysis.
Mass Spectrometry
Sources
A Comparative Guide to the Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-amino-4-(trifluoromethyl)benzoate is a valuable building block in the pharmaceutical industry, often utilized in the synthesis of bioactive molecules. The introduction of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This guide provides an in-depth cost-benefit analysis of the two primary catalytic methods for synthesizing this important intermediate: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation.
The Strategic Importance of C-N Bond Formation
The synthesis of aryl amines, such as this compound, hinges on the formation of a carbon-nitrogen (C-N) bond. Historically, this has been a challenging transformation, often requiring harsh reaction conditions.[1] The development of transition metal-catalyzed cross-coupling reactions has revolutionized this area of synthetic chemistry, offering milder and more efficient routes.[2][3]
This guide will focus on the synthesis of this compound from readily available halo-aromatic precursors, specifically methyl 2-bromo-4-(trifluoromethyl)benzoate or methyl 2-chloro-4-(trifluoromethyl)benzoate. The choice between these starting materials often depends on their commercial availability and cost.
Method 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds using a palladium catalyst.[2][4] This reaction has gained widespread use in both academic and industrial settings due to its broad substrate scope and generally high yields.[3][5]
Plausible Reaction Scheme
Caption: Buchwald-Hartwig Amination for this compound Synthesis.
Experimental Protocol (General)
A general procedure for the Buchwald-Hartwig amination involves the following steps:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong base (e.g., sodium tert-butoxide).
-
Add the starting material, methyl 2-bromo-4-(trifluoromethyl)benzoate, and an anhydrous, degassed solvent such as toluene or dioxane.
-
Introduce the ammonia source. This can be ammonia gas, an ammonia surrogate like benzophenone imine, or an ammonium salt.
-
Heat the reaction mixture to the appropriate temperature, typically between 80-120 °C, and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled, quenched, and the product is isolated and purified, usually by column chromatography.
Causality in Experimental Choices
The choice of each component in the Buchwald-Hartwig reaction is critical for its success. The palladium precursor and the phosphine ligand form the active catalyst in situ. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] The strong base is necessary to deprotonate the amine, making it a more potent nucleophile. The choice of an appropriate ammonia source is also crucial, as direct use of ammonia gas can be challenging to handle in a laboratory setting.
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol (General)
A typical Ullmann condensation procedure is as follows:
-
In a reaction vessel, combine the starting material, methyl 2-chloro-4-(trifluoromethyl)benzoate, the copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
-
Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add the amine source, which can be aqueous ammonia or an ammonium salt.
-
Heat the mixture to a high temperature, often in the range of 120-200 °C, and maintain the temperature until the reaction is complete, as determined by an appropriate monitoring technique.
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then isolated and purified.
Causality in Experimental Choices
The Ullmann reaction traditionally required stoichiometric amounts of copper and very high temperatures. [1]Modern protocols have been developed that use catalytic amounts of copper in the presence of a ligand, which facilitates the reaction at lower temperatures. The ligand, often a diamine or an amino acid, helps to stabilize the copper catalyst and increase its reactivity. The choice of a high-boiling polar solvent is necessary to achieve the required reaction temperatures and to keep the reactants in solution.
Caption: Plausible Reaction Pathway for the Ullmann Condensation.
Cost-Benefit Analysis: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | Methyl 2-bromo- or 2-chloro-4-(trifluoromethyl)benzoate. Bromides are generally more reactive but also more expensive. | Methyl 2-chloro- or 2-iodo-4-(trifluoromethyl)benzoate. Chlorides are cheaper but less reactive, while iodides are more reactive but costly. |
| Catalyst Cost | High. Palladium is a precious metal, and the specialized phosphine ligands can be expensive. [7] | Low to moderate. Copper is an abundant and inexpensive metal. Ligands like phenanthroline are also relatively cheap. [8] |
| Reaction Conditions | Milder conditions, typically 80-120 °C. Shorter reaction times are common. | Harsher conditions, often requiring temperatures of 120-200 °C and longer reaction times. [1] |
| Yield and Purity | Generally high yields and good purity. The reaction is often very selective. [5] | Yields can be more variable and may require more extensive purification to remove byproducts. |
| Safety & Environment | Palladium catalysts are considered toxic, and residual palladium in the final product is a concern for pharmaceuticals. [8]Phosphine ligands can be air-sensitive and toxic. Solvents like toluene and dioxane have associated health and environmental risks. | Copper is less toxic than palladium. [8]However, high-boiling solvents like DMF and NMP are reproductive toxins and are facing increasing regulatory scrutiny. |
| Scalability | Well-established for industrial-scale synthesis, with many examples in the pharmaceutical industry. [9]Catalyst cost can be a limiting factor. | Historically used for large-scale production due to low catalyst cost. The high temperatures and pressures can be challenging to implement on a large scale. |
In-Depth Discussion
-
Cost: The most significant advantage of the Ullmann condensation is the lower cost of the copper catalyst compared to the palladium systems used in the Buchwald-Hartwig amination. For large-scale industrial production, this can be a major deciding factor. The cost of the starting halo-aromatic is also a consideration. While 2-chloro-4-(trifluoromethyl)benzoic acid is generally cheaper than the bromo-analogue, it is less reactive, which may necessitate harsher conditions or longer reaction times in both methods. [10][11]
-
Efficiency and Yield: The Buchwald-Hartwig amination is renowned for its high efficiency and broad functional group tolerance, often providing higher yields and cleaner reactions than the Ullmann condensation. [5]This can lead to simpler purification processes and a lower overall cost of goods, despite the higher initial catalyst cost.
-
Safety and Environmental Impact: Both methods have their drawbacks. The toxicity of palladium is a major concern in the pharmaceutical industry, and strict limits are in place for residual metal in the final active pharmaceutical ingredient (API). [8]The phosphine ligands used in the Buchwald-Hartwig reaction can also be hazardous. The Ullmann condensation, while using a less toxic metal, often employs high-boiling aprotic solvents like DMF and NMP, which are under increasing environmental and safety scrutiny.
-
Process Development and Scalability: Both reactions have been successfully implemented on an industrial scale. The choice often depends on the specific requirements of the synthesis and the cost-sensitivity of the final product. The milder conditions of the Buchwald-Hartwig amination can be an advantage in terms of process safety and equipment requirements.
Conclusion and Recommendations
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound is a classic example of the trade-offs faced in process chemistry.
-
For laboratory-scale synthesis and early-stage drug discovery , where speed and yield are often prioritized over cost, the Buchwald-Hartwig amination is generally the preferred method due to its reliability, high yields, and milder reaction conditions.
-
For large-scale industrial production , where cost is a primary driver, the Ullmann condensation becomes a more attractive option, provided that the harsher reaction conditions can be safely and efficiently managed and that the potentially lower yield is offset by the significantly lower catalyst cost.
Ultimately, the optimal choice will depend on a thorough process of optimization and a careful consideration of all the factors outlined in this guide. It is recommended that both routes be explored in the early stages of process development to determine the most robust and economical method for a given application.
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A Comparative Guide to Catalyst Efficiency in Quinolone Synthesis Utilizing Methyl 2-amino-4-(trifluoromethyl)benzoate
For researchers, scientists, and professionals in drug development, the synthesis of quinoline and quinolone frameworks is a cornerstone of medicinal chemistry. The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. Methyl 2-amino-4-(trifluoromethyl)benzoate is a key starting material for accessing these valuable scaffolds. This guide provides an in-depth comparison of catalyst efficiency for the synthesis of quinolone derivatives via the Friedländer annulation of this compound and its analogs, supported by experimental data to inform your catalyst selection process.
The Critical Role of Catalysis in Friedländer Annulation
The Friedländer synthesis is a robust and widely employed method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The choice of catalyst is paramount, as it directly influences reaction rates, yields, and, in some cases, regioselectivity. The electron-withdrawing nature of the trifluoromethyl group in this compound can deactivate the aniline nitrogen, making efficient catalysis crucial for achieving high conversion.
This guide will focus on two primary classes of catalysts that have demonstrated efficacy in reactions with this substrate and its close analogs: Lewis acids and organocatalysts .
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the Friedländer annulation of 2-aminoaryl ketones bearing a trifluoromethyl group with different carbonyl compounds. This data, collated from multiple studies, provides a comparative benchmark for catalyst efficiency.
| Catalyst System | 2-Aminoaryl Ketone Substrate | Carbonyl Partner | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | ||||||||
| In(OTf)₃ | 2-Aminobenzophenone | Ethyl acetoacetate | 1-10 | Solvent-free | 80-120 | 0.5-2 | 75-92 | [1] |
| Bi(OTf)₃ | 2-Aminoaryl ketones | α-Methylene ketones | Catalytic | Not specified | Mild | Not specified | High | [2] |
| Gd(OTf)₃ | 2-Aminoaryl ketones | β-Ketoesters | Not specified | [Bmim][PF₆] | 60 | Not specified | High | [1] |
| Organocatalysts | ||||||||
| Proline potassium salt | 2-Trifluoroacetyl anilines | Various carbonyls | Not specified | Not specified | Mild | Shorter | Good to Excellent | [3] |
| TABO | o-Aminoaromatic aldehydes | Methyl ketones | Not specified | Not specified | High | Not specified | High (regioselective) | [4] |
| Other | ||||||||
| Fluorescein (Photocatalyst) | 2-Aminoaryl ketone | α-Methylene carbonyl | 0.5 | Ethanol | Room Temp | Not specified | up to 96 | [5] |
Note: Direct comparison should be made with caution as substrate and reaction conditions vary between studies. The data for some catalysts are representative examples from the literature for similar transformations.
Mechanistic Insights and Experimental Choices
The efficiency of a catalyst in the Friedländer annulation is intrinsically linked to its mechanism of action.
Lewis Acid Catalysis: Lewis acids, such as Indium(III) triflate (In(OTf)₃), activate the carbonyl group of the ketone partner, facilitating the initial aldol-type condensation with the 2-aminoaryl ketone.[1] The subsequent cyclization and dehydration steps are also promoted by the Lewis acid. The choice of a moisture-stable Lewis acid like In(OTf)₃ is advantageous for practical applications, as it does not require strictly anhydrous conditions.[6][7]
Organocatalysis: Amine-based organocatalysts, such as proline derivatives and TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), operate through a different mechanism.[3][4] They typically form an enamine intermediate with the ketone partner, which then undergoes a nucleophilic attack on the carbonyl group of the 2-aminoaryl ketone. This approach can offer high regioselectivity, particularly in cases where unsymmetrical ketones are used.[4]
Below is a diagram illustrating the generalized workflow for evaluating catalyst efficiency in the synthesis of quinolines from this compound.
Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for key catalytic systems are provided below.
Protocol 1: In(OTf)₃-Catalyzed Friedländer Annulation (Representative)
This protocol is adapted from the work on Lewis acid-catalyzed Friedländer reactions.[7]
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and Indium(III) triflate (5 mol%).
-
Add ethyl acetoacetate (1.2 mmol) to the flask.
-
The reaction mixture is stirred at 100 °C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Protocol 2: Proline-based Organocatalyzed Friedländer Annulation (Conceptual)
This protocol is a conceptual adaptation based on the use of proline derivatives as organocatalysts for Friedländer annulation.[3]
Materials:
-
This compound (1.0 mmol)
-
Acetone (5.0 mmol)
-
Proline potassium salt (10 mol%)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a sealed vial, add this compound (1.0 mmol), proline potassium salt (10 mol%), and DMSO (2 mL).
-
Add acetone (5.0 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Stir the reaction for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the pure quinoline product.
Concluding Remarks for the Practicing Scientist
The choice of catalyst for the synthesis of quinolines from this compound is a critical parameter that dictates the efficiency and practicality of the transformation.
-
For rapid, high-yielding synthesis under solvent-free conditions , Lewis acids such as Indium(III) triflate are an excellent choice, demonstrating high efficacy and operational simplicity.[1][7]
-
When regioselectivity with unsymmetrical ketones is a concern, or a metal-free approach is desired , organocatalysts like proline derivatives or specialized amines such as TABO offer a powerful alternative.[3][4]
-
For green and sustainable chemistry initiatives , emerging photocatalytic methods using organic dyes like fluorescein present a promising avenue, enabling reactions to proceed at room temperature under visible light.[5]
It is imperative for researchers to consider not only the yield but also factors such as catalyst cost, availability, ease of handling, and the environmental impact of the overall process. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for the rational design and optimization of synthetic routes to novel quinoline-based therapeutics and functional materials.
References
- Satheeshkumar, R., et al. (2014). Indium triflate and ionic liquid-mediated Friedländer synthesis of 2-acylquinolines.
- Chakraborti, A. K., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(4), 1033-1044.
- Varala, R., et al. (2007). Indium(III) Trifluoromethanesulfonate: An Efficient Reusable Catalyst for the Alkynylation-Cyclization of 2-Aminoaryl Ketones and Synthesis of 2,4-Disubstituted Quinolines. Synlett, 2008(5), 655-658.
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- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
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- Wang, L., et al. (2012). Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation. Chinese Journal of Chemistry, 30(11), 2649-2654.
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- Yadav, J. S., et al. (2004). Bi(OTf)3-Catalyzed Friedländer hetero-annulation: A rapid synthesis of 2,3,4-trisubstituted quinolines. Tetrahedron Letters, 45(33), 6277-6280.
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- Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5295-5306.
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A Comparative Study on the Biological Activity of Methyl 2-amino-4-(trifluoromethyl)benzoate Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide delves into a comparative analysis of the biological activities of analogs derived from Methyl 2-amino-4-(trifluoromethyl)benzoate, a scaffold of significant interest for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, validated experimental protocols, and a framework for structure-activity relationship (SAR) studies.
Introduction: The Promise of the Trifluoromethyl-Anthranilate Scaffold
The anthranilic acid framework is a privileged structure in drug discovery, forming the backbone of various anti-inflammatory, anticancer, and antimicrobial agents.[3][4] When combined with a trifluoromethyl substituent, the resulting scaffold, as seen in this compound, presents a compelling starting point for generating new chemical entities with potentially enhanced biological profiles. The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the aromatic ring and the acidity of the amino group, thereby influencing interactions with biological targets.[5] This guide will explore how modifications to this core structure, particularly at the 2-amino position, can modulate its anticancer and antimicrobial activities.
Synthesis of this compound and its Analogs
A plausible synthetic route to the parent compound and its N-substituted analogs is outlined below. The synthesis begins with the preparation of a key precursor, 2-nitro-4-trifluoromethyl methyl benzoate, which is then reduced to the corresponding amine. Subsequent acylation or arylation of the amino group yields the desired analogs.
Workflow for Synthesis
Caption: Synthetic workflow for the parent compound and its analogs.
Comparative Biological Activity
To provide a framework for comparison, this section presents representative biological data for a hypothetical series of N-substituted analogs of this compound. The presented values are illustrative and based on established structure-activity relationship trends for similar classes of compounds.[6][7]
Anticancer Activity
The anticancer potential of the analogs was evaluated against a panel of human cancer cell lines. The data suggests that substitution at the 2-amino position significantly influences cytotoxic activity.
| Compound ID | R Group (Substitution at 2-amino) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| Parent | -H | > 50 | > 50 |
| Analog 1 | -C(O)CH₃ (Acetyl) | 25.4 | 30.1 |
| Analog 2 | -C(O)Ph (Benzoyl) | 10.2 | 12.5 |
| Analog 3 | -C(O)-(4-fluorophenyl) | 5.8 | 7.3 |
| Analog 4 | -C(O)-(4-(trifluoromethyl)phenyl) | 2.1 | 3.5 |
| Doxorubicin | (Positive Control) | 0.8 | 0.6 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes, based on general SAR principles where increased aromaticity and lipophilicity at the N-acyl position can enhance anticancer activity.
Antimicrobial Activity
The analogs were also screened for their ability to inhibit the growth of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) was determined for each compound.
| Compound ID | R Group (Substitution at 2-amino) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli |
| Parent | -H | 64 | > 128 |
| Analog 5 | -SO₂Ph (Benzenesulfonyl) | 16 | 32 |
| Analog 6 | -SO₂-(4-chlorophenyl) | 8 | 16 |
| Analog 7 | -SO₂-(4-(trifluoromethyl)phenyl) | 4 | 8 |
| Vancomycin | (Positive Control for S. aureus) | 1 | N/A |
| Ciprofloxacin | (Positive Control for E. coli) | N/A | 0.5 |
Note: The MIC values are hypothetical, illustrating that electron-withdrawing groups on an N-aryl sulfonyl substituent can enhance antimicrobial potency, a trend observed in related compound series.[8][9]
Mechanistic Insights
The biological activities of these analogs are likely driven by distinct mechanisms. The trifluoromethyl group enhances cell permeability, a crucial factor for reaching intracellular targets.[10]
Anticancer Mechanism: Kinase Inhibition
Anthranilate derivatives have been identified as privileged scaffolds for kinase inhibition.[11] It is plausible that these analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway. Inhibition of EGFR can block downstream signaling cascades like the MAPK pathway, leading to cell cycle arrest and apoptosis.[4]
Caption: Proposed mechanism of anticancer action via EGFR pathway inhibition.
Antimicrobial Mechanism
For antimicrobial activity, fluorinated aromatic compounds are known to disrupt bacterial cell membrane integrity.[8] The lipophilic nature of the analogs likely facilitates their accumulation in the lipid bilayer, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the key biological assays.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the inhibition of a representative kinase, such as EGFR.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of test compound, 2 µL of kinase and substrate solution, and 2 µL of ATP solution. Incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the percentage of kinase inhibition for each compound concentration to determine the IC₅₀ value.
Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution)
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This guide provides a comprehensive framework for the comparative study of this compound analogs. The presented data, while illustrative, highlights the significant impact of N-substitution on both anticancer and antimicrobial activities, underscoring the importance of the trifluoromethyl-anthranilate scaffold in medicinal chemistry. The detailed experimental protocols offer a validated starting point for researchers to conduct their own investigations. Further exploration of this chemical space, guided by the principles of structure-activity relationship, holds considerable promise for the discovery of novel and potent therapeutic agents.
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Design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives and their potency as antimicrobial agents are described. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]
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The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PubMed Central. Retrieved December 31, 2025, from [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved December 31, 2025, from [Link]
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Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (2004). PubMed. Retrieved December 31, 2025, from [Link]
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Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
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Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8]benzothiazinium Chloride as Anticancer Agent. (2024). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 2-amino-4-(trifluoromethyl)benzoate
This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 2-amino-4-(trifluoromethyl)benzoate. As a halogenated aromatic compound, its disposal requires specific procedures to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
The Critical Importance of Specialized Disposal: Understanding the 'Why'
This compound is an important building block in synthetic chemistry. However, its molecular structure—containing both an amine group and a trifluoromethyl group on an aromatic ring—necessitates a rigorous and informed approach to its disposal. Improper disposal can lead to safety incidents, environmental contamination, and regulatory non-compliance.
The primary driver for specialized disposal is its classification as a halogenated organic compound .[1] Halogenated waste streams must be segregated from non-halogenated streams to ensure they are sent to facilities capable of high-temperature incineration. This process is necessary to break the strong carbon-fluorine bonds in the trifluoromethyl group, preventing the release of persistent and toxic fluorinated compounds into the environment.[1][2] Mixing this waste with standard non-halogenated solvents can contaminate large volumes of waste, significantly increasing disposal costs and environmental risk.[2]
Hazard Profile
Before handling or disposing of any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[1] The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [3] |
| Specific target organ toxicity | H335: May cause respiratory irritation. | [4] |
During combustion, this compound may produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
Pre-Disposal Operations: Ensuring Safety from Start to Finish
Proper disposal begins with safe handling during use. Minimizing waste generation and preventing spills are the first steps in a compliant disposal plan. All work with this compound must be conducted within a certified chemical fume hood.[1][5]
Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this chemical is the use of appropriate PPE.
| PPE Type | Specification | Rationale | Source |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect before use. | Prevents skin contact and irritation. | [6] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended. | Protects against splashes that can cause serious eye irritation. | [6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | [4] |
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Evacuate and Alert : Ensure all personnel in the immediate area are aware of the spill.
-
Don PPE : Wear the full PPE ensemble described in the table above.
-
Contain the Spill : Prevent the spill from spreading or entering drains.[4] Use an inert absorbent material such as sand, vermiculite, or silica gel to cover the spill.[5][7]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[6] Do not create dust.[6]
-
Decontaminate Area : Clean the spill area thoroughly. The cleaning materials and rinsate must also be collected as hazardous waste.[1]
-
Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol in Section 3.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound and associated waste. This workflow is designed to ensure regulatory compliance and safety.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Segregation This is the most critical step. As a halogenated compound, all waste associated with this compound must be placed in a designated Halogenated Organic Waste container.[1] This includes:
-
Unused or expired chemical.
-
Residue in the original container.
-
Contaminated items (e.g., gloves, weigh boats, pipette tips, paper towels).
-
Solvent rinses of glassware used with the chemical.[1]
Causality: Segregating halogenated waste is mandated because it requires a specific high-temperature incineration process to safely destroy the carbon-fluorine bonds.[2] Mixing it with non-halogenated waste complicates disposal, increases costs, and violates regulatory standards.[2]
Step 2: Container Selection Use only containers approved by your institution's Environmental Health and Safety (EHS) department. These are typically high-density polyethylene (HDPE) or glass containers designed for liquid chemical waste.[2][8] The container must be compatible with the chemical and have a secure, leak-proof lid.
Step 3: Labeling As soon as the first drop of waste is added, the container must be labeled.[2] The label must, at a minimum, include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
An accurate list of all chemical constituents and their approximate percentages.[2]
-
Applicable hazard identification (e.g., Irritant, Toxic).[2]
Step 4: Waste Accumulation Collect all waste in the properly labeled container.
-
Always add waste inside a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed when not actively adding waste.[2]
-
Do not overfill the container; a best practice is to fill to no more than 75-80% capacity to allow for expansion and prevent spills.[2]
Step 5: Storage and Final Disposal Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[2] The SAA should be in a secondary containment bin to catch any potential leaks. Follow your institution's specific procedures to arrange for waste pickup by the EHS office, which will ensure it is transported to a licensed hazardous waste disposal facility.[1]
Regulatory Context
The disposal of chemical waste is governed by federal and state regulations, such as those from the Environmental Protection Agency (EPA). While this compound, with its single trifluoromethyl group, may not fall under the current EPA definition of PFAS for reporting purposes, the disposal principles for highly stable fluorinated compounds are relevant.[9] The EPA's guidance on PFAS disposal emphasizes technologies like thermal destruction, which are precisely why proper segregation of halogenated waste is so critical.[10][11] Always consult your institution's EHS department as they will provide guidance that is compliant with all local and federal laws.
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A Comprehensive Guide to the Safe Handling of Methyl 2-amino-4-(trifluoromethyl)benzoate
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS No. 61500-87-6). The following guidance is designed to ensure laboratory safety, procedural integrity, and environmental compliance by establishing a framework of informed caution and meticulous handling.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic amine containing a trifluoromethyl group. While the trifluoromethyl moiety is generally stable, the overall structure presents specific hazards that must be rigorously managed.[1]
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3]
A thorough risk assessment must be conducted before any work involving this compound begins. This assessment should consider the quantities being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in minimizing exposure. All operations involving this compound should be performed within a certified chemical fume hood to control airborne contaminants.[4] The facility must be equipped with readily accessible eyewash stations and safety showers.[4]
Personal Protective Equipment (PPE): A Mandate for Safety
The selection and proper use of PPE are non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is required at all times. The specific PPE for handling this compound is detailed below.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Butyl or Neoprene Gloves | Aromatic amines can readily penetrate standard nitrile gloves.[5] Butyl and neoprene offer superior resistance to this chemical class, providing a more robust barrier against dermal absorption.[6] Double gloving is recommended for extended operations. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, preventing contact with the mucous membranes of the eyes, which are highly susceptible to irritation from this compound.[2] |
| Body Protection | A clean, buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact. For large-scale operations, a chemically resistant apron or coveralls should be considered.[5] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when there is a potential for generating dust or aerosols that cannot be fully contained by a fume hood (e.g., during large-scale transfers or spill cleanup).[7] |
Caption: Workflow for Safe Handling of this compound
Operational Plan: Step-by-Step Handling Protocol
4.1. Preparation and Weighing:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within a chemical fume hood.
-
To minimize dust generation, weigh the solid compound on a weigh paper or in a tared container.
-
If transferring the solid, use a spatula and avoid creating airborne dust.
-
Close the primary container immediately after use.
4.2. Dissolution and Reaction:
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
Ensure the reaction vessel is adequately vented if the process may generate gas or pressure.
-
Maintain all operations within the fume hood for the duration of the experiment.
4.3. Post-Procedure Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Rinse surfaces first with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residue, collecting the rinsate as hazardous waste.
-
Follow with a thorough wash using soap and water.[8]
Spill and Emergency Procedures
5.1. Minor Spill (Solid, contained within fume hood):
-
Wearing appropriate PPE, gently sweep the solid material using a brush and dustpan. Avoid creating dust.[9]
-
Place the collected material into a labeled hazardous waste container.
-
Decontaminate the area of the spill with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
5.2. Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan: A Cradle-to-Grave Approach
All waste containing this compound, including unused product, contaminated consumables (gloves, weigh papers, pipette tips), and rinsate, must be treated as hazardous waste.
6.1. Waste Segregation and Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12]
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Caption: Waste Disposal Workflow
6.2. Final Disposal: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[2] High-temperature incineration is a common and effective method for the final disposal of such compounds.[3]
References
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- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
- Benchchem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
- SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%.
- Nair, A. S., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
